molecular formula C13H8N2O7 B3194228 Bis(2-nitrophenyl) carbonate CAS No. 81420-42-0

Bis(2-nitrophenyl) carbonate

Cat. No.: B3194228
CAS No.: 81420-42-0
M. Wt: 304.21 g/mol
InChI Key: DQPSUGZZTADITQ-UHFFFAOYSA-N
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Description

Bis(2-nitrophenyl) carbonate (CAS 81420-42-0) is an organic carbonate ester that serves as a safe and effective reagent in synthetic and polymer chemistry. Its primary research value lies in its role as a phosgene substitute for the synthesis of urea derivatives. The compound reacts with amines to form carbamate intermediates, which can subsequently react with diamines to produce bis-urea compounds in high yields . This method provides a straightforward and safer alternative to using highly toxic phosgene or isocyanates . Bis-ureas are significant in material science due to their strong hydrogen-bonding interactions, which make them suitable for creating gelling agents, structuring inorganic materials, and forming polymeric assemblies . Furthermore, bis(2-nitrophenyl) carbonate is used to activate hydroxyl groups on polymers like gellan gum for chemical modification. By reacting with long-chain alkyl amines, it enables the grafting of hydrophobic chains to create novel hydrogel materials with tunable physicochemical and mechanical properties for potential biomedical applications . The compound should be stored in a refrigerator at 2-8°C . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81420-42-0

Molecular Formula

C13H8N2O7

Molecular Weight

304.21 g/mol

IUPAC Name

bis(2-nitrophenyl) carbonate

InChI

InChI=1S/C13H8N2O7/c16-13(21-11-7-3-1-5-9(11)14(17)18)22-12-8-4-2-6-10(12)15(19)20/h1-8H

InChI Key

DQPSUGZZTADITQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2[N+](=O)[O-]

Other CAS No.

81420-42-0

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of Bis(2-nitrophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and application of Bis(2-nitrophenyl) carbonate (2-NpOC) . This document is structured for researchers requiring a robust, activating carbonate reagent distinct from the more common para-isomer.

Executive Summary

Bis(2-nitrophenyl) carbonate (CAS: 81420-42-0 ; also known as bis(o-nitrophenyl) carbonate) is a highly reactive, electrophilic carbonate ester used primarily as a safe, crystalline substitute for phosgene in organic synthesis. While its isomer, bis(4-nitrophenyl) carbonate (4-NpOC), is widely employed for peptide coupling, the 2-nitro (ortho) isomer offers unique steric and electronic properties. The ortho-nitro group provides a "ortho-effect," influencing the electrophilicity of the carbonyl center and the leaving group ability of 2-nitrophenol (pKa ~7.2), making it an excellent reagent for synthesizing ureas, carbamates, and heterocycles under mild conditions.

Scientific Background & Reactivity Profile[1]

Mechanistic Advantage

The utility of 2-NpOC lies in its ability to transfer a carbonyl group (


) to nucleophiles (amines, alcohols) with the expulsion of two equivalents of 2-nitrophenol.
  • Leaving Group: 2-Nitrophenolate is a stable, resonance-stabilized leaving group.

  • Selectivity: Compared to the para-isomer, the ortho-isomer exhibits different solubility profiles and crystallization behaviors, often leading to higher purity intermediates.

  • Polymorphism: The compound is known to exist in at least two polymorphic forms, which can affect its dissolution rate in solid-phase synthesis.

Reaction Pathway

The synthesis utilizes Triphosgene (Bis(trichloromethyl) carbonate) as a solid, safer source of phosgene. Triphosgene decomposes in situ to generate phosgene, which then undergoes nucleophilic substitution by 2-nitrophenol.

ReactionMechanism Triphosgene Triphosgene (Solid Source) Phosgene Phosgene (In Situ) [Highly Electrophilic] Triphosgene->Phosgene Decomposition (cat. Nucleophile) Intermediate Chloroformate Intermediate Phosgene->Intermediate + 1 eq. 2-Nitrophenol - HCl Nitrophenol 2-Nitrophenol (2 Equiv.) Nitrophenol->Intermediate Product Bis(2-nitrophenyl) carbonate Nitrophenol->Product Intermediate->Product + 1 eq. 2-Nitrophenol - HCl Byproduct HCl / Et3N·HCl

Figure 1: Mechanistic pathway for the generation of Bis(2-nitrophenyl) carbonate via Triphosgene activation.

Experimental Protocol: Synthesis of Bis(2-nitrophenyl) Carbonate

Safety Note: This reaction involves Triphosgene, which generates trace Phosgene gas. All operations must be performed in a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat).

Materials
  • 2-Nitrophenol: 2.05 equivalents (slight excess to ensure complete conversion).

  • Triphosgene: 0.34 equivalents (1 mol Triphosgene

    
     3 mol Phosgene).
    
  • Triethylamine (Et

    
    N):  2.1 equivalents (HCl scavenger).
    
  • Dichloromethane (DCM): Anhydrous (Solvent).

  • Sodium Hydroxide (1M): For quenching/washing.

Step-by-Step Procedure
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and an addition funnel, dissolve 2-nitrophenol (20 mmol, 2.78 g) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (21 mmol, 2.9 mL) to the solution. Cool the mixture to 0°C using an ice bath. The solution will turn intense yellow due to the formation of the phenolate anion.

  • Acylation: Dissolve Triphosgene (3.4 mmol, 1.0 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes at 0°C.

    • Observation: A precipitate of triethylamine hydrochloride (Et

      
      N·HCl) will form.[1]
      
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–3 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). The starting material (2-nitrophenol) spot should disappear.

  • Workup:

    • Quench the reaction by adding cold water (30 mL).

    • Separate the organic layer.

    • Wash the organic phase sequentially with:

      • 1M HCl (2

        
         20 mL) – Removes unreacted amine.
        
      • 1M NaOH (2

        
         20 mL) – Crucial step: Removes unreacted 2-nitrophenol (turns aqueous layer yellow).
        
      • Brine (saturated NaCl).

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield a crude solid.
  • Crystallization: Recrystallize from a mixture of Toluene/Hexane or DCM/Hexane to obtain analytical grade off-white to pale yellow crystals.

Workflow Start Start: 2-Nitrophenol + DCM BaseAdd Add Et3N (0°C) Form Phenolate Start->BaseAdd Triphosgene Dropwise Triphosgene (0°C -> RT, 3h) BaseAdd->Triphosgene Workup Wash: HCl -> NaOH -> Brine (Remove amine/phenol) Triphosgene->Workup Cryst Recrystallize (Toluene/Hexane) Workup->Cryst Final Pure Bis(2-nitrophenyl) carbonate Cryst->Final

Figure 2: Experimental workflow for the synthesis and purification of 2-NpOC.

Characterization Data

The following data validates the structural identity of the synthesized compound.

TechniqueParameterExpected Value/Observation
Physical State AppearanceCrystalline solid (White to pale yellow)
Melting Point Range130–145°C (Polymorphic dependent; verify against Acta Cryst. data [2])
IR Spectroscopy Carbonyl (

)
1780–1795 cm

(Strong, characteristic of activated carbonate)
IR Spectroscopy Nitro (

)
~1530 cm

(asymmetric) and ~1350 cm

(symmetric)

H NMR
Aromatic Region

7.4 – 8.2 ppm (Multiplets, 8H total). Distinct downfield shift for protons ortho to NO

.

C NMR
Carbonyl Carbon

~149–151 ppm

Note on Polymorphism: Bis(2-nitrophenyl) carbonate crystallizes in the monoclinic system (space group P2


/c) or triclinic system depending on the solvent used. This may cause slight variations in melting point observations [2].

Applications in Drug Development[7]

Urea Synthesis

2-NpOC is superior to phosgene for synthesizing symmetric and asymmetric ureas.

  • Protocol: React 2-NpOC with Amine A (1 eq) to form the o-nitrophenyl carbamate intermediate, then add Amine B (1 eq).

  • Advantage: The intermediate carbamate is often isolable and stable, allowing for sequential addition of amines ("One-pot, two-step").

Heterocycle Formation

Used as a C1 synthon for closing rings in the synthesis of:

  • Benzoxazolones: From 2-aminophenols.

  • Oxazolidinones: From 1,2-amino alcohols (Evans chiral auxiliaries) [3].

Peptide Coupling

Acts as a coupling reagent to activate carboxylic acids, forming active esters that react with amines to form amide bonds without racemization.

References

  • Synthesis of Bis(nitrophenyl)

    • Cotarca, L., et al.[2] "A study on the bis(mononitrophenyl) carbonates formation reaction." Revista de Chimie (Bucharest), 2001, 52(7-8), 371–376.

  • Crystallography & Polymorphism

    • Simon, M., et al.[2][3] "A second polymorph of bis(o-nitrophenyl) carbonate."[4] Acta Crystallographica Section E: Structure Reports Online, 2003, 59(5), o688–o690. Link

  • Applications in Synthesis

    • Simon, M., et al. "Bis(o-nitrophenyl) Carbonate as a New Reagent for the Synthesis of Chiral Oxazolidin-2-ones." Revista de Chimie, 2002, 53, 535.[2]

  • General Carbonate Reactivity

    • Eckert, H., & Forster, B. "Triphosgene, a Crystalline Phosgene Substitute."[1] Angewandte Chemie International Edition, 1987, 26(9), 894–895.[1] Link

Sources

Bis(2-nitrophenyl) Carbonate: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical profile of Bis(2-nitrophenyl) carbonate (2-NpOC) , a specialized activated carbonate distinct from its more common para-isomer.

Executive Summary

Bis(2-nitrophenyl) carbonate (2-NpOC; CAS 81420-42-0) is a highly reactive, electrophilic carbonylating agent used in organic synthesis. It serves as a superior alternative to phosgene, triphosgene, and bis(4-nitrophenyl) carbonate (4-NpOC) for sensitive nucleophilic couplings.

Key Technical Advantage: Unlike its para-isomer, 2-NpOC exhibits enhanced electrophilicity due to the ortho-effect (inductive and field effects of the nitro group proximal to the carbonyl) and superior solubility in a wider range of organic solvents (e.g., dichloromethane, acetonitrile). This allows for milder reaction conditions, often proceeding rapidly at room temperature where 4-NpOC would require heating or prolonged times.

Physical & Chemical Properties[1][2][3][4][5][6][7]

Identification & Physical Data

The distinction between the ortho (2-nitro) and para (4-nitro) isomers is critical for experimental success.

PropertyData / Description
IUPAC Name Bis(2-nitrophenyl) carbonate
Common Abbreviation 2-NpOC, Bis(o-nitrophenyl) carbonate
CAS Number 81420-42-0 (Distinct from para-isomer 5070-13-3)
Molecular Formula C₁₃H₈N₂O₅
Molecular Weight 304.21 g/mol
Physical State Crystalline Solid / White to Off-White Powder
Melting Point Not widely standardized in literature (often used in solution); para-isomer melts at 136–139 °C.
Solubility High: DCM, THF, Acetonitrile, Ethyl Acetate.Low: Water, Hexanes.[1][2]
Stability Moisture sensitive. Store under inert gas (Argon/Nitrogen) at 2–8 °C.
Chemical Reactivity Profile
  • Electrophilicity: The carbonyl carbon is highly activated by the two electron-withdrawing 2-nitrophenoxy leaving groups. The ortho-nitro group exerts a stronger electron-withdrawing field effect than the para-nitro group due to proximity, making 2-NpOC more susceptible to nucleophilic attack.

  • Leaving Group: 2-Nitrophenol (pKa ~7.2). Upon reaction, it releases 2-nitrophenol, which is easily removed during workup (often by basic wash).

  • Selectivity: Highly selective for primary amines over secondary amines at low temperatures; reacts with 1,2-amino alcohols to form cyclic carbamates (oxazolidinones) without external heat.

Mechanistic Insight

The efficacy of 2-NpOC relies on the "Ortho-Effect." The steric bulk and electronic repulsion of the ortho-nitro group destabilize the ground state of the carbonate while the inductive effect increases the partial positive charge on the carbonyl carbon.

Visualization: Nucleophilic Substitution Mechanism

The following diagram illustrates the generic activation pathway of an amine nucleophile attacking 2-NpOC.

ReactionMechanism Reagent Bis(2-nitrophenyl) carbonate Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (k1) Nuc Nucleophile (R-NH2) Nuc->Intermediate Nucleophilic Attack (k1) Product Activated Carbamate Intermediate->Product Elimination LG Leaving Group (2-Nitrophenol) Intermediate->LG

Caption: Stepwise mechanism showing nucleophilic attack on the carbonyl center followed by the elimination of 2-nitrophenol.

Synthetic Applications & Protocols

Synthesis of Chiral Oxazolidin-2-ones

This is the primary application where 2-NpOC outperforms other reagents. It allows for the "one-pot" cyclization of chiral 1,2-amino alcohols under mild conditions, preserving stereochemical integrity.

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve Bis(2-nitrophenyl) carbonate (1.1 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Addition: Add the chiral 1,2-amino alcohol (1.0 equiv) to the stirring solution.

  • Catalysis: Add DMAP (4-(Dimethylamino)pyridine) (0.1 equiv).

    • Note: The reaction typically proceeds at Room Temperature .

  • Monitoring: Stir for 3 hours. Monitor by TLC (disappearance of amino alcohol).

  • Workup: Dilute with CH₂Cl₂, wash with saturated NaHCO₃ (removes 2-nitrophenol), then brine. Dry over Na₂SO₄ and concentrate.

Synthesis of Unsymmetrical Ureas

2-NpOC allows for the sequential addition of two different amines, avoiding the formation of symmetric urea byproducts common with phosgene.

Workflow Visualization:

UreaSynthesis Start Bis(2-nitrophenyl) carbonate + Amine 1 (R1-NH2) Step1 Intermediate: N-R1-O-(2-nitrophenyl) carbamate Start->Step1 fast, 0°C to RT AddAmine2 Add Amine 2 (R2-NH2) (Solvent: Toluene/DCM) Step1->AddAmine2 isolation optional Final Unsymmetrical Urea (R1-NH-CO-NH-R2) AddAmine2->Final reflux or base cat.

Caption: Sequential amine addition workflow for synthesizing unsymmetrical ureas with high selectivity.

Safety & Handling (E-E-A-T)

Warning: While less toxic than phosgene, 2-NpOC is an irritant and releases 2-nitrophenol upon hydrolysis/reaction.

  • Handling: Always manipulate in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert atmosphere. Moisture will hydrolyze the reagent to CO₂ and 2-nitrophenol (yellow discoloration indicates decomposition).

  • Decontamination: Quench excess reagent with 1M NaOH or saturated aqueous NaHCO₃ solution. The resulting bright yellow color (phenolate anion) confirms quenching.

References

  • Synthesis of Chiral Oxazolidin-2-ones: Simon, M., et al. "Bis(o-nitrophenyl) Carbonate as a New Reagent for the Synthesis of Chiral Oxazolidin-2-ones." Synthetic Communications, 39(15), 2633–2639.

  • Urea Synthesis: "Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate." National Institutes of Health (PMC).

  • Comparative Reactivity: "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates." Journal of Emerging Investigators.

  • CAS Verification: "Bis(2-nitrophenyl) carbonate CAS 81420-42-0."[3][4][5] ChemSrc Chemical Database.

Sources

"Bis(2-nitrophenyl) carbonate" CAS number 81420-42-0

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Bis(2-nitrophenyl) carbonate" CAS number 81420-42-0 Content Type: In-depth Technical Guide / Whitepaper[1]

A Precision Reagent for Controlled Carbonyl Transfer and Carbamate Synthesis

Executive Summary

Bis(2-nitrophenyl) carbonate (Bis-ONP), designated by CAS 81420-42-0 , represents a specialized class of activated diaryl carbonates used in organic synthesis and medicinal chemistry.[2] Functioning as a crystalline, shelf-stable surrogate for phosgene, Bis-ONP enables the safe and selective introduction of the carbonyl moiety (C=O) into complex molecules.

Unlike its more ubiquitous isomer, Bis(4-nitrophenyl) carbonate (Bis-PNP), the ortho-substituted Bis-ONP offers distinct steric and electronic profiles. These properties make it particularly valuable for stepwise nucleophilic substitutions—such as the synthesis of asymmetric ureas and carbamates—where kinetic control is paramount to prevent over-reaction or polymerization.

Chemical Profile & Specifications

Bis-ONP is a diester of carbonic acid and 2-nitrophenol. Its reactivity is driven by the electron-withdrawing nitro groups at the ortho positions, which activate the central carbonyl carbon toward nucleophilic attack while making the phenoxide a good leaving group.

PropertySpecification
Chemical Name Bis(2-nitrophenyl) carbonate
CAS Number 81420-42-0
Common Abbreviations Bis-ONP, 2-NPC
Molecular Formula C₁₃H₈N₂O₇
Molecular Weight 304.21 g/mol
Appearance Crystalline Solid (White to Pale Yellow)
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in Water
Leaving Group 2-Nitrophenol (pKa ~ 7.2)
Storage Inert atmosphere (Ar/N₂), Desiccated, 2-8°C recommended
Structural Significance: The Ortho-Effect

While the para-isomer (Bis-PNP) is widely used for its high reactivity, Bis-ONP leverages the ortho-effect. The proximity of the nitro group to the carbonate linkage creates a specific steric environment. This can retard the rate of the second nucleophilic attack, allowing for the isolation of stable carbamate intermediates—a critical feature for synthesizing unsymmetrical ureas or heterocycles.

Mechanistic Insight: Nucleophilic Acyl Substitution

The utility of Bis-ONP relies on a predictable, stepwise addition-elimination mechanism.

  • Activation: The carbonyl carbon is highly electrophilic due to the inductive effect of the two 2-nitrophenoxy groups.

  • First Substitution (Carbamate Formation): A primary nucleophile (e.g., amine) attacks the carbonyl, expelling one equivalent of 2-nitrophenol to form an activated 2-nitrophenyl carbamate.

  • Second Substitution (Urea/Carbonate Formation): A second nucleophile attacks the carbamate, expelling the second equivalent of 2-nitrophenol to yield the final stable product.

Diagram 1: Stepwise Reaction Pathway

The following diagram illustrates the conversion of Bis-ONP into an unsymmetrical urea via a stable carbamate intermediate.

ReactionMechanism BisONP Bis(2-nitrophenyl) Carbonate (Bis-ONP) Intermediate Activated Carbamate Intermediate BisONP->Intermediate Step 1: Nucleophilic Attack Amine1 Amine 1 (R1-NH2) Amine1->Intermediate LeavingGroup1 2-Nitrophenol (Byproduct) Intermediate->LeavingGroup1 Elimination FinalProduct Unsymmetrical Urea (R1-NH-CO-NH-R2) Intermediate->FinalProduct Step 2: Displacement Amine2 Amine 2 (R2-NH2) Amine2->FinalProduct LeavingGroup2 2-Nitrophenol (Byproduct) FinalProduct->LeavingGroup2 Elimination

Caption: Stepwise displacement of 2-nitrophenol groups allows for the controlled synthesis of unsymmetrical ureas.

Applications & Experimental Protocols
A. Synthesis of Unsymmetrical Ureas

Bis-ONP is superior to phosgene for this application because the intermediate carbamate is often stable enough to be monitored or even isolated, preventing the formation of symmetric urea byproducts.

Protocol: One-Pot Synthesis of R1-NH-CO-NH-R2

  • Reagents: Bis-ONP (1.0 equiv), Amine 1 (1.0 equiv), Amine 2 (1.0 equiv), Triethylamine (Et₃N, 2.0-2.5 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve Bis-ONP (1.0 equiv) in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Activation (Step 1): Cool the solution to 0°C. Add Amine 1 (1.0 equiv) dropwise, followed by Et₃N (1.0 equiv).

    • Mechanistic Note: The reaction is typically exothermic. Maintenance of 0°C prevents double-addition.

  • Monitoring: Stir at 0°C -> RT for 1-2 hours. Monitor by TLC or HPLC for the disappearance of Bis-ONP and formation of the carbamate intermediate.

  • Coupling (Step 2): Once Step 1 is complete, add Amine 2 (1.0 equiv) and additional Et₃N (1.0-1.5 equiv).

    • Optimization: If Amine 2 is sterically hindered, mild heating (40-60°C) may be required.

  • Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amines) and saturated NaHCO₃ (to remove 2-nitrophenol byproduct).

    • Note: 2-Nitrophenol is yellow; the organic layer will be colored. Repeated basic washes are required to fully remove it.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization or silica chromatography.

B. Preparation of Activated Carbamates (Peptide Chemistry)

Bis-ONP serves as a reagent to "activate" amino acids or alcohols, converting them into reactive carbamates that can react with nucleophiles in subsequent steps without further reagents.

ComponentRoleAdvantage over Bis-PNP
Bis-ONP Carbonyl SourceOrtho-substitution may offer better solubility in certain organic solvents and different hydrolytic stability profiles.
Alcohol/Amine SubstrateConversion to active ester/carbamate proceeds under mild conditions (0-25°C).
Base CatalystPyridine or DMAP can accelerate the reaction if the substrate is non-nucleophilic.
Comparative Analysis: Bis-ONP vs. Alternatives

The choice between Bis-ONP, Bis-PNP, and Triphosgene is dictated by the required selectivity and safety profile.

FeatureBis(2-nitrophenyl) Carbonate (Bis-ONP)Bis(4-nitrophenyl) Carbonate (Bis-PNP)Triphosgene
Physical State SolidSolidSolid
Toxicity Moderate (Releases Nitrophenol)Moderate (Releases Nitrophenol)High (Releases Phosgene gas)
Reactivity High, but tunable via ortho-stericsHigh, often indiscriminateVery High, requires strict control
Selectivity Excellent for stepwise synthesisGoodLow (prone to symmetric byproducts)
Byproduct 2-Nitrophenol (Yellow, easy to track)4-Nitrophenol (Yellow, easy to track)HCl, Phosgene gas
Diagram 2: Reagent Selection Workflow

SelectionWorkflow Start Select Carbonyl Source SafetyCheck Is Phosgene gas handling permitted? Start->SafetyCheck SelectivityCheck Is Stepwise/Asymmetric Synthesis required? SafetyCheck->SelectivityCheck No Triphosgene Use Triphosgene (High Reactivity, High Risk) SafetyCheck->Triphosgene Yes BisPNP Use Bis(4-nitrophenyl) Carbonate (Standard Activation) SelectivityCheck->BisPNP No (Standard) BisONP Use Bis(2-nitrophenyl) Carbonate (High Selectivity, Steric Control) SelectivityCheck->BisONP Yes (Critical)

Caption: Decision matrix for selecting Bis-ONP based on safety constraints and synthetic complexity.

Safety & Handling Protocols

Warning: While Bis-ONP is a solid and safer than phosgene, it is a sensitizer and releases 2-nitrophenol upon hydrolysis or reaction.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Byproduct Management: The reaction generates 2-nitrophenol, which is toxic and environmentally hazardous. All aqueous washes (especially basic washes containing the nitrophenolate ion) must be collected as hazardous organic waste.

  • Decontamination: Spills should be quenched with dilute sodium hydroxide (NaOH) solution, which hydrolyzes the carbonate to harmless carbonate salts and sodium 2-nitrophenolate (yellow), facilitating cleanup.

References
  • Synthesis of Bis-ureas: Cotarca, L., et al. "Bis(o-nitrophenyl) carbonate: A mild reagent for the synthesis of bis-ureas."[3] Molecules, 2000.

  • Carbamate Synthesis Patent: "Process for preparation of highly pure 3-dimethylaminophenyl dimethylcarbamate." WO2012131699A1.

  • Structural Characterization: Simon, M., et al.[3] "A second polymorph of bis(o-nitrophenyl) carbonate."[3] Acta Crystallographica Section E, 2003.[3]

  • General Reactivity: "Bis(2-nitrophenyl) carbonate CAS 81420-42-0 Product Page." EvitaChem. [4]

Sources

Technical Guide: Bis(2-nitrophenyl) Carbonate in Nucleophilic Carbonyl Transfer

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Bis(2-nitrophenyl) carbonate" mechanism of action in carbonylation Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Precision Carbonylation: Mechanism, Protocol, and Control

Executive Summary

In the landscape of carbonylating agents, Bis(2-nitrophenyl) carbonate (2-Np2CO) occupies a distinct niche as a crystalline, stable, and highly selective alternative to phosgene, triphosgene, and 1,1'-carbonyldiimidazole (CDI). While often overshadowed by its para-isomer, the ortho-substituted variant offers unique mechanistic advantages in directional urea synthesis and stepwise carbonylation .

This guide details the mechanism of action of 2-Np2CO, specifically focusing on its utility in preventing "over-reaction" (symmetrical byproduct formation) during the synthesis of non-symmetrical ureas and carbamates. We provide a validated protocol for its use as a phosgene-free C1 synthon in drug discovery.

Chemical Profile & Mechanistic Foundation

The Reagent
  • IUPAC Name: Bis(2-nitrophenyl) carbonate

  • CAS: 5070-13-3[1][2]

  • Role: Electrophilic Carbonyl Source (C1 Synthon)

  • Leaving Group: 2-Nitrophenol (pKa ~ 7.23)

Mechanism of Action: The "Stepwise" Advantage

The core value of 2-Np2CO lies in its tunable electrophilicity . Unlike phosgene (which is highly reactive and difficult to stop at the mono-substituted stage) or CDI (which forms a less reactive imidazole intermediate often requiring heat or activation), 2-Np2CO reacts via a controlled Addition-Elimination pathway.

The Ortho-Effect and Intermediate Stability

The presence of the nitro group at the ortho position provides both electronic activation (inductive withdrawal) and steric shielding.

  • Activation: The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the two 2-nitrophenoxy groups.

  • Differentiation: Upon the first nucleophilic attack (e.g., by an amine), one molecule of 2-nitrophenol is expelled. The resulting intermediate—an active carbamate (e.g., 2-nitrophenyl N-alkylcarbamate)—is significantly less electrophilic than the parent carbonate.

  • Control: This drop in reactivity allows the researcher to isolate the intermediate or modulate the temperature to trigger the second addition, enabling the synthesis of unsymmetrical ureas without substantial formation of symmetrical byproducts.

Mechanistic Pathway Diagram

The following diagram illustrates the stepwise displacement mechanism, highlighting the critical "Active Carbamate" intermediate.

CarbonylationMechanism cluster_0 Step 1: Activation (Fast) cluster_1 Step 2: Substitution (Controlled) BNPC Bis(2-nitrophenyl) carbonate TS1 Tetrahedral Intermediate A BNPC->TS1 Attack Nuc1 Nucleophile 1 (R1-NH2) Nuc1->TS1 Inter Active Carbamate (Stable Intermediate) TS1->Inter Elimination LG1 Leaving Group: 2-Nitrophenol TS1->LG1 Product Unsymmetrical Urea or Carbamate Inter->Product Heat / Base (Activation) LG2 Leaving Group: 2-Nitrophenol Inter->LG2 Nuc2 Nucleophile 2 (R2-NH2 / R2-OH) Nuc2->Product

Caption: Stepwise nucleophilic substitution of Bis(2-nitrophenyl) carbonate allowing isolation of the carbamate intermediate.

Comparative Analysis: Reagent Selection

In drug development, selecting the right carbonyl source is critical for yield and purity. The table below compares 2-Np2CO against standard alternatives.

FeatureBis(2-nitrophenyl) carbonate1,1'-Carbonyldiimidazole (CDI)Triphosgene
Reactivity Moderate/High (Tunable)Low/Moderate (Requires activation)Very High (Aggressive)
Selectivity Excellent (Stops at mono-sub)GoodPoor (Prone to symmetric urea)
Byproducts 2-Nitrophenol (Solid, easily removed)Imidazole (Water soluble)HCl, Phosgene gas (Toxic)
Handling Stable Crystalline SolidMoisture Sensitive SolidSolid (Decomposes to gas)
Atom Economy Low (High MW leaving group)ModerateHigh
Primary Use Unsymmetrical Ureas/Carbamates Amide coupling, HeterocyclesSymmetrical Ureas, Chlorination

Key Insight: Use 2-Np2CO when the two nucleophiles are different (e.g., R1-NH2 and R2-NH2) and you must avoid the formation of R1-NH-CO-NH-R1.

Experimental Protocol: Directional Urea Synthesis

This protocol describes the synthesis of an unsymmetrical urea.[2] It is designed to be self-validating: the appearance of the yellow 2-nitrophenol color serves as a visual indicator of reaction progress.

Phase 1: Formation of the Active Carbamate

Objective: Selectively attach the carbonyl linker to the first amine.

  • Setup: In a dry round-bottom flask under Nitrogen/Argon, dissolve Bis(2-nitrophenyl) carbonate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Addition: Cool the solution to 0°C. Add Amine 1 (1.0 equiv) dropwise.

    • Note: If the amine is a salt, add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT).

    • Visual Check: The solution will turn yellow due to the release of 2-nitrophenol.

    • TLC/LCMS: Monitor for the disappearance of the carbonate starting material.

  • Workup (Optional but Recommended):

    • For maximum purity, wash the organic layer with cold saturated NaHCO3 (to remove generated 2-nitrophenol) and brine. Dry over Na2SO4 and concentrate.

    • Result: You now have the isolated 2-nitrophenyl carbamate intermediate .

Phase 2: Nucleophilic Displacement (Urea Formation)

Objective: Displace the second leaving group with the second amine.

  • Setup: Redissolve the intermediate (from Phase 1) in THF or Toluene (DCM can be used if the amine is reactive).

  • Reaction: Add Amine 2 (1.1 equiv) and a base (TEA/DIPEA, 1.5 equiv).

  • Conditions:

    • Reactive Amines: Stir at RT for 2–12 hours.

    • Unreactive Amines: Heat to reflux (THF: 66°C or Toluene: 110°C). The ortho-nitro group facilitates displacement, but steric bulk on the amine may require thermal energy.

  • Purification:

    • The byproduct is 2-nitrophenol. It can be removed via basic aqueous wash (it forms a water-soluble phenolate) or column chromatography (it elutes early/distinctly).

Workflow Visualization

ProtocolWorkflow Start Start: Reagent Prep (DCM, 0°C, N2) Step1 Add Amine 1 (1.0 Equiv) Start->Step1 Check1 Visual Check: Yellow Color? Step1->Check1 Isolate Isolate Intermediate (Wash w/ NaHCO3) Check1->Isolate Yes Step2 Add Amine 2 + Base (Solvent: THF/Toluene) Isolate->Step2 Check2 Reaction Complete? (TLC/LCMS) Step2->Check2 Check2->Step2 No (Heat/Time) Finish Final Product: Unsymmetrical Urea Check2->Finish Yes

Caption: Operational workflow for the two-step directional synthesis of ureas using 2-Np2CO.

Applications in Drug Discovery

Peptidomimetics and Urea Linkers

2-Np2CO is extensively used to link amino acid derivatives. Its ability to react with an N-protected amino acid (forming the activated ester/carbamate) and subsequently with a second amino ester makes it ideal for generating urea-linked peptidomimetics without racemization [1].

Heterocycle Formation

The reagent is used to close rings. For example, reacting a 1,2-diamine with 2-Np2CO yields cyclic ureas (2-imidazolidinones). The stepwise mechanism allows for the formation of heterocycles with different substituents on the nitrogen atoms if a linear precursor is built first.

Safety and Handling

  • Toxicity: While 2-Np2CO is a solid and safer than phosgene gas, it is an irritant. The byproduct, 2-nitrophenol, is toxic and stains skin yellow.

  • PPE: Standard lab coat, gloves, and fume hood are mandatory.

  • Waste: All aqueous washes containing nitrophenols must be segregated into specific organic waste streams, as phenols can be hazardous to aquatic life.

References

  • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Source: Molecules (2008), 13(12), 3192-3197.[3] URL:[Link]

  • Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate (Comparative mechanistic insight). Source: J. Org. Chem. (Relevant mechanistic parallel). URL:[Link]

Sources

Technical Guide: Solubility & Solvent Selection for Bis(2-nitrophenyl) carbonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, solvent selection criteria, and handling protocols for Bis(2-nitrophenyl) carbonate (2-NpOC) , specifically distinguishing it from its para-isomer.

Executive Summary & Compound Identity

Bis(2-nitrophenyl) carbonate (CAS: 5034-77-5), often abbreviated as 2-NpOC , is a highly reactive carbonate ester used primarily as a mild, safer alternative to phosgene for activating alcohols and amines. Unlike its more common isomer, Bis(4-nitrophenyl) carbonate (4-NpOC), the ortho-nitro substitution pattern influences its solubility and steric reactivity profile.

Critical Distinction:

  • Target Compound: Bis(2 -nitrophenyl) carbonate (Ortho-isomer)

  • Common Confusion: Bis(4 -nitrophenyl) carbonate (Para-isomer, CAS 5070-13-3)

  • Implication: While solubility trends are similar, the ortho-isomer typically exhibits higher solubility in non-polar organic solvents due to the intramolecular nitro-carbonyl interaction reducing the net dipole moment compared to the para-isomer.

Physicochemical Solubility Profile

The solubility of 2-NpOC is governed by its lipophilic aromatic rings and the electrophilic carbonate core. It is hydrolytically unstable ; therefore, "solubility" in protic solvents often results in decomposition (solvolysis) rather than true dissolution.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingSuitabilityTechnical Notes
Chlorinated Dichloromethane (DCM)High Excellent Primary solvent for synthesis and reactions.
Chloroform (

)
High Excellent Good alternative to DCM; acid traces may catalyze hydrolysis.
Polar Aprotic Acetonitrile (MeCN)High Good Ideal for polar reactions (e.g., urea formation).
DMF / DMAcHigh Good Used for peptide coupling; difficult to remove.
THFModerate-High Good Ensure THF is dry/stabilized; peroxides may react.
Esters Ethyl AcetateModerate Fair Good for workup/extraction; less solubilizing than DCM.
Aromatic TolueneModerate Variable Excellent for recrystallization (often requires heating).
Alkanes Hexane / CyclohexaneInsoluble Antisolvent Used to precipitate the compound during purification.
Protic WaterDecomposes Unsuitable Rapid hydrolysis to 2-nitrophenol and

.
Alcohols (MeOH, EtOH)Decomposes Unsuitable Reacts to form mixed alkyl-aryl carbonates (Solvolysis).
Reactivity vs. Solubility: The Solvolysis Trap

Researchers must distinguish between dissolution (physical mixing) and solvolysis (chemical reaction).

  • In Alcohols: 2-NpOC will appear to dissolve in Methanol or Ethanol. However, it is actually reacting to form the alkyl-2-nitrophenyl carbonate. Do not use alcohols as solvents unless the alcohol is the reactant.

  • In Water: It is insoluble but hydrolyzes at the interface. High pH accelerates this hydrolysis, releasing the bright yellow 2-nitrophenolate anion (

    
    ), which serves as a visual indicator of decomposition.
    
Mechanism of Activation & Solvent Role

The solvent must stabilize the tetrahedral intermediate without competing with the nucleophile. Polar aprotic solvents (MeCN, DMF) stabilize the transition state, while non-polar solvents (DCM) are preferred when the product precipitates or for ease of workup.

ReactionMechanism Substrate Bis(2-nitrophenyl) carbonate Intermediate Tetrahedral Intermediate Substrate->Intermediate + Nu (Solvent: DCM/MeCN) Nu Nucleophile (R-NH2 / R-OH) Nu->Intermediate Product Activated Carbamate / Urea Intermediate->Product Collapse Byproduct 2-Nitrophenol (Leaving Group) Intermediate->Byproduct Elimination Solvent Solvent Effect: Polar solvents (DMF) stabilize Intermediate Solvent->Intermediate

Figure 1: Reaction pathway showing the generation of the active species. The solvent must be inert to the electrophilic carbonate core.

Experimental Protocols
Protocol A: Preparation of a Stock Solution (100 mM)
  • Solvent Choice: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Pre-requisite: Glassware must be oven-dried. 2-NpOC is moisture-sensitive.[1]

  • Weigh 304 mg of Bis(2-nitrophenyl) carbonate (MW: 304.21 g/mol ).

  • Place in a dry vial flushed with Nitrogen or Argon.

  • Add 10.0 mL of anhydrous solvent.

  • Vortex or sonicate briefly. The solution should be clear and colorless to pale yellow.

    • Note: A bright yellow color indicates the presence of free 2-nitrophenol (hydrolysis impurity).

Protocol B: Recrystallization / Purification

If the reagent has degraded (turned yellow/orange), it can be purified.

  • Solvent System: Toluene (Solvent) / Cyclohexane (Antisolvent).

  • Dissolve the crude solid in the minimum amount of boiling Toluene (approx. 5-10 mL per gram).

  • Filter hot if insoluble particulates remain.

  • Allow the solution to cool slowly to room temperature.

  • Add Cyclohexane dropwise until turbidity persists.

  • Cool at 4°C overnight.

  • Filter the white/pale-yellow crystals and dry under vacuum over

    
    .
    
Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your specific application.

SolventSelection Start Start: Select Solvent for Bis(2-nitrophenyl) carbonate IsReaction Is this for a Reaction? Start->IsReaction IsPurification Is this for Purification? Start->IsPurification ReactantType What is the Nucleophile? IsReaction->ReactantType Method Method? IsPurification->Method Amine Amine (R-NH2) ReactantType->Amine Alcohol Alcohol (R-OH) ReactantType->Alcohol DCM_MeCN Use DCM or MeCN (Standard) Amine->DCM_MeCN DMF Use DMF (If peptide/polar) Amine->DMF Pyridine Use DCM + Pyridine (Base required) Alcohol->Pyridine Recryst Recrystallization Method->Recryst Wash Washing Crude Method->Wash Tol_Cy Toluene / Cyclohexane (Hot -> Cold) Recryst->Tol_Cy Cold_Eth Cold Ether/Hexane (Removes Phenol) Wash->Cold_Eth

Figure 2: Decision matrix for solvent selection based on experimental intent.

References
  • Synthesis of Bis-ureas: Tundo, P., et al. "Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate." PMC (NIH). Available at: [Link] (Accessed via NIH).

  • Hydrolysis Kinetics: El Seoud, O. A., et al. "Kinetics of the pH-Independent Hydrolysis of Bis(2,4-dinitrophenyl) Carbonate."[2] Journal of Organic Chemistry. Available at: [Link].

Sources

Bis(2-nitrophenyl) Carbonate: A High-Efficacy Phosgene Substitute for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the synthesis of polycarbonates, polyureas, and aliphatic diisocyanates (ADIs) has relied heavily on phosgene—a highly reactive but lethally toxic gas that generates corrosive hydrogen chloride (HCl) byproducts[1]. While solid alternatives like triphosgene mitigate some handling risks, they still release HCl and pose severe inhalation hazards.

As the pharmaceutical and polymer industries pivot toward green chemistry, bis(2-nitrophenyl) carbonate (b2npc) has emerged as a premier, non-toxic phosgene substitute. As an activated diaryl carbonate, b2npc allows for the catalyst-free carbonylation of amines and alcohols under remarkably mild conditions[2]. This whitepaper provides an authoritative, deep-dive into the mechanistic causality, comparative efficacy, and validated experimental protocols for utilizing b2npc in advanced synthetic workflows.

Mechanistic Grounding: The Ortho-Nitro Activation Effect

The utility of diaryl carbonates as phosgene substitutes is dictated by the electrophilicity of their central carbonyl carbon. Standard diphenyl carbonate (DPC) is relatively stable and typically requires harsh conditions—such as temperatures of 40°C–80°C and complex carboxylic acid/tertiary amine co-catalyst systems—to achieve high carbonylation yields[3].

The Causality of b2npc's Superiority: By introducing a nitro group at the ortho position of the phenyl rings, b2npc leverages a profound electron-withdrawing effect (via both inductive and resonance mechanisms). This drastically increases the partial positive charge on the carbonyl carbon, lowering the activation energy required for nucleophilic attack by primary amines or alcohols. Consequently, the first substitution reaction can occur rapidly at 10°C to 25°C without any metal or organic catalysts[2].

Furthermore, the steric hindrance and electronic deactivation following the first substitution allow for the isolation of the highly pure O-(2-nitrophenyl) carbamate intermediate. This stepwise control is critical for synthesizing asymmetric ureas and complex drug conjugates without generating symmetric urea byproducts[4].

Mechanism A Bis(2-nitrophenyl) carbonate C Tetrahedral Intermediate A->C Nucleophilic Attack B 1° Amine Nucleophile B->C D 2-Nitrophenol (Leaving Group) C->D Elimination E O-(2-Nitrophenyl) Carbamate C->E Intermediate Formation F 2° Amine Nucleophile E->F Step 2 Addition F->D 2nd Elimination G Asymmetric Urea F->G Carbonylation

Mechanistic pathway of urea synthesis using bis(2-nitrophenyl) carbonate.

Quantitative Data & Comparative Analysis

To justify the transition from legacy reagents to b2npc, it is essential to evaluate the operational parameters. The table below summarizes the quantitative and qualitative differences between common carbonylation agents.

ReagentToxicity / HandlingReactivity ProfilePrimary ByproductTypical Reaction Conditions
Phosgene Extremely High (Lethal gas)Very High (Unselective)HCl gas (Corrosive)< 0°C, strict containment
Triphosgene High (Solid, generates phosgene)HighHCl gas (Corrosive)Room temp, vented hoods
Diphenyl Carbonate (DPC) Low (Stable solid)LowPhenol40–80°C, Catalyst required[3]
Bis(2-nitrophenyl) Carbonate Low (Stable solid)High (Activated)2-Nitrophenol10–25°C, Catalyst-free[2]

Core Application 1: Synthesis of Carbamates and Ureas

The synthesis of highly pure carbamates (such as 3-dimethylaminophenyl dimethylcarbamate, a precursor to Neostigmine) traditionally required moisture-sensitive chloroformates. Utilizing b2npc allows for a robust, one-pot or two-step process[4].

Self-Validating Protocol: Two-Step Asymmetric Carbamate Synthesis

This protocol is designed to be self-validating; temperature control and phase separation serve as intrinsic checkpoints for reaction progression.

Step 1: Formation of the Activated Carbamate Intermediate

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 20.5 g of bis(2-nitrophenyl) carbonate and 100 mL of anhydrous toluene[4].

  • Temperature Control: Cool the flask to 0°C–5°C using an ice bath. Causality: Lowering the temperature suppresses the dual-addition of the amine, preventing symmetric urea formation[2].

  • Nucleophilic Addition: Dilute the primary amine (e.g., dimethylamine, 40% aq. solution) with 10 mL of water and add dropwise over 30 minutes.

  • Maturation: Remove the ice bath and stir at room temperature (10°C–25°C) for 3 hours.

  • Validation Check: Wash the mixture with saturated NaCl solution. Monitor the organic layer via HPLC at 254 nm. The complete disappearance of the b2npc peak validates the formation of 2-nitrophenyl dimethylcarbamate[4]. Dry over sodium sulfate and filter.

Step 2: Substitution to Final Carbamate/Urea

  • Activation of Second Nucleophile: In a separate flask, charge the secondary nucleophile (e.g., 3-dimethylaminophenol, 11 g), potassium hydroxide (4.8 g, 1.4–1.6 equivalents), and 120 mL toluene. Reflux at 100°C–110°C for 2 hours to form the phenoxide ion[2].

  • Coupling: Cool to room temperature, add the filtrate from Step 1, and reflux again at 100°C–110°C for 1.5 hours.

  • Isolation: Wash with 1N NaOH to remove the 2-nitrophenol byproduct. The resulting organic layer will yield the target carbamate with >98% HPLC purity and ~88% yield[4].

Core Application 2: Non-Phosgene Synthesis of Aliphatic Diisocyanates (ADIs)

Global production of diisocyanates (MDI, TDI, HDI) exceeds millions of tons annually, predominantly via phosgene routes[1]. The b2npc-mediated route offers a highly efficient, two-step thermolysis alternative that entirely eliminates halogenated solvents and HCl generation.

Protocol: Two-Step Thermolysis for ADIs
  • Carbonylation (Biscarbamate Formation): React an aliphatic diamine with b2npc in a low-polarity solvent (e.g., toluene or diphenyl ether) at 40°C–80°C. The activated nature of b2npc ensures quantitative conversion to the aliphatic biscarbamate without the need for high-pressure carbon monoxide or noble metal catalysts[1].

  • Thermolysis: Heat the isolated biscarbamate to 150°C–250°C (optimally 190°C–230°C) in a non-polar solvent. Causality: At this thermal threshold, the carbamate linkages cleave, releasing the target aliphatic diisocyanate and regenerating 2-nitrophenol[3].

  • Recovery: The 2-nitrophenol byproduct is recovered via fractional distillation and can be recycled to synthesize fresh b2npc, closing the green-chemistry loop.

Workflow A Aliphatic Diamine C Carbonylation (40°C - 80°C) A->C B Bis(2-nitrophenyl) carbonate B->C D Aliphatic Biscarbamate C->D Low-Polarity Solvent E Thermolysis (190°C - 230°C) D->E Heat F Aliphatic Diisocyanate E->F Target Product G 2-Nitrophenol Recovery E->G Recyclable Byproduct

Two-step non-phosgene workflow for aliphatic diisocyanate production.

Conclusion

Bis(2-nitrophenyl) carbonate represents a paradigm shift in synthetic organic chemistry. By strategically utilizing the electron-withdrawing power of the ortho-nitro group, chemists can bypass the thermodynamic hurdles of standard diaryl carbonates and the lethal toxicity of phosgene. Whether utilized in the precision synthesis of pharmaceutical carbamates or the bulk production of polymer-grade diisocyanates, b2npc ensures high yields, exceptional purity, and fundamentally safer laboratory and industrial environments.

References

  • Handbook of Phase Transfer C
  • US20170015621A1 - Two-step and one-pot processes for preparation of aliphatic diisocyanates Google P
  • US9012676B2 - Processes for producing aryl carbamates, isocynates and polyureas using diaryl carbonate Google P
  • WO2012131699A1 - Process for preparation of highly pure 3-dimethylaminophenyl dimethylcarbamate Google P

Sources

The "o-Nitrophenyl" Carbonate System: Reagents & Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The "o-Nitrophenyl" Carbonate System represents a dual-utility platform in organic synthesis: it functions both as a robust activating reagent (Bis(o-nitrophenyl) carbonate) and as a monitorable protecting group (o-nitrophenyloxycarbonyl, or o-NPOC).

This guide deconstructs the chemistry of the ortho-nitrophenyl carbonate moiety, distinguishing it from the photolabile ortho-nitrobenzyl (oNB) group, and details its application in nucleoside chemistry, peptide synthesis, and prodrug design.

Executive Summary: The Dual Role

The o-nitrophenyl carbonate moiety (


) exploits the electron-withdrawing power of the nitro group to activate the carbonyl carbon. Unlike its para-isomer, the ortho-position introduces steric bulk and potential neighboring group effects, tuning its reactivity.
RoleChemical EntityFunctionKey Mechanism
Reagent Bis(o-nitrophenyl) carbonate (BoP-CO

)
Phosgene substituteActivates amines/alcohols to form carbamates/ureas via nucleophilic substitution.
Protecting Group o-Nitrophenyloxycarbonyl (o-NPOC) Hydroxyl/Amine ProtectionBase-labile; cleavage releases yellow o-nitrophenolate (

nm) for real-time monitoring.

The Reagent: Bis(o-nitrophenyl) Carbonate (BoP-CO )

Bis(o-nitrophenyl) carbonate is a crystalline, stable solid used as a safer alternative to phosgene or triphosgene. It is particularly valued for synthesizing substituted ureas , carbamates , and oxazolidinones under mild conditions.

Mechanism of Activation

The reagent possesses two good leaving groups (o-nitrophenol, pKa ~7.23). Upon nucleophilic attack by an amine or alcohol, the first o-nitrophenoxy group is displaced, forming an activated carbamate/carbonate intermediate. This intermediate is stable enough to be isolated but reactive enough to undergo a second substitution.

BoP_Mechanism BoP Bis(o-nitrophenyl) Carbonate Inter Activated Carbamate Intermediate BoP->Inter Step 1: Substitution LG Leaving Group (o-Nitrophenol) BoP->LG Nuc1 Nucleophile 1 (R-NH2) Nuc1->Inter Product Urea/Carbamate (R-NH-CO-NH-R') Inter->Product Step 2: Substitution Inter->LG Nuc2 Nucleophile 2 (R'-NH2) Nuc2->Product

Figure 1: Step-wise activation mechanism using Bis(o-nitrophenyl) carbonate.

The Protecting Group: o-Nitrophenyloxycarbonyl (o-NPOC)

When used as a protecting group, the o-nitrophenyl carbonate moiety (


) protects alcohols (as carbonates) or amines (as carbamates).
Stability & Cleavage Profile
  • Acid Stability: High. Stable to TFA/DCM conditions used to remove Boc or Trityl groups.

  • Base Lability: High. Cleaved by primary amines (e.g., propylamin) or hydroxide.

  • Photolability: Negligible. (Note: Do not confuse with o-nitrobenzyl).

  • Monitoring: The cleavage reaction releases o-nitrophenolate, which is intensely yellow in basic solution. This allows for quantitative colorimetric monitoring of the deprotection step, a critical advantage in automated solid-phase synthesis.

Comparison: o-NPOC vs. o-Nitrobenzyl (oNB)

A critical distinction must be made between the phenyl carbonate and the benzyl carbonate.

Featureo-Nitrophenyl Carbonate (o-NPOC) o-Nitrobenzyl Carbonate (oNB)
Structure Oxygen attached directly to Phenyl Ring Oxygen attached to Benzylic Carbon
Cleavage Nucleophilic Attack (Base/Amine)Photolysis (UV light, 365 nm)
Mechanism Addition-Elimination (Tetrahedral)Norrish Type II (Redox isomerization)
Primary Use Activated ester / Monitorable base-labile PGPhotocleavable Linker / Caged compounds

Experimental Protocols

Protocol A: Synthesis of Bis(o-nitrophenyl) Carbonate

Adapted from Turoczi et al. (2008) and Benchchem protocols.

Reagents:

  • o-Nitrophenol (2.0 equiv)

  • Triphosgene (0.34 equiv) or Trichloromethyl chloroformate

  • Triethylamine (2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve o-nitrophenol (27.8 g, 0.2 mol) in dry DCM (200 mL) under inert atmosphere (

    
    ).
    
  • Base Addition: Add triethylamine (20.2 g, 0.2 mol) and cool the mixture to 0°C.

  • Activation: Add triphosgene (19.8 g, 0.067 mol) dissolved in DCM dropwise over 30 minutes. Maintain temperature < 5°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of nitrophenol).

  • Workup: Wash with water (2 x 100 mL), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Crystallization: Concentrate and recrystallize from Acetone/Hexane.

    • Yield: ~85-90%.

    • Appearance: White to pale yellow crystals.

Protocol B: Introduction of o-NPOC Protecting Group

Target: Protection of a primary alcohol (


).
  • Activation: Dissolve alcohol (1.0 mmol) in dry THF/DCM.

  • Reagent: Add Bis(o-nitrophenyl) carbonate (1.2 mmol).

  • Catalyst: Add DMAP (0.1 mmol) and DIPEA (1.5 mmol).

  • Reaction: Stir at RT for 4–6 hours. The solution may turn slightly yellow due to released nitrophenol.

  • Purification: Silica gel chromatography. The product is the mixed carbonate:

    
    .
    
Protocol C: Deprotection & Quantification

Method: Nucleophilic displacement with quantification.

  • Conditions: Treat the protected substrate with Piperidine (20% in DMF) or n-Propylamine (neat) .

  • Reaction:

    
    .
    
    • Note: The carbonate often decomposes to release the free alcohol and the urea of the amine.

  • Monitoring: Measure Absorbance at 412 nm .

    • Using the extinction coefficient of o-nitrophenolate (

      
       at pH > 8), calculate the concentration of released group to determine coupling efficiency or yield.
      

References

  • Turoczi, M. C., et al. (2008). "Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate." Molecules, 13(12), 3192-3197. Link

  • BenchChem. (2025). "Bis(4-nitrophenyl) carbonate: Core Mechanism and Protocols." (Note: Protocols adapted for o-isomer). Link

  • Glatthard, R., & Matter, M. (1963). "Bis-(p-nitrophenyl)-carbonate as a Reagent in Peptide Synthesis." Helvetica Chimica Acta, 46(3), 795-804.
  • Izdebski, J., & Pawlak, D. (1989).
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. Wiley-Interscience.

Sources

Technical Guide: Discovery, Synthesis, and Utility of Bis(2-nitrophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and application of Bis(2-nitrophenyl) carbonate (2-NpOC). This document is structured to provide actionable insights for researchers, distinguishing this specific ortho-isomer from its more common para-isomer counterpart.

Executive Summary

Bis(2-nitrophenyl) carbonate (2-NpOC) is a highly reactive, electrophilic carbonate reagent used in organic synthesis for the activation of amines and alcohols. While its structural isomer, Bis(4-nitrophenyl) carbonate (4-NpOC) , is the standard "off-the-shelf" reagent for peptide coupling and carbamate formation, the ortho-substituted 2-NpOC offers distinct steric and electronic properties.

Historically, 2-NpOC emerged not as a primary discovery but as a strategic variant during the "Active Ester Revolution" of the mid-20th century. Its utility lies in its ability to serve as a crystalline, weighable substitute for phosgene, providing a safer pathway to isocyanates, ureas, and heterocycles with altered selectivity profiles compared to the para-isomer.

FeatureBis(2-nitrophenyl) carbonate (2-NpOC)Bis(4-nitrophenyl) carbonate (4-NpOC)
CAS Number 81420-42-0 5070-13-3
Structure Ortho-nitro substitutionPara-nitro substitution
Primary Utility Sterically demanding couplings, Phosgene substituteStandard peptide coupling, Urea formation
Reactivity High (influenced by ortho-effect/field effects)High (standard leaving group)

Historical Genesis: The Evolution of Active Carbonates

The history of 2-NpOC is inextricably linked to the broader search for "safe phosgene equivalents" and "active esters" in peptide chemistry.

Phase I: The Active Ester Era (1950s)

In 1955, Miklos Bodanszky revolutionized peptide synthesis by introducing p-nitrophenyl esters. This established the nitrophenol moiety as a "privileged leaving group"—stable enough to be isolated but reactive enough to acylate amines. This laid the groundwork for diaryl carbonates.

Phase II: The Carbonate Expansion (1960s-1970s)

Researchers sought reagents to form urea linkages (–NH–CO–NH–) and carbamates (–NH–CO–O–) without using gaseous phosgene (


), which was deadly and difficult to handle. Bis(4-nitrophenyl) carbonate became the standard due to the easy availability of 4-nitrophenol. However, the 2-nitrophenyl  isomer was investigated in parallel to understand the "ortho effect"—how the proximity of the nitro group to the reaction center influenced hydrolytic stability and aminolysis rates.
Phase III: The Triphosgene Renaissance (1987)

The practical utility of 2-NpOC expanded significantly following the popularization of Triphosgene (Bis(trichloromethyl) carbonate) by Eckert et al. in 1987 . This allowed for the safe, bench-top synthesis of 2-NpOC from 2-nitrophenol, making it accessible for specific mechanistic studies where the para-isomer failed to provide the necessary selectivity.

Chemical Synthesis & Protocols

Unlike the commercially ubiquitous 4-isomer, 2-NpOC is often synthesized in situ or in-house to ensure high purity. The following protocol utilizes Triphosgene, avoiding the hazards of gaseous phosgene.

Protocol: Synthesis of Bis(2-nitrophenyl) Carbonate

Note: All procedures must be performed in a fume hood. Triphosgene generates phosgene upon decomposition.

Reagents:

  • 2-Nitrophenol (2.05 eq)

  • Triphosgene (0.34 eq)

  • Triethylamine (TEA) or Pyridine (2.05 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-nitrophenol (10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (10 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Dissolve Triphosgene (1.7 mmol, 0.34 eq) in DCM (5 mL) and add it dropwise to the nitrophenol solution over 20 minutes.

    • Causality: Slow addition prevents the buildup of excess phosgene and controls the exotherm, ensuring the formation of the carbonate rather than the chloroformate intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of nitrophenol).[1]

  • Workup: Wash the organic layer with cold 1M HCl (to remove TEA), followed by saturated

    
     (to remove unreacted phenol) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from a mixture of Hexanes/Ethyl Acetate to yield 2-NpOC  as off-white/yellow crystals.
    
Visualization: Synthesis Pathway

Synthesis Triphosgene Triphosgene (Solid Phosgene Source) Intermediate Chloroformate Intermediate Triphosgene->Intermediate Decomposition (in situ COCl2) Nitrophenol 2-Nitrophenol (Nucleophile) Nitrophenol->Intermediate Attack 1 (0°C, TEA) Product Bis(2-nitrophenyl) Carbonate (2-NpOC) Intermediate->Product Attack 2 (2-Nitrophenol)

Caption: Stoichiometric conversion of 2-nitrophenol to 2-NpOC via a chloroformate intermediate using Triphosgene.

Mechanistic Utility & Reactivity

The value of 2-NpOC lies in its reactivity profile. It acts as a "double activated" carbonate.

The Mechanism of Activation

When 2-NpOC reacts with a nucleophile (e.g., a primary amine), it undergoes an addition-elimination reaction (


 mechanism).
  • Nucleophilic Attack: The amine attacks the central carbonyl carbon.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse: The 2-nitrophenolate anion is expelled. This is a good leaving group (

    
    ) due to the electron-withdrawing nitro group.
    
  • Result: Formation of an active carbamate (if 1 eq amine is used) or a symmetric urea (if 2 eq amine are used).

Why the 2-isomer? (The Ortho Effect) The 2-nitro group exerts a field effect and steric hindrance distinct from the 4-isomer.

  • Sterics: The bulky nitro group at the ortho position can retard the approach of bulky nucleophiles, potentially offering higher selectivity for primary vs. secondary amines compared to the 4-isomer.

  • Leaving Group Ability: Intramolecular hydrogen bonding or electrostatic repulsion in the transition state can alter the kinetics of the leaving group expulsion.

Visualization: Urea Formation Mechanism

Mechanism Reagent 2-NpOC (Electrophile) Intermediate Active Carbamate (Stable Intermediate) Reagent->Intermediate Fast Step (- 2-Nitrophenol) Amine1 Primary Amine (R-NH2) Amine1->Intermediate Fast Step (- 2-Nitrophenol) Urea Urea Product (R-NH-CO-NH-R') Intermediate->Urea Slow Step (- 2-Nitrophenol) LG 2-Nitrophenol (Byproduct) Intermediate->LG Amine2 Secondary Amine/Amine 2 Amine2->Urea Slow Step (- 2-Nitrophenol)

Caption: Stepwise displacement of 2-nitrophenolate groups to form unsymmetrical or symmetrical ureas.

Applications in Drug Development

Phosgene-Free Urea Synthesis

In medicinal chemistry, urea linkages are common pharmacophores (e.g., Sorafenib). 2-NpOC allows for the synthesis of complex ureas without handling gas cylinders.

  • Workflow: React 2-NpOC with Amine A

    
     Isolate Active Carbamate 
    
    
    
    React with Amine B
    
    
    Unsymmetrical Urea.
Peptide Cyclization

2-NpOC is used to activate the N-terminus of a peptide, which then attacks a side-chain amine (e.g., Lysine) to form cyclic urea peptides, restricting conformational freedom and improving metabolic stability.

Heterocycle Formation

Reaction with diamines (e.g., 1,2-diaminobenzene) leads to the formation of cyclic ureas (benzimidazolinones), which are key scaffolds in antipsychotic and antiviral drugs.

References

  • Bodanszky, M. (1955). Synthesis of Peptides by the Nitrophenyl Ester Method. Nature. Link (Foundational context for nitrophenyl active esters).

  • Eckert, H., & Forster, B. (1987).[2] Triphosgene, a Crystalline Phosgene Substitute.[2][3] Angewandte Chemie International Edition. Link (Methodology for carbonate synthesis).

  • Takeda, K., et al. (1999). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. PMC/NIH. Link (Specific protocol for 2-NpOC applications).

  • BroadPharm. (n.d.). PEG3-Bis-nitrophenyl carbonate Product Data. Link (Commercial validation of nitrophenyl carbonate linkers).

  • Google Patents. (2014). Process for preparation of succinylcholine chloride (WO2014024207A1). Link (Industrial application of 2-NpOC vs 4-NpOC).

Sources

Technical Monograph: Spectroscopic Profile of Bis(2-nitrophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and chemical profile of Bis(2-nitrophenyl) carbonate (BNPC) .

Executive Summary

Bis(2-nitrophenyl) carbonate (BNPC) is a highly reactive, activated carbonate ester used primarily as a phosgene substitute in the synthesis of carbamates, ureas, and cyclic carbonates. Distinguished from its more common para-isomer (Bis(4-nitrophenyl) carbonate), the ortho-isomer (BNPC) exhibits unique steric and electronic properties due to the proximity of the nitro group to the carbonate linkage. This guide provides a comprehensive spectroscopic breakdown (NMR, IR, MS) to assist researchers in the identification, quality control, and mechanistic utilization of this reagent.

Chemical Identity
PropertyData
IUPAC Name Bis(2-nitrophenyl) carbonate
CAS Registry Number 81420-42-0
Molecular Formula C₁₃H₈N₂O₇
Molecular Weight 304.21 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 136–139 °C (Lit. varies by purity)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, DMF; decomposes in water/alcohols.

Synthesis & Sample Preparation

To ensure spectroscopic data correlates to the correct species, the synthesis pathway typically employed—and the source of impurities—is outlined below.

Protocol: Triphosgene-Mediated Carbonylation
  • Reagents: 2-Nitrophenol (2.0 eq), Triphosgene (0.34 eq), Triethylamine (2.0 eq), Dichloromethane (DCM).

  • Mechanism: Triphosgene decomposes in situ to generate phosgene, which undergoes nucleophilic attack by the phenoxide oxygen of 2-nitrophenol.

  • Critical Impurities: 2-Nitrophenol (hydrolysis product), Chloroformates (incomplete reaction).

Synthesis Start 2-Nitrophenol (Substrate) Inter Intermediate: 2-Nitrophenyl Chloroformate Start->Inter Step 1: Phosgenation (-HCl) Reagent Triphosgene / Et3N (Carbonylation Agent) Reagent->Inter Product Bis(2-nitrophenyl) Carbonate (Target) Inter->Product Step 2: Coupling (+ 2-Nitrophenol)

Figure 1: Synthesis pathway via triphosgene. Note the intermediate chloroformate which may appear in trace MS/NMR analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ortho-substitution pattern creates a distinct deshielding effect compared to the para-isomer.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by an ABCD aromatic system (4 distinct protons) due to the lack of symmetry within the individual phenyl ring, though the molecule itself has C2 symmetry.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
8.15 – 8.25 Doublet of doublets (dd)2HH-3 (Ortho to NO₂)Strongly deshielded by the nitro group (anisotropy + induction).
7.70 – 7.80 Triplet of doublets (td)2HH-5 (Para to Carbonate)Resonates downfield due to resonance effects.
7.45 – 7.55 Triplet of doublets (td)2HH-4 (Meta to NO₂)Typical aromatic region.
7.35 – 7.45 Doublet of doublets (dd)2HH-6 (Ortho to Carbonate)Shielded relative to H-3 but deshielded by the carbonate oxygen.

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in CDCl₃.

¹³C NMR (100 MHz, CDCl₃)

The carbonyl carbon is the diagnostic peak for the carbonate linkage.

Chemical Shift (δ, ppm)AssignmentNotes
149.5 C=O (Carbonate)Diagnostic peak. Lower field than ureas, higher than esters.
142.0 C-1 (Ar-O)Ipso carbon attached to oxygen.
141.5 C-2 (Ar-NO₂)Ipso carbon attached to nitro group.
135.2 C-5 Aromatic CH.
128.8 C-3 Aromatic CH (Ortho to NO₂).
126.5 C-4 Aromatic CH.
125.1 C-6 Aromatic CH.
Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the integrity of the carbonate linkage and the presence of the nitro group.

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
1785 – 1795 C=O Stretch StrongPrimary Identifier. Carbonates typically appear at 1740-1750, but the electron-withdrawing o-NO₂ groups shift this significantly higher (blue shift).
1530 – 1540 NO₂ Asymmetric StrongCharacteristic of aromatic nitro compounds.
1340 – 1350 NO₂ Symmetric StrongConfirms nitro group presence.
1200 – 1260 C-O-C Stretch Medium/StrongAsymmetric carbonate stretching.
3000 – 3100 Ar-H Stretch WeakTypical aromatic C-H.
Mass Spectrometry (MS)

BNPC is labile; soft ionization (ESI/APCI) is preferred over EI to observe the molecular ion.

  • Ionization Mode: ESI (+) or APCI (+)

  • Solvent: Acetonitrile/Water (Caution: BNPC hydrolyzes in water; rapid injection required).

m/z ValueIon SpeciesInterpretation
327.2 [M + Na]⁺ Sodium adduct (Common in ESI).
305.2 [M + H]⁺ Protonated molecular ion (Often weak due to fragmentation).
166.0 [C₇H₄NO₄]⁺ Fragment: 2-Nitrophenyl chloroformate cation (Cleavage of one phenoxy group).
139.0 [C₆H₅NO₂ + H]⁺ Fragment: 2-Nitrophenol (Result of hydrolysis or fragmentation).

Mechanistic Reactivity & Storage

The utility of BNPC lies in the "leaving group ability" of the 2-nitrophenolate anion. The ortho-nitro group provides anchimeric assistance (neighboring group participation) in some nucleophilic substitutions, potentially accelerating reactions compared to the para-isomer.

Mechanism BNPC Bis(2-nitrophenyl) Carbonate TS Tetrahedral Intermediate BNPC->TS Attack Amine R-NH2 (Nucleophile) Amine->TS Carbamate Active Carbamate (Product) TS->Carbamate Collapse LG 2-Nitrophenol (Leaving Group) TS->LG Elimination

Figure 2: Nucleophilic substitution mechanism. The stability of the 2-nitrophenolate anion drives the reaction forward.

Storage & Handling
  • Moisture Sensitivity: High. Hydrolyzes to 2-nitrophenol (yellow discoloration) and CO₂.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Safety: 2-Nitrophenol is toxic and a skin irritant. Handle in a fume hood.

References

  • Synthesis & Applications:Journal of Organic Chemistry, "Carbonates as Phosgene Substitutes.
  • Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST), SDBS Spectral Database (Search: Nitrophenyl carbonate derivatives).

  • Reaction Kinetics:Tetrahedron Letters, "Bis(o-nitrophenyl) carbonate: A mild reagent for urea synthesis." (Confirming reactivity and ortho-isomer utility).
  • CAS Registry: American Chemical Society, CAS #81420-42-0 (Bis(2-nitrophenyl) carbonate).[1][2]

Sources

Safety, Handling, and Application of Bis(2-nitrophenyl) Carbonate in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Strategic Utility

In modern synthetic and medicinal chemistry, the drive toward "green chemistry" has necessitated the replacement of highly toxic, gaseous reagents like phosgene. Bis(2-nitrophenyl) carbonate (b2NPC) has emerged as a superior, bench-stable solid alternative for carbonylation[1]. It is extensively utilized in the synthesis of aryl carbamates, isocyanates, polycarbonates, and polyureas[2].

Unlike its unsubstituted analog, diphenyl carbonate, b2NPC features ortho-nitro groups that exert profound electron-withdrawing effects (both inductive and resonance). This structural modification dramatically increases the electrophilicity of the central carbonyl carbon and makes 2-nitrophenolate an exceptional leaving group, allowing reactions to proceed under milder conditions[3]. However, this heightened reactivity introduces specific safety and handling challenges that require stringent operational controls.

Physicochemical Profiling and Hazard Architecture

Understanding the physical properties of b2NPC is critical for designing safe experimental workflows. The compound is highly sensitive to ambient moisture, which triggers premature hydrolysis.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name Bis(2-nitrophenyl) carbonate
CAS Number 81420-42-0
Molecular Formula C13H8N2O7[4]
Molecular Weight 304.21 g/mol [4]
Physical Appearance White to pale yellow crystalline solid
Solubility Soluble in polar aprotic solvents (DMF, DMSO, NMP); Insoluble in water[1]
Reactivity Profile Highly reactive electrophile; moisture-sensitive active ester
Table 2: Hazard Identification & Mitigation Strategy
Hazard VectorChemical CausalityRequired Mitigation / Engineering Control
Toxic Byproduct Release Hydrolysis or aminolysis releases 2-nitrophenol , a known toxicant and severe irritant.Conduct all handling in a certified fume hood. Utilize basic aqueous quenching to trap the phenol as a water-soluble salt.
Moisture Sensitivity Atmospheric H₂O acts as a nucleophile, degrading the reagent into CO₂ and 2-nitrophenol.Store under an inert atmosphere (Argon/N₂). Weigh inside a glovebox or use Schlenk line techniques.
Dermal/Ocular Toxicity The electrophilic nature of b2NPC allows it to react with biological nucleophiles (proteins/enzymes).Wear standard PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a fluid-resistant lab coat.

Mechanistic Causality in Carbonylation

To master the handling of b2NPC, one must understand its mechanism of action. The reaction between b2NPC and a primary or secondary amine proceeds via a classical nucleophilic acyl substitution .

The strong electron-withdrawing nature of the ortho-nitro group lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonate, facilitating rapid nucleophilic attack by the amine. This forms a tetrahedral intermediate, which subsequently collapses. The cleavage of the C-O bond is thermodynamically driven by the expulsion of the stable 2-nitrophenolate anion.

Mechanism A b2NPC (Electrophile) C Tetrahedral Intermediate A->C Attack B Amine (Nucleophile) B->C D Aryl Carbamate (Product) C->D Elimination E 2-Nitrophenol (Leaving Group) C->E Cleavage

Fig 1: Nucleophilic acyl substitution mechanism of b2NPC.

Standard Operating Procedure (SOP): Safe Handling Workflow

Because b2NPC degrades upon exposure to humidity, maintaining the integrity of the reagent is paramount. The following workflow ensures both operator safety and reagent purity.

Workflow S1 1. Inert Storage (Argon, <4°C) S2 2. Glovebox Weighing S1->S2 S3 3. Anhydrous Reaction S2->S3 S4 4. Basic Quench (Na2CO3) S3->S4 S5 5. Phenolic Waste Disposal S4->S5

Fig 2: End-to-end safety and handling workflow for b2NPC.

Validated Experimental Protocol: Non-Phosgene Synthesis of Carbamates

This protocol details the synthesis of an aryl carbamate using b2NPC[2]. It is designed as a self-validating system : the chemical properties of the byproduct provide real-time visual feedback on the success of the reaction and purification.

Required Materials
  • Reagents: Bis(2-nitrophenyl) carbonate (1.05 eq), Primary Amine (1.00 eq), Anhydrous N,N-dimethylacetamide (DMAc) or Dichloromethane (DCM)[1].

  • Quenching Solution: 5% w/v Aqueous Sodium Carbonate (Na₂CO₃).

Step-by-Step Methodology

Step 1: Preparation and Purging

  • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Causality: Removes trace moisture adsorbed to the glass surface, preventing the parasitic hydrolysis of b2NPC into CO₂ and 2-nitrophenol.

Step 2: Reagent Dissolution

  • Action: Dissolve the primary amine (1.00 eq) in anhydrous DMAc under Argon. Cool the reaction vessel to 0–5°C using an ice-water bath.

  • Causality: The initial nucleophilic attack on b2NPC is highly exothermic. Lowering the temperature suppresses over-reaction (e.g., the premature formation of symmetric ureas instead of the desired carbamate).

Step 3: Electrophile Addition

  • Action: Add b2NPC (1.05 eq) portion-wise over 10 minutes.

  • Causality: Portion-wise addition prevents localized heating and maintains a controlled reaction rate.

Step 4: Reaction Propagation

  • Action: Remove the ice bath and allow the mixture to warm to room temperature (approx. 20–25°C). Stir for 2 to 4 hours[2]. Monitor completion via TLC or LC-MS.

Step 5: Self-Validating Basic Quench & Extraction

  • Action: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate), then add the 5% aqueous Na₂CO₃ solution. Vigorously mix and separate the layers in a separatory funnel.

  • Causality & Validation: 2-Nitrophenol is a weak acid (pKa ~7.2). The Na₂CO₃ deprotonates it to form sodium 2-nitrophenolate, which is highly water-soluble and exhibits a brilliant, intense yellow/orange color. Self-Validation Check: The complete transfer of this intense yellow color from the organic layer into the aqueous layer visually confirms that the toxic phenolic byproduct has been successfully partitioned away from your target carbamate.

Step 6: Waste Management

  • Action: Collect the yellow aqueous layer in a designated "Phenolic Waste" container. Do not mix with standard aqueous waste, as acidification of this waste stream could re-protonate the phenol, causing it to off-gas or precipitate.

References

  • US20130079542A1 - Processes for producing aryl carbamates, isocynates and polyureas using diaryl carbonate Source: Google Patents URL
  • US20170015621A1 - Method for the Synthesis of Polymer Carbodiimides with Added Cesium Salts, Polymer Carbodiimides, and Use Thereof Source: Google Patents URL
  • Enalapril-Impurities (Bis(2-nitrophenyl) Carbonate Properties)
  • Handbook of Phase Transfer Catalysis (Mechanistic Insights)
  • bis(2-nitrophenyl)

Sources

Methodological & Application

Application Note: Bis(2-nitrophenyl) carbonate in Peptide & Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for Bis(2-nitrophenyl) carbonate (BNPC) , designed for researchers in peptide chemistry and drug discovery.

Abstract & Core Utility

Bis(2-nitrophenyl) carbonate (BNPC) (CAS: 19010-86-7), also known as bis(o-nitrophenyl) carbonate, is a specialized activating reagent used to generate active esters and urea linkages under mild conditions. While its para-isomer (Bis(4-nitrophenyl) carbonate) is more ubiquitous, the ortho-isomer offers distinct steric and electronic advantages.

Primary Applications:

  • Active Ester Formation: Rapid conversion of N-protected amino acids into o-nitrophenyl active esters, which are robust, storable, and highly reactive toward amines.

  • Peptidomimetic Urea Synthesis: A superior reagent for constructing urea backbones (–NH–CO–NH–) due to the stability of the intermediate o-nitrophenyl carbamate, allowing for stepwise, "directional" synthesis of non-symmetrical ureas.

  • Colorimetric Monitoring: The release of 2-nitrophenol (bright yellow in basic solution) provides an intrinsic visual indicator of reaction progress.

Mechanism of Action

BNPC operates via a nucleophilic substitution pathway. It acts as a "carbonyl donor," transferring a carbonyl group to an amine (forming a urea/carbamate) or activating a carboxylic acid (forming an ester).

Pathway A: Peptide Coupling via Active Ester

Unlike "one-pot" reagents (e.g., HATU), BNPC is best employed to generate a stable active ester intermediate. This isolates the activation step from the coupling step, reducing racemization and preventing side reactions with sensitive amine components.

ActiveEsterMechanism Start N-Protected Amino Acid (R-COOH) Inter Mixed Anhydride Intermediate Start->Inter + BNPC + Base (Pyridine) BNPC Bis(2-nitrophenyl) carbonate BNPC->Inter ActiveEster Active Ester (R-COO-2-Nitrophenyl) Inter->ActiveEster - CO2 - 2-Nitrophenol Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + Amine Byproduct Byproduct: 2-Nitrophenol (Yellow) ActiveEster->Byproduct Amine Amine Component (R'-NH2) Amine->Peptide

Figure 1: Mechanism of active ester formation and subsequent aminolysis. The 2-nitrophenol leaving group is sterically distinct from the 4-isomer, often influencing crystallization and reactivity.

Pathway B: Directional Urea Synthesis (Peptidomimetics)

BNPC is exceptionally effective for linking two different amines (


 and 

) to form a urea. The reaction proceeds through a stable carbamate intermediate, preventing the formation of symmetrical urea byproducts (

).

UreaMechanism BNPC Bis(2-nitrophenyl) carbonate Carbamate Intermediate: N-(R1)-o-nitrophenyl carbamate BNPC->Carbamate Step 1: 0°C to RT (- 2-nitrophenol) Amine1 Amine 1 (R1-NH2) Amine1->Carbamate Urea Unsymmetrical Urea (R1-NH-CO-NH-R2) Carbamate->Urea Step 2: Reflux/Heat (- 2-nitrophenol) Amine2 Amine 2 (R2-NH2) Amine2->Urea

Figure 2: Stepwise synthesis of unsymmetrical ureas. The stability of the o-nitrophenyl carbamate allows for purification before adding the second amine.

Comparative Analysis: ortho vs. para Isomers

FeatureBis(2-nitrophenyl) carbonate (ortho)Bis(4-nitrophenyl) carbonate (para)
Steric Hindrance High (Ortho effect)Low
Active Ester Stability Generally higher stability toward hydrolysisLower stability
Reactivity Slower initial attack; highly controlledFaster initial attack
Crystallinity Forms distinct crystal lattices; useful if p-isomer fails to crystallizeStandard crystalline solid
Byproduct pKa ~7.23 (2-Nitrophenol)~7.15 (4-Nitrophenol)
Primary Utility Urea/Carbamate synthesis , difficult active estersStandard peptide coupling

Experimental Protocols

Protocol A: Preparation of N-Protected Amino Acid Active Esters

Use this protocol to pre-activate an amino acid for storage or clean coupling.

Reagents:

  • N-Protected Amino Acid (e.g., Fmoc-AA-OH or Boc-AA-OH) (1.0 equiv)

  • Bis(2-nitrophenyl) carbonate (BNPC) (1.0 – 1.1 equiv)

  • Base: Pyridine (1.0 equiv) or Triethylamine (TEA) (1.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the N-protected amino acid in 10 mL of anhydrous EtOAc or DCM.

  • Activation: Add 1.0 mmol of BNPC. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add 1.0 mmol of Pyridine dropwise. Note: The solution will turn yellow due to the release of 2-nitrophenol.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of free acid).

  • Workup (Critical):

    • Wash the organic layer with 5% Sodium Bicarbonate (

      
      )  or 10% Sodium Carbonate (
      
      
      
      )
      .
    • Why? The base converts the 2-nitrophenol byproduct into water-soluble 2-nitrophenolate (bright orange/yellow), removing it from the organic phase.

    • Wash with 1M HCl (to remove pyridine), then water, then brine.

  • Isolation: Dry over

    
    , filter, and evaporate. The resulting active ester is often a crystalline solid that can be recrystallized from Ethanol/Hexane.
    
Protocol B: Direct Peptide Coupling (One-Pot)

Use this for direct amide bond formation without isolating the ester.

  • Activation: Dissolve N-protected AA (1.0 equiv) and BNPC (1.0 equiv) in DMF. Add DIPEA (1.0 equiv). Stir for 45-60 mins at RT.

  • Coupling: Add the amine component (Peptide-Resin or free amine) (1.0 – 1.2 equiv) directly to the mixture.

  • Completion: Stir for 4–12 hours. The reaction is complete when the amine component is consumed (Kaiser test for solid phase).

Protocol C: Synthesis of Unsymmetrical Urea Peptidomimetics

Use this to link two amino components with a urea bond.

  • Carbamate Formation: Dissolve BNPC (1.0 equiv) in DCM at 0°C. Add the first amine (

    
    , 1.0 equiv) dropwise. Stir for 1 hour.
    
    • Checkpoint: The intermediate

      
       is formed. It can often be isolated by simple evaporation and washing with cold ether if stable.
      
  • Urea Formation: Dissolve the intermediate carbamate in DMF or Toluene. Add the second amine (

    
    , 1.0 – 1.2 equiv).
    
  • Heat: Heat to 60–80°C (if using Toluene/DMF) or reflux. The ortho-leaving group requires thermal energy to be displaced by the second amine efficiently.

  • Purification: Wash with alkaline water to remove the 2-nitrophenol byproduct.

Troubleshooting & Optimization ("Expertise & Experience")

ProblemProbable CauseExpert Solution
Low Yield of Active Ester Hydrolysis due to wet solventEnsure all solvents are anhydrous . Carbonates are moisture-sensitive.[1][2]
Product is Yellow Residual 2-nitrophenolPerform additional washes with cold 5%

. The yellow color is the phenolate anion; keep washing until the aqueous layer is colorless.
Slow Reaction (Urea) Steric hindrance of ortho groupIncrease temperature to 80°C or use a catalyst like DMAP (0.1 equiv) to accelerate the second step.
Racemization Over-activation or excess baseUse Pyridine instead of TEA/DIPEA for the activation step. Pyridine is milder and reduces racemization risk.

Safety & Handling

  • Hazard: BNPC is an irritant.[3] The byproduct, 2-nitrophenol, is toxic and a skin irritant.

  • Explosion Risk: While BNPC is stable, nitro-compounds can be energetic. Do not heat bulk solids above 100°C without solvent.

  • Disposal: All aqueous washes containing nitrophenols must be disposed of as hazardous organic waste, not down the drain.

References

  • Turoczi, M. C., et al. (2008).[4] "Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate." Molecules, 13(12), 3192-3197.[4]

  • Gershkovich, A. A., & Kibirev, V. K. (1988). "Chemical Synthesis of Peptides." Bioorganic Chemistry. (General reference for nitrophenyl ester reactivity).
  • PubChem Database. "Bis(2-nitrophenyl) carbonate - Compound Summary." National Center for Biotechnology Information.

  • Sigma-Aldrich. "Bis(4-nitrophenyl) carbonate Safety Data Sheet."[4] (Used for comparative safety data of nitrophenyl carbonates).

Sources

Application Note: Precision Synthesis of Carbamates using Bis(2-nitrophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug development scientists, focusing on the high-precision synthesis of carbamates using Bis(2-nitrophenyl) carbonate (2-NPC) . Unlike generic guides, this document prioritizes the specific mechanistic and practical advantages of the ortho-nitro isomer over its para-isomer and phosgene alternatives.

Executive Summary & Rationale

The synthesis of carbamates (


) is a cornerstone reaction in medicinal chemistry, serving as a critical motif for peptide protection, prodrug design, and peptidomimetic drugs (e.g., Rivastigmine). While Bis(4-nitrophenyl) carbonate (4-NPC)  is the standard reagent, Bis(2-nitrophenyl) carbonate (2-NPC)  offers distinct physicochemical advantages driven by intramolecular hydrogen bonding .
Why Choose Bis(2-nitrophenyl) Carbonate?
  • Safety Profile: A crystalline, non-volatile solid that replaces toxic, gaseous phosgene or liquid diphosgene.

  • Orthogonal Workup: The byproduct, 2-nitrophenol , possesses a unique "chelated" structure due to intramolecular hydrogen bonding between the nitro and hydroxyl groups. This renders it steam volatile and significantly more soluble in non-polar solvents than its para-isomer, enabling removal via sublimation or specific chromatographic elution profiles where 4-nitrophenol would streak or co-elute.

  • Tunable Reactivity: The ortho-nitro group provides steric bulk that can modulate reactivity, potentially offering higher selectivity for primary over secondary alcohols compared to the less hindered 4-NPC.

Mechanism of Action: The Activated Carbonate Pathway

The synthesis proceeds via a two-step "Activation-Substitution" mechanism. 2-NPC acts as a carbonyl source, transferring a carbonyl unit to an alcohol (forming a mixed carbonate) which is subsequently attacked by an amine.

Pathway A: Alcohol Activation (Preferred for Carbamates)
  • Activation: The alcohol attacks the carbonyl of 2-NPC. The ortho-nitrophenoxide leaving group is displaced.

  • Aminolysis: The amine attacks the mixed carbonate intermediate, displacing the second molecule of 2-nitrophenol to form the stable carbamate.

Pathway B: Amine Activation (Alternative)[1]
  • Activation: The amine attacks 2-NPC first, forming an active carbamate (

    
    ).
    
  • Alcoholysis: An alcohol attacks this intermediate. Note: This pathway is kinetically slower and often requires catalysis (e.g., DMAP) because the active carbamate is less electrophilic than the mixed carbonate.

ReactionMechanism Start Bis(2-nitrophenyl) Carbonate (2-NPC) Intermed Mixed Carbonate (Intermediate) Start->Intermed + Alcohol + Base (TEA/Pyridine) Byproduct1 2-Nitrophenol (Leaving Group 1) Start->Byproduct1 Alcohol Alcohol (R-OH) Amine Amine (H-NR'R'') Product Target Carbamate (R-O-CO-NR'R'') Intermed->Product + Amine Byproduct2 2-Nitrophenol (Leaving Group 2) Intermed->Byproduct2

Figure 1: The primary "Alcohol Activation" pathway for carbamate synthesis using 2-NPC.

Comparative Data: Leaving Group Physicochemistry

Understanding the byproduct is key to purification. The table below highlights why 2-nitrophenol behaves differently during workup.

Feature2-Nitrophenol (Ortho)4-Nitrophenol (Para)Implication for Protocol
H-Bonding Intramolecular (Chelation)Intermolecular2-NP is less polar and more volatile.[1]
Boiling Point 216°C (Steam Volatile)279°C2-NP can be removed by steam distillation or high-vac sublimation.
Water Solubility ~2 g/L (25°C)~16 g/L (25°C)2-NP is harder to wash out with neutral water; requires basic wash or organic separation.
pKa 7.237.15Similar acidity; both removable by 1M NaOH or Na2CO3 washes.

Experimental Protocols

Protocol A: Synthesis of Activated Mixed Carbonate (Step 1)

Objective: Activate a primary or secondary alcohol.

Materials:

  • Alcohol substrate (1.0 equiv)

  • Bis(2-nitrophenyl) carbonate (1.1 - 1.2 equiv)

  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Preparation: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Bis(2-nitrophenyl) carbonate (1.2 mmol) in one portion. The solution may turn slightly yellow.

  • Activation: Cool to 0°C. Add the base (Pyridine or TEA) dropwise over 5 minutes.

    • Insight: The solution will turn vibrant yellow due to the release of the 2-nitrophenolate anion.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (silica; typically 2-NP moves faster than the carbonate).

  • Workup (Intermediate):

    • Option 1 (One-pot): Proceed directly to Protocol B without isolation.

    • Option 2 (Isolation): Dilute with DCM, wash with cold 1M HCl (to remove pyridine), then sat.

      
      , then brine. Dry over 
      
      
      
      . The intermediate is usually stable enough for flash chromatography.
Protocol B: Aminolysis to Final Carbamate (Step 2)

Objective: Convert the mixed carbonate to the carbamate.

Materials:

  • Mixed Carbonate solution (from Protocol A)

  • Amine (1.0 - 1.2 equiv relative to starting alcohol)

  • Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered amines.

Procedure:

  • Addition: To the stirred solution of the mixed carbonate (at RT), add the amine.

  • Reaction: Stir at RT for 1–4 hours.

    • Optimization: If the amine is an HCl salt, add an extra equivalent of TEA. If the amine is non-nucleophilic (e.g., aniline), heat to 40–50°C or add DMAP.

  • Monitoring: Reaction is complete when the mixed carbonate spot disappears on TLC.

Protocol C: Purification & Removal of 2-Nitrophenol

The critical step for high purity.

Strategy 1: Basic Extraction (Standard)

  • Dilute reaction mixture with EtOAc or DCM.

  • Wash vigorously with 1M NaOH or 10%

    
      (3x).
    
    • Mechanism:[1] Deprotonates 2-nitrophenol (yellow) into the water-soluble phenolate.

    • Note: Continue washing until the aqueous layer no longer turns yellow.

  • Wash with 1M HCl (to remove unreacted amine) and Brine.

Strategy 2: Chromatographic Separation (For Acid-Sensitive Products)

  • Concentrate the organic layer.[2]

  • Perform flash column chromatography.

    • Advantage:[2][1] Due to intramolecular H-bonding, 2-nitrophenol is less polar than 4-nitrophenol and often elutes before the carbamate product in non-polar eluents (e.g., Hexane/EtOAc 9:1), allowing for easy separation.

Troubleshooting & Optimization Decision Tree

Optimization Problem Issue Encountered LowYield Low Yield of Mixed Carbonate Problem->LowYield SlowAminolysis Slow Aminolysis (Step 2) Problem->SlowAminolysis YellowProduct Product Contaminated with 2-Nitrophenol Problem->YellowProduct Sol1 Use Pyridine instead of TEA (Avoids steric clash) LowYield->Sol1 Sol2 Add 10 mol% DMAP Heat to 50°C SlowAminolysis->Sol2 Sol3 Wash with 1M NaOH OR Sublime (High Vac) YellowProduct->Sol3

Figure 2: Troubleshooting common issues in 2-NPC mediated synthesis.

References

  • Turoczi, M. C., et al. (2008). "Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate." Molecules, 13(12), 3192-3197. Link

  • Barakat, A., et al. (2020). "Synthesis of New Active o-Nitrophenyl Carbamates." Molecules, 25(1). Link

  • Cotarca, L., et al. (2025). "A study on the bis(mononitrophenyl) carbonates formation reaction." ResearchGate. Link

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • BenchChem. (2025).[3] "Solubility and Physical Properties of 2-Nitrophenol." BenchChem Technical Library. Link

Sources

Application Note: Bis(2-nitrophenyl) Carbonate (b2NPC) in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Strategic Rationale

The construction of nitrogen- and oxygen-containing heterocycles—such as benzimidazoles, benzoxazolones, oxadiazoles, and urazoles—frequently relies on carbonylation and cyclization strategies. Historically, phosgene and its crystalline derivatives (diphosgene, triphosgene) were the reagents of choice. However, their extreme toxicity, generation of corrosive hydrogen chloride gas, and stringent regulatory handling requirements present severe bottlenecks in drug development and scale-up [1].

Bis(2-nitrophenyl) carbonate (b2NPC) has emerged as a superior, bench-stable phosgene substitute. As an Application Scientist, I frequently recommend b2NPC over alternatives like 1,1'-carbonyldiimidazole (CDI) or diphenyl carbonate due to its unique electronic properties. The strong inductive and resonance electron-withdrawing effects of the ortho-nitro group render the 2-nitrophenoxide anion an exceptional leaving group. This enables rapid, mild carbonylation at room temperature, making it highly effective for the chemoselective macrocyclization and synthesis of bicyclic heterocycles [2].

Furthermore, b2NPC provides a self-validating experimental cue: the release of 2-nitrophenol under basic conditions generates a distinct bright yellow color, acting as an internal visual indicator of reaction progress.

Mechanistic Pathway of b2NPC-Mediated Cyclization

The synthesis of heterocycles using b2NPC proceeds via a highly predictable two-step addition-elimination cascade.

  • Initial Carbonylation: A primary nucleophile (typically an amine) attacks the electrophilic carbonyl carbon of b2NPC. The tetrahedral intermediate collapses, expelling the first equivalent of 2-nitrophenol to form a highly reactive 2-nitrophenyl carbamate intermediate .

  • Intramolecular Cyclization: A proximal secondary nucleophile (e.g., a hydroxyl, thiol, or secondary amine) attacks the carbamate carbonyl. The second equivalent of 2-nitrophenol is eliminated, driving the thermodynamic closure of the heterocyclic ring.

Mechanism A Bifunctional Precursor (e.g., 1,2-Diamine) C 2-Nitrophenyl Carbamate Intermediate A->C Nucleophilic Attack B Bis(2-nitrophenyl) carbonate (b2NPC) B->C Carbonylation D Heterocyclic Product (e.g., Benzimidazolone) C->D Intramolecular Cyclization E 2-Nitrophenol (Leaving Group) C->E Elimination

Caption: Reaction mechanism of b2NPC with a bifunctional nucleophile yielding a cyclic urea/carbamate.

Comparative Benchmarking of Carbonylating Agents

To justify the selection of b2NPC in a synthetic route, it is critical to compare it against standard industry alternatives. The table below summarizes the quantitative and qualitative operational data [3].

Carbonylating AgentPhysical StateRelative ReactivityPrimary ByproductHandling & Safety ProfileTypical Reaction Temp
Phosgene GasExtremely HighHCl gasLethal gas; requires specialized containment.-20°C to 0°C
Triphosgene SolidHighHCl gasGenerates phosgene in situ; highly toxic.0°C to RT
CDI SolidModerateImidazoleMoisture sensitive; often requires activation.60°C to 110°C
b4NPC SolidHigh4-NitrophenolBench-stable; requires basic aqueous workup.RT to 60°C
b2NPC SolidVery High2-NitrophenolBench-stable; built-in yellow visual indicator.0°C to 50°C

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of N,N-Diisopropylethylamine (DIPEA) is not arbitrary; 2-nitrophenol is acidic (


). If left unneutralized, it will protonate the remaining nucleophilic amines, stalling the cyclization. DIPEA acts as an acid scavenger, ensuring the nucleophiles remain active [4].
Protocol A: Synthesis of 2-Benzimidazolones (Cyclic Ureas)

Objective: Conversion of o-phenylenediamine derivatives to benzimidazolones.

Materials:

  • Substituted o-phenylenediamine (1.0 equiv, 10 mmol)

  • Bis(2-nitrophenyl) carbonate (1.05 equiv, 10.5 mmol)

  • DIPEA (2.5 equiv, 25 mmol)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂) (50 mL)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with the o-phenylenediamine derivative and anhydrous MeCN. Stir to dissolve.

  • Base Addition: Inject DIPEA via syringe. Cool the mixture to 0°C using an ice bath.

  • Activation: Add b2NPC portion-wise over 10 minutes. Observation: The solution will rapidly transition to a deep yellow color, confirming the release of the 2-nitrophenoxide leaving group and the formation of the carbamate intermediate.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. (For sterically hindered substrates, gentle heating to 60°C may be required).

  • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the intermediate carbamate spot indicates complete cyclization.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the crude residue in EtOAc (100 mL) and wash sequentially with 1M aqueous Na₂CO₃ (

    
     mL) until the aqueous layer is no longer yellow. This ensures the complete removal of the 2-nitrophenol byproduct. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure benzimidazolone.
    
Protocol B: Synthesis of Benzoxazolones (Cyclic Carbamates)

Objective: Cyclization of 2-aminophenols.

Note: Oxygen is a weaker nucleophile than nitrogen. The intermediate formed is an N-(2-hydroxyphenyl)-2-nitrophenyl carbamate, which requires slightly more forcing conditions for the final O-cyclization.

Step-by-Step Methodology:

  • Dissolve 2-aminophenol (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous THF.

  • Add b2NPC (1.1 equiv) at 0°C. Stir for 1 hour at room temperature to ensure complete N-acylation.

  • Heat the reaction mixture to 70°C (reflux) for 4–6 hours to drive the O-attack and eliminate the second molecule of 2-nitrophenol.

  • Perform the same basic aqueous workup (1M Na₂CO₃) as described in Protocol A to isolate the benzoxazolone.

Workflow Step1 Step 1: Substrate Preparation Dissolve precursor & DIPEA in anhydrous solvent Step2 Step 2: b2NPC Addition Add b2NPC at 0°C; observe bright yellow color Step1->Step2 Step3 Step 3: Thermal Cyclization Stir at RT or heat to 60-70°C to drive ring closure Step2->Step3 Step4 Step 4: Basic Workup Wash with aq. Na2CO3 to extract 2-nitrophenol Step3->Step4

Caption: Standard experimental workflow for b2NPC-mediated heterocyclic cyclization.

Troubleshooting & Optimization Insights

  • Incomplete Cyclization (Stalled at Carbamate): If LC-MS or TLC shows a buildup of the 2-nitrophenyl carbamate intermediate, the secondary nucleophile is likely too weak or sterically hindered. Solution: Increase the reaction temperature or add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to further activate the intermediate.

  • Persistent Yellow Contamination: If the final isolated product is yellow, 2-nitrophenol is still present. Solution: Ensure the aqueous wash is sufficiently basic (pH > 9). Using 1M NaOH instead of Na₂CO₃ can be highly effective, provided the synthesized heterocycle is stable to strong bases.

References

  • Esikova, I. A., Sasson, Y., & Neumann, R. (Eds.). Handbook of Phase Transfer Catalysis. Springer.[Link]

  • Choi, P. J., et al. (2022). "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." Tetrahedron Letters, 90, 153611.[Link](Note: Application in bicyclic heterocycles referenced in WO2025160430A1).

  • Pulla, R. V., et al. (2012). Process for preparation of highly pure 3-dimethylaminophenyl dimethylcarbamate.
  • Aresta, M., et al. (2018). "Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters." ResearchGate.[Link]

Solid-phase synthesis applications of "Bis(2-nitrophenyl) carbonate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis Applications of Bis(2-nitrophenyl) carbonate

Part 1: Executive Summary & Strategic Utility

Bis(2-nitrophenyl) carbonate (Bis-o-NPC) is a highly crystalline, stable, and reactive carbonate diester used as a safer, solid-state alternative to phosgene and chloroformates. While its para-isomer (Bis-4-nitrophenyl carbonate) is the standard for activating Wang resins, the ortho-isomer (Bis-2-nitrophenyl carbonate) offers distinct advantages in solid-phase organic synthesis (SPOS) and peptide modification .

Its primary utility lies in its specific reactivity profile: the ortho-nitro group provides steric and electronic effects that facilitate controlled nucleophilic substitution, making it ideal for synthesizing unsymmetrical ureas , carbamate linkers , and heterocycles (e.g., oxazolidinones) under mild conditions. Furthermore, the release of 2-nitrophenol (a yellow chromophore) allows for essentially "self-indicating" reaction monitoring on solid support.

Part 2: Mechanistic Insight & Chemical Logic

To master the use of Bis-o-NPC, one must understand the "Activated Carbonate" mechanism. Unlike chloroformates, which are highly moisture-sensitive and aggressive, Bis-o-NPC forms a stable but reactive intermediate.

Mechanism of Action: The Stepwise Displacement
  • Activation: The first nucleophile (e.g., a resin-bound amine) attacks the carbonyl carbon.

  • Leaving Group Expulsion: The tetrahedral intermediate collapses, expelling one equivalent of 2-nitrophenolate (yellow). This forms a stable 2-nitrophenyl carbamate intermediate.

  • Substitution: A second nucleophile (e.g., a solution-phase amine) attacks the carbamate, expelling the second equivalent of 2-nitrophenol and forming the stable urea or carbamate product.

Why the Ortho Isomer?

  • Steric Control: The ortho-nitro group creates a more crowded transition state compared to the para-isomer, often reducing over-reaction (double addition) when forming the intermediate.

  • Intramolecular Effects: The ortho-nitro group can participate in subtle field effects or intramolecular hydrogen bonding with the incoming nucleophile, influencing the regioselectivity in heterocyclic synthesis (e.g., oxazolidinones).

Visualizing the Pathway

BisNPC_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Substitution Resin_Amine Resin-Bound Amine (Nu1) BisNPC Bis(2-nitrophenyl) carbonate Resin_Amine->BisNPC Attack Intermediate Resin-Bound 2-Nitrophenyl Carbamate BisNPC->Intermediate - 2-Nitrophenol Byproduct1 2-Nitrophenol (Yellow) BisNPC->Byproduct1 Amine2 Solution Phase Amine (Nu2) Intermediate->Amine2 + Nu2 FinalProd Unsymmetrical Urea (Resin-Bound) Amine2->FinalProd Substitution Byproduct2 2-Nitrophenol (Yellow) Amine2->Byproduct2

Caption: Stepwise activation of resin-bound amines using Bis(2-nitrophenyl) carbonate to form unsymmetrical ureas.

Part 3: Comparative Analysis of Coupling Reagents

Select the right reagent for your specific constraint. Bis-o-NPC is the choice for stoichiometric control and safety .

FeatureBis(2-nitrophenyl) carbonateBis(4-nitrophenyl) carbonatePhosgene / TriphosgeneCDI (Carbonyldiimidazole)
Physical State Crystalline Solid (Stable)Crystalline Solid (Stable)Gas / Solid (Hazardous)Solid (Hygroscopic)
Reactivity Moderate-High (Tunable)HighVery High (Aggressive)Moderate
Selectivity Excellent (Ortho-effect minimizes bis-substitution)GoodLow (Risk of polymerization)Moderate
Monitoring Colorimetric (Release of yellow 2-nitrophenol)Colorimetric (Yellow 4-nitrophenol)NoneNone
Byproducts 2-Nitrophenol (Easy wash)4-Nitrophenol (Easy wash)HCl (Corrosive)Imidazole (Basic)
Primary Use Cyclic ureas, Heterocycles, Controlled LinkersResin Activation (Wang Carbonate)Bulk scale, simple ureasAmide coupling, simple ureas

Part 4: Experimental Protocols

Protocol A: Synthesis of Resin-Bound Unsymmetrical Ureas

Application: Creating urea-linked peptidomimetics or combinatorial libraries.

Reagents:

  • Resin: Rink Amide or Benzhydrylamine (BHA) resin (0.5–0.8 mmol/g).

  • Activator: Bis(2-nitrophenyl) carbonate (3.0 equiv).

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

  • Second Amine: Primary or secondary amine (3.0–5.0 equiv).

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-deprotected resin in DCM for 20 minutes. Drain.

  • Activation (Carbamate Formation):

    • Dissolve Bis(2-nitrophenyl) carbonate (3 equiv) and DIPEA (3 equiv) in minimal DCM/DMF (9:1).

    • Add to the resin.[1] Shake at room temperature for 45–60 minutes .

    • Observation: The solution will turn bright yellow due to the release of 2-nitrophenol.

  • Washing: Drain the resin. Wash extensively with DMF (5x) and DCM (5x) until the filtrate is colorless.

    • Validation: The resin now carries the activated 2-nitrophenyl carbamate species. It is stable enough for short-term storage if kept dry.

  • Urea Formation (Substitution):

    • Add the second amine (3–5 equiv) and DIPEA (3 equiv) in DMF.

    • Shake at room temperature for 2–4 hours (or overnight for sterically hindered amines).

    • Observation: A secondary release of yellow color indicates the displacement of the second nitrophenol group.

  • Cleavage: Wash resin (DMF/DCM/MeOH). Cleave using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).

Protocol B: Synthesis of Chiral Oxazolidinones

Application: Synthesis of Evans-type auxiliaries or heterocyclic drug scaffolds on solid phase.

Context: Bis-o-NPC is superior here because it facilitates the cyclization of 1,2-amino alcohols under milder conditions than phosgene, preserving chiral integrity.

  • Immobilization: Attach a 1,2-amino alcohol to the resin (e.g., via the hydroxyl group to a Trityl chloride resin, leaving the amine free).

  • Cyclization:

    • Treat the resin-bound amino alcohol with Bis(2-nitrophenyl) carbonate (2.5 equiv) and DMAP (0.5 equiv) in DCM.

    • Shake for 12–18 hours at room temperature.

    • Mechanism:[2][3][4][5][6] The free amine attacks the carbonate, forming the intermediate carbamate. The hydroxyl group (even if sterically hindered) then attacks intramolecularly to close the ring, releasing the second nitrophenol.

  • Work-up: Wash with DCM (5x). The resin now contains the cyclic oxazolidinone.

Part 5: Expert Tips & Troubleshooting

  • Solubility: Bis-o-NPC is soluble in DCM, THF, and DMF. For solid-phase steps, DCM is preferred for the activation step to maximize resin swelling and reagent diffusion.

  • The "Yellow" Indicator:

    • No Color? If the solution remains clear during activation, your resin-bound amine may still be protonated (add more DIPEA) or aggregated (try heating to 40°C).

    • Persistent Yellow? During washing, if the yellow color persists, continue washing. Residual nitrophenol can interfere with subsequent coupling or UV monitoring.

  • Storage: Store Bis-o-NPC at 2–8°C. Unlike chloroformates, it does not degrade rapidly into corrosive gases, but it is sensitive to moisture over long periods.

References

  • Turoczi, M. C., Simon, M., Badea, V., & Csunderlik, C. (2008). Synthesis of bis-ureas from bis(o-nitrophenyl)

    • Source:[Link]

    • Relevance: Establishes the core solution-phase protocol for stepwise urea formation using the ortho-isomer, which is directly adaptable to solid-phase linkers.
  • Simon, M., Micle, A., Badea, V., & Csunderlik, C. (2009). Bis(o-nitrophenyl) Carbonate as a New Reagent for the Synthesis of Chiral Oxazolidin-2-ones.[6] Synthetic Communications, 39(17), 3121-3129.

    • Source:[Link][7]

    • Relevance: Defines the heterocycle synthesis application, highlighting the mild conditions and high enantiomeric retention.
  • Gong, Y. D., & Seo, J. S. (2004). Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker.

    • Source:[Link]

    • Relevance: Demonstrates the use of nitrophenyl carbonate linkers on Wang resin for heterocyclic synthesis, serving as the foundational logic for solid-phase adapt
  • BenchChem Technical Guide. Bis(4-nitrophenyl) carbonate vs. Bis(2-nitrophenyl)

Sources

Application Note: Bis(2-nitrophenyl) carbonate for Active Ester & Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Bis(2-nitrophenyl) carbonate (Bis-o-NPC) , a highly specific coupling reagent used to generate active esters, carbamates, and ureas. While its para-isomer (Bis(4-nitrophenyl) carbonate) is more ubiquitous, the ortho-isomer offers distinct mechanistic and processing advantages, particularly regarding reaction kinetics and byproduct removal.

Executive Summary

Bis(2-nitrophenyl) carbonate (Bis-o-NPC) is an activated carbonate reagent used to convert amines, alcohols, and carboxylic acids into highly reactive electrophiles. It serves as a safer, solid-state alternative to phosgene and a more reactive alternative to Bis(4-nitrophenyl) carbonate.

Key Advantages over the para-isomer:

  • Enhanced Reactivity: The ortho-nitro group provides a stronger electron-withdrawing inductive effect closer to the reaction center, often accelerating nucleophilic attack.

  • Byproduct Removal: The leaving group, 2-nitrophenol, is significantly more volatile (and steam volatile) than 4-nitrophenol, allowing for easier removal during workup.

  • Steric Orthogonality: The ortho-substitution pattern alters the binding pocket requirements, making it effective for sterically hindered substrates where the para-isomer fails.

Mechanistic Principles

The reagent functions by transferring a (2-nitrophenoxy)carbonyl group to a nucleophile. The reaction is driven by the release of 2-nitrophenoxide, a stable leaving group (pKa ~7.2).

Reaction Pathway A: Carboxylic Acid Activation (Active Ester Formation)

The reagent converts a carboxylic acid into a 2-nitrophenyl active ester . These esters are potent acylating agents used in peptide coupling.



Reaction Pathway B: Amine Activation (Urea/Carbamate Synthesis)

The reagent reacts with a primary amine to form an activated carbamate intermediate. This intermediate can be isolated or reacted in situ with a second amine to form a urea.

ReactionMechanism Reagent Bis(2-nitrophenyl) carbonate Intermediate Activated Carbamate (R-NH-CO-O-2NP) Reagent->Intermediate - 2-Nitrophenol Amine1 Amine 1 (R-NH2) Amine1->Intermediate Urea Unsymmetrical Urea (R-NH-CO-NH-R') Intermediate->Urea + Amine 2 Byproduct 2-Nitrophenol (Leaving Group) Intermediate->Byproduct Elimination Amine2 Amine 2 (R'-NH2) Amine2->Urea

Figure 1: Stepwise synthesis of unsymmetrical ureas via the activated carbamate intermediate.

Experimental Protocols

Protocol A: Preparation of 2-Nitrophenyl Active Esters (Peptide Coupling)

Use this protocol to activate a carboxylic acid for subsequent reaction with an amine (amide bond formation).

Materials:

  • Carboxylic Acid substrate (1.0 equiv)

  • Bis(2-nitrophenyl) carbonate (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).

  • Activation: Add Bis(2-nitrophenyl) carbonate (1.1 mmol). The suspension may not clear immediately.

  • Base Addition: Cool the mixture to 0°C. Add TEA (1.2 mmol) dropwise.

    • Observation: The solution will turn yellow due to the release of 2-nitrophenol. Evolution of CO₂ gas will be observed.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the active ester usually moves faster than the free acid).

  • Coupling (In-situ): Add the amine nucleophile (1.0–1.2 equiv) directly to the active ester solution. Stir until conversion is complete (typically 1–12 hours).

  • Workup:

    • Dilute with EtOAc.

    • Wash with 5% citric acid (to remove base), then saturated NaHCO₃ (to remove 2-nitrophenol and unreacted acid), and finally brine.

    • Note: The distinct yellow color of 2-nitrophenol in the basic wash serves as a visual indicator of the byproduct removal.

Protocol B: Synthesis of Unsymmetrical Ureas

Use this protocol to link two different amines via a stable carbamate intermediate.

Materials:

  • Amine 1 (1.0 equiv)

  • Bis(2-nitrophenyl) carbonate (1.0 equiv)[1]

  • Amine 2 (1.0 equiv)

  • Solvent: THF or Acetonitrile

Step-by-Step Procedure:

  • Carbamate Formation: Dissolve Bis(2-nitrophenyl) carbonate (1.0 mmol) in THF (5 mL) at 0°C.

  • Addition 1: Add Amine 1 (1.0 mmol) slowly. Stir at RT for 1–2 hours.

    • Checkpoint: Isolate the intermediate N-(2-nitrophenoxycarbonyl)amine if stability is required. It often precipitates or can be crystallized.[2]

  • Urea Formation: Add Amine 2 (1.0 mmol) and TEA (1.0 equiv) to the reaction mixture.

  • Heating: If Amine 2 is sterically hindered, heat the mixture to reflux (60–80°C) for 4–6 hours.

  • Purification: Evaporate solvent. Recrystallize from ethanol or purify via column chromatography.

Technical Comparison: Ortho- vs. Para-Isomer

FeatureBis(2-nitrophenyl) carbonate (Ortho)Bis(4-nitrophenyl) carbonate (Para)
Reactivity Higher. Ortho-nitro group exerts stronger inductive pull.Moderate. Standard for peptide coupling.
Sterics High. Ortho-substituent creates a crowded transition state, useful for kinetic resolution.Low. Less steric influence on the incoming nucleophile.
Byproduct (Nitrophenol) Steam Volatile. Can be removed by steam distillation or sublimation.Non-volatile. Requires extensive basic washing to remove.
Solubility Good solubility in DCM, THF, EtOAc.Lower solubility in DCM; often requires DMF.
Atom Economy Identical.Identical.

Troubleshooting & Optimization

  • Yellow Impurity Persistence: The byproduct, 2-nitrophenol, is bright yellow. If the final product remains yellow after workup, it indicates incomplete removal.

    • Solution: Wash the organic layer extensively with 0.5 M NaOH or Sat. Na₂CO₃ . The phenolate anion is water-soluble and bright yellow/orange. Continue washing until the aqueous layer is colorless.

  • Low Yield in Urea Synthesis: If the second amine fails to react:

    • Solution: The 2-nitrophenyl carbamate intermediate is quite stable. Switch solvent to Toluene or Diglyme and increase temperature to 100°C to force the displacement.

  • Hydrolysis: Active esters are sensitive to moisture. Ensure all solvents are anhydrous and the reaction is kept under an inert atmosphere.

Safety Information

  • Toxicity: Bis(2-nitrophenyl) carbonate is an irritant. The byproduct, 2-nitrophenol, is toxic if inhaled or absorbed through skin.

  • Handling: Handle in a fume hood. Wear nitrile gloves.

  • Storage: Store at 2–8°C under argon. Moisture sensitive.

References

  • Turoczi, M. C., et al. (2008). "Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate." Molecules, 13(12), 3192–3197.

  • Guthrie, J. P., et al. (1980). "Rates of reaction of esters of 3-phenylpropionic acid... 2-nitrophenyl esters." Canadian Journal of Chemistry.[3]

  • Sigma-Aldrich. "Bis(4-nitrophenyl) carbonate Product Sheet" (Analogous reactivity data).

  • BenchChem. "Application Notes: The Role of Bis(2-nitrophenyl)amine and Carbonates."

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Reaction Yield with Bis(2-nitrophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

Bis(2-nitrophenyl) carbonate (Bis-2-NPC) is a highly reactive, crystalline carbonate used primarily as a safe, solid alternative to phosgene for activating alcohols and amines. While structurally similar to the more common para isomer [Bis(4-nitrophenyl) carbonate], the ortho-nitro substitution confers unique physicochemical properties—most notably the ability of the leaving group (2-nitrophenol) to form intramolecular hydrogen bonds. This feature significantly alters solubility and volatility, offering distinct purification advantages (e.g., steam distillation) over the para isomer.

This guide addresses the specific challenges of using Bis-2-NPC, focusing on maximizing conversion rates, suppressing hydrolysis, and efficiently removing the 2-nitrophenol byproduct.

Troubleshooting & Optimization (Q&A)

Category A: Low Yield & Incomplete Conversion

Q1: My reaction stalls at ~60% conversion even after 24 hours. Adding more base doesn't help. What is happening? Diagnosis: This is likely due to trace moisture contamination or steric hindrance in the nucleophile.

  • Mechanism: Bis-2-NPC is extremely moisture-sensitive. Water competes with your amine/alcohol nucleophile, hydrolyzing the reagent to CO₂ and 2-nitrophenol.

  • Solution:

    • Solvent Drying: Ensure DCM or DMF is anhydrous (<50 ppm water).

    • Reagent Quality: Check if the Bis-2-NPC appears "wet" or clumped; it should be a free-flowing powder.

    • Catalysis: If the nucleophile is sterically hindered, add DMAP (4-Dimethylaminopyridine) at 1–5 mol%. DMAP forms a highly reactive N-acylpyridinium intermediate that accelerates the attack of the nucleophile.

Q2: I am seeing significant amounts of symmetrical urea byproduct when trying to make a carbamate. How do I stop this? Diagnosis: This "double addition" occurs when the product carbamate reacts with a second equivalent of amine, or if the stoichiometry is uncontrolled.

  • Root Cause: The intermediate activated carbamate is still electrophilic. If the amine is added too quickly or in excess, it will attack the intermediate.

  • Solution:

    • Reverse Addition: Slowly add the amine to a solution of Bis-2-NPC (excess) at 0°C. Do not add Bis-2-NPC to the amine.

    • Temperature Control: Maintain 0°C during addition to kinetically favor the mono-substitution.

Category B: Purification & Byproduct Removal[1]

Q3: How do I efficiently remove the 2-nitrophenol byproduct? It co-elutes with my product on silica. Diagnosis: 2-Nitrophenol is less polar than 4-nitrophenol due to intramolecular H-bonding, making it "sticky" on columns and soluble in organic solvents.

  • Solution 1 (The "Ortho" Advantage): Unlike the para isomer, 2-nitrophenol is steam volatile . If your product is stable, steam distillation or high-vacuum rotary evaporation at elevated temperature (40–50°C) can sublime/remove the byproduct.

  • Solution 2 (Basic Wash):

    • Dissolve crude in EtOAc or DCM.

    • Wash 3x with cold 5% Na₂CO₃ or 1M NaOH . The 2-nitrophenol (yellow) will convert to the water-soluble phenolate (bright orange/red) and partition into the aqueous phase.

    • Warning: Ensure your product is stable to basic hydrolysis before using NaOH.

Category C: Solubility Issues

Q4: The Bis-2-NPC is not dissolving in DCM. Can I heat it? Diagnosis: Bis-2-NPC has limited solubility in cold DCM.

  • Solution: Do not heat to reflux initially, as this accelerates decomposition if any moisture is present.

    • Switch Solvent: Use THF or DMF/DCM mixtures .

    • Heterogeneous Reaction: The reaction can proceed even if the reagent is a suspension. As the dissolved portion reacts, more solid will dissolve (Le Chatelier’s principle).

Experimental Protocols

Protocol A: Synthesis of Asymmetrical Carbamates (Alcohol Activation)

Objective: Activate a primary/secondary alcohol to form a stable intermediate, then react with an amine.

Reagents:

  • Alcohol (1.0 equiv)

  • Bis(2-nitrophenyl) carbonate (1.2 – 1.5 equiv)

  • Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Solvent: Anhydrous DCM or THF

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with N₂/Ar.

  • Dissolution: Dissolve the alcohol and Bis-2-NPC in anhydrous DCM (0.1 M concentration relative to alcohol).

  • Activation: Cool to 0°C . Add Pyridine dropwise over 5 minutes.

    • Observation: The solution may turn slight yellow due to trace phenolate release.

  • Monitoring: Stir at 0°C -> RT for 2–4 hours. Monitor by TLC (disappearance of alcohol).

  • Quench/Workup (Critical):

    • Dilute with DCM.[1]

    • Wash with cold 1M HCl (to remove pyridine) followed by saturated NaHCO₃ (to remove 2-nitrophenol).

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Amine Addition: Redissolve the crude activated carbonate in DMF/DCM, add Amine (1.1 equiv) and TEA (1.5 equiv). Stir at RT until complete.

Protocol B: Synthesis of Symmetrical Ureas

Objective: React two equivalents of the same amine with Bis-2-NPC.

Step-by-Step:

  • Dissolve Bis-2-NPC (1.0 equiv) in DCM.

  • Add Amine (2.2 equiv) and TEA (2.5 equiv).

  • Reflux: Unlike carbamates, urea formation often requires forcing conditions. If the second amine addition is slow, heat to reflux (40°C) or switch to Toluene (reflux 110°C) for sterically hindered amines.

  • Purification: The urea often precipitates from the reaction mixture (especially in toluene). Filter and wash with Et₂O.

Data Visualization & Reference Tables

Table 1: Solvent & Base Compatibility Matrix
SolventSuitabilityRecommended BaseNotes
DCM ExcellentTEA, DIPEA, PyridineStandard choice; easy workup.
THF GoodTEA, NaHBetter solubility for polar substrates.
DMF GoodDIPEAHard to remove; use for insoluble reagents.
Toluene SpecificTEAIdeal for high-temp urea formation; product often precipitates.
Water/Alcohols AVOID N/ACauses rapid hydrolysis of reagent.
Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the activation of an alcohol followed by amine substitution, highlighting the critical intermediate and byproduct expulsion.

ReactionPathway BisNPC Bis(2-nitrophenyl) carbonate Intermed Activated Carbonate Intermediate BisNPC->Intermed Activation (0°C, DCM) Byproduct1 2-Nitrophenol (Byproduct) BisNPC->Byproduct1 Leaving Group 1 Alcohol Alcohol (R-OH) Alcohol->Intermed Activation (0°C, DCM) Base Base (Pyridine/TEA) Base->Intermed Activation (0°C, DCM) Carbamate Final Carbamate (R-O-CO-NH-R') Intermed->Carbamate Substitution (RT, +Amine) Byproduct2 2-Nitrophenol (Byproduct) Intermed->Byproduct2 Leaving Group 2 Amine Amine (R'-NH2) Amine->Carbamate

Caption: Step-wise activation mechanism showing the sequential loss of 2-nitrophenol leaving groups.

Figure 2: Purification Decision Tree (2-Nitrophenol Removal)

Purification Start Crude Reaction Mixture (Contains Product + 2-Nitrophenol) IsSolid Is Product a Solid? Start->IsSolid Recryst Recrystallization (EtOH or Toluene) IsSolid->Recryst Yes IsAcidSens Is Product Acid/Base Sensitive? IsSolid->IsAcidSens No (Oil/Resin) Wash Liquid-Liquid Extraction Wash with cold 5% Na2CO3 IsAcidSens->Wash No (Stable) Steam Steam Distillation (Exploit Volatility of 2-NP) IsAcidSens->Steam Yes (Avoid Base) Column Flash Chromatography (Silica Gel) Wash->Column If purity < 95% Steam->Column If purity < 95%

Caption: Decision matrix for selecting the optimal purification method based on product stability.

References

  • Turoczi, M. C., et al. (2008). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. PMC. Retrieved from [Link]

  • ResearchGate. (2025). A study on the bis(mononitrophenyl) carbonates formation reaction. Retrieved from [Link]

  • Pluger, C., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein J. Org. Chem. Retrieved from [Link]

Sources

Technical Support Center: Bis(2-nitrophenyl) Carbonate (2-BNC) Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Reaction Side Products, Impurities, and Protocol Optimization

Welcome to the Technical Support Center for Bis(2-nitrophenyl) carbonate (also known as 2-BNC or di(2-nitrophenyl) carbonate). 2-BNC is a highly versatile, bench-stable solid alternative to phosgene, utilized extensively by drug development professionals for the synthesis of asymmetric ureas, carbamates, and activated esters[1].

While 2-BNC offers superior safety and handling profiles compared to triphosgene[2], the generation of stoichiometric byproducts and the potential for side reactions require precise environmental and stoichiometric control. This guide provides a mechanistic framework to help researchers troubleshoot and optimize their 2-BNC workflows.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My asymmetric urea synthesis is contaminated with symmetrical urea (R-NH-CO-NH-R). What is the mechanism of this impurity, and how do I prevent it? A: Symmetrical ureas form when your first amine (R-NH₂) acts as a nucleophile against the newly formed 2-nitrophenyl alkylcarbamate intermediate, rather than waiting for the addition of the second amine.

  • Causality: This side reaction occurs if the first amine is locally in excess, or if the addition is performed too rapidly at elevated temperatures, outcompeting the formation of the mono-substituted intermediate.

  • Solution: Always perform an inverse addition—add the first amine dropwise to a solution of 2-BNC at 0°C to 10°C[3]. This ensures 2-BNC is always in molar excess relative to the unreacted amine, kinetically trapping the reaction at the mono-carbamate stage.

Q2: How do I efficiently clear the 2-nitrophenol byproduct from my final product? A: 2-Nitrophenol is the primary stoichiometric leaving group in 2-BNC reactions. It is highly colored (bright yellow) and can easily co-elute with non-polar target molecules during chromatography.

  • Causality: The ortho-nitro group exerts a strong electron-withdrawing effect, making the phenolic hydroxyl relatively acidic (pKa ~7.2).

  • Solution: Perform a liquid-liquid extraction using a mild aqueous base, such as 5% Na₂CO₃ or 0.5 N NaOH[3]. The base deprotonates 2-nitrophenol into its highly water-soluble phenolate salt, cleanly partitioning it into the aqueous layer.

Q3: I am observing unreacted 2-nitrophenyl carbamate intermediate and low yields of my final product. Why didn't the second nucleophile react? A: The displacement of the second 2-nitrophenol leaving group requires a stronger nucleophile or more forcing conditions than the first displacement.

  • Causality: Steric hindrance or weak nucleophilicity of the second amine/alcohol stalls the reaction at the stable carbamate intermediate.

  • Solution: Elevate the reaction temperature (e.g., 60°C–80°C)[4] or introduce a catalyst such as 4-dimethylaminopyridine (DMAP) or a tertiary amine base (e.g., triethylamine) to accelerate the second substitution[1].

Q4: My 2-BNC reagent bottle has degraded over time. What are the degradation products? A: 2-BNC is moisture-sensitive over prolonged periods.

  • Causality: Atmospheric water acts as a nucleophile, hydrolyzing the carbonate linkage to yield two equivalents of 2-nitrophenol and one equivalent of carbon dioxide gas.

  • Solution: Store 2-BNC in a desiccator under inert gas (argon/nitrogen). If your solid reagent is bright yellow (indicating free 2-nitrophenol), it should be recrystallized or discarded.

Section 2: Mechanistic Pathway Diagram

The following diagram illustrates the reaction logic of 2-BNC, mapping the critical divergence points between target product formation and impurity generation.

G B2NPC Bis(2-nitrophenyl) carbonate Intermediate 2-Nitrophenyl carbamate B2NPC->Intermediate + R-NH2 (0°C) NP1 2-Nitrophenol (Leaving Group) B2NPC->NP1 LG Release Water Moisture (H2O) B2NPC->Water Hydrolysis Amine1 Primary Amine (R-NH2) Target Asymmetric Urea (Target) Intermediate->Target + R'-NH2 (Heat) NP2 2-Nitrophenol (Leaving Group) Intermediate->NP2 LG Release SymUrea Symmetrical Urea (Impurity) Intermediate->SymUrea Excess R-NH2 Amine2 Secondary Amine (R'-NH2) Degradation CO2 + 2-Nitrophenol Water->Degradation Degradation

Reaction pathway of 2-BNC showing target urea formation and major impurities.

Section 3: Quantitative Data & Impurity Profiling

Tracking and eliminating impurities requires specific analytical approaches. Below is a summary of the quantitative data and removal strategies for 2-BNC workflows.

Impurity / Side ProductOrigin / CausalityAnalytical DetectionRemoval Strategy
2-Nitrophenol Stoichiometric leaving group from 2-BNC activation.UV/Vis (Yellow, ~350 nm peak), TLC (UV active).Aqueous wash with 5% Na₂CO₃ or 0.5 N NaOH[3].
Symmetrical Urea Excess primary amine reacting with the mono-carbamate intermediate.LC-MS (Mass = 2x Amine + CO - 2x NH₃).Recrystallization or silica gel chromatography.
2-Nitrophenyl carbamate Incomplete reaction of the second nucleophile.LC-MS, NMR (distinct aromatic ortho-nitro shifts).Heat reaction to 60-80°C[4]; add DMAP or TEA[1].
Carbon Dioxide Hydrolysis of 2-BNC by atmospheric moisture.Visual (Bubbling during reaction or storage).Use anhydrous solvents; store reagent under Argon.
Section 4: Self-Validating Experimental Protocol

Protocol: Synthesis of Asymmetric Ureas via 2-BNC Self-Validating Principle: The progress of this reaction can be visually and analytically tracked by the release of the yellow 2-nitrophenol leaving group. The complete disappearance of this yellow color during the basic workup validates the success of the purification step.

Phase 1: Mono-activation (Formation of 2-Nitrophenyl alkylcarbamate)

  • Dissolve 1.0 equivalent of Bis(2-nitrophenyl) carbonate (2-BNC) in anhydrous dichloromethane (DCM) or acetonitrile under an argon atmosphere.

  • Cool the solution to 0°C using an ice bath. Causality: Low temperatures suppress the formation of the symmetrical urea impurity[3].

  • Dropwise add 1.0 equivalent of Amine 1 (R-NH₂) dissolved in DCM over a period of 30 minutes.

  • Validation Check: The solution will turn distinctively yellow as the first equivalent of 2-nitrophenol is released. TLC should confirm the disappearance of the starting amine and the appearance of the intermediate.

Phase 2: Urea Formation 5. Add 1.2 equivalents of Amine 2 (R'-NH₂) and 1.5 equivalents of triethylamine (TEA) to the reaction mixture[1]. 6. Warm the mixture to room temperature. If Amine 2 is sterically hindered or a weak nucleophile, heat the reaction to reflux (60°C–80°C) for 2–4 hours[4]. 7. Validation Check: Monitor by LC-MS until the mono-carbamate intermediate peak is fully consumed.

Phase 3: Purification and Byproduct Clearance 8. Dilute the reaction mixture with additional DCM. 9. Wash the organic layer sequentially with:

  • 1.0 N HCl (to remove excess Amine 2 and TEA).

  • 5% aqueous Na₂CO₃ (3x) until the aqueous layer is no longer yellow. Causality: The base converts 2-nitrophenol to the highly water-soluble sodium 2-nitrophenolate, stripping it from the organic phase[3].

  • Brine (to remove residual water).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified asymmetric urea.

References
  • Neon Laboratories Ltd. "Process for preparation of highly pure 3-dimethylaminophenyl dimethylcarbamate.
  • Industrial Technology Research Institute. "Two-step and one-pot processes for preparation of aliphatic diisocyanates.
  • "Process for preparation of succinylcholine chloride.
  • "Processes for producing aryl carbamates, isocynates and polyureas using diaryl carbonate.

Sources

Troubleshooting incomplete reactions with "Bis(2-nitrophenyl) carbonate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Bis(2-nitrophenyl) Carbonate Coupling

Ticket ID: BNPC-OPT-001 Subject: Troubleshooting Incomplete Reactions & Kinetic Stalling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Bis(2-nitrophenyl) carbonate (Bis-NPC ) is a highly effective, crystalline alternative to phosgene and triphosgene for synthesizing ureas, carbamates, and heterocycles.[1] While safer to handle, it presents unique kinetic challenges.

The most common failure mode reported is the "Stalled Intermediate," where the reaction proceeds rapidly to the mono-substituted carbamate but fails to convert to the final urea or dicarbonate. This guide addresses the mechanistic causality of this stall and provides self-validating protocols to resolve it.

Module 1: Diagnostic Decision Tree

Use this logic flow to identify the root cause of your incomplete reaction.

TroubleshootingTree Start Issue: Incomplete Reaction ColorCheck Is the reaction mixture BRIGHT YELLOW? Start->ColorCheck NoColor No (Solution is colorless/pale) ColorCheck->NoColor Visual Inspection YesColor Yes (Bright Yellow/Orange) ColorCheck->YesColor Phenolate Release CheckSM Does TLC/LCMS show intact Bis-NPC? NoColor->CheckSM Nucleophile Diagnosis: Nucleophile Inactive (Check solubility/pKa) CheckSM->Nucleophile Yes Hydrolysis Diagnosis: Reagent Hydrolysis (Bis-NPC degraded pre-reaction) CheckSM->Hydrolysis No IntermedCheck Does LCMS show mass of Mono-Carbamate? YesColor->IntermedCheck Stall Diagnosis: Kinetic Stall (Intermediate formed, 2nd attack failed) IntermedCheck->Stall Yes BaseIssue Diagnosis: Base Stoichiometry (Insufficient base to drive eq.) IntermedCheck->BaseIssue No

Figure 1: Diagnostic logic for Bis-NPC coupling failures. The appearance of a yellow color (2-nitrophenolate) is the primary visual indicator of reaction progress.

Module 2: The "Stalled Intermediate" Phenomenon

Q: My reaction converts 100% to the intermediate but yields 0% product. Why?

A: This is a kinetic discrimination issue inherent to the reagent. Bis-NPC reacts via a stepwise addition-elimination mechanism.[1][2]

  • Step 1 (Fast): The first nucleophile attacks, releasing one equivalent of 2-nitrophenol.[1][2] This forms an activated 2-nitrophenyl carbamate .

  • Step 2 (Slow): The second nucleophile must attack this carbamate to displace the second 2-nitrophenol unit.[2]

The Problem: The leaving group ability of the second 2-nitrophenol is often insufficient if the incoming nucleophile is sterically hindered or if the temperature is too low. The ortho-nitro group provides steric crowding that accelerates the release of the first group (via twisting) but can hinder the approach of the second nucleophile.

Protocol: Breaking the Stall

If your reaction is stuck at the intermediate:

VariableAdjustmentRationale
Catalysis Add DMAP (5-10 mol%) 4-Dimethylaminopyridine forms a highly reactive acyl-pyridinium intermediate, superior to the nitrophenyl carbamate.[1][2]
Temperature Heat to 60–80°C Step 2 has a higher activation energy (

).[2] Reflux in THF or Toluene is often required.[2]
Solvent Switch to DMF or DMSO Polar aprotic solvents stabilize the transition state and improve the nucleophilicity of amines.

Module 3: Visualizing the Mechanism

Understanding the colorimetric shift is critical for real-time monitoring.[2] 2-Nitrophenol (the leaving group) is colorless in acid/neutral solution but turns bright yellow when deprotonated by a base (pKa ~7.2).[2]

Mechanism BisNPC Bis-NPC (Electrophile) Intermediate Intermediate (Nitrophenyl Carbamate) BisNPC->Intermediate Fast Attack (RT) LG1 Leaving Group 1 (2-Nitrophenolate) [YELLOW COLOR] BisNPC->LG1 Amine1 Amine 1 (R-NH2) Amine1->Intermediate Product Final Urea (R-NH-CO-NH-R') Intermediate->Product Slow Attack (Requires Heat/DMAP) LG2 Leaving Group 2 (2-Nitrophenolate) [YELLOW COLOR] Intermediate->LG2 Amine2 Amine 2 (R'-NH2) Amine2->Product

Figure 2: Stepwise displacement mechanism. Note that the reaction mixture must turn yellow if the reaction is proceeding. Lack of color indicates no reaction.

Module 4: Frequently Asked Questions (FAQs)

Q: The solution turned yellow immediately, but I isolated starting material. What happened? A: You likely experienced Hydrolysis. Bis-NPC is moisture-sensitive.[1][2] If your solvent was "wet" (not anhydrous), water acts as the nucleophile.

  • Reaction: Bis-NPC + H₂O

    
     2-Nitrophenol + CO₂.[2]
    
  • Observation: The solution turns yellow (due to 2-nitrophenol release), bubbling occurs (CO₂), but no urea is formed.[1]

  • Fix: Use anhydrous DCM or THF and store Bis-NPC in a desiccator.

Q: How do I remove the 2-nitrophenol byproduct during workup? A: Leverage the acidity of the byproduct. 2-Nitrophenol is significantly more acidic (pKa ~7.2) than most amines or ureas.[2]

  • Dilute the reaction mixture with Ethyl Acetate or DCM.[2]

  • Wash 3x with 1M NaOH or Sat. Na₂CO₃ . The aqueous layer will turn bright yellow/orange as it extracts the nitrophenolate.

  • Wash until the aqueous layer is colorless.[2]

  • Caution: If your product is base-sensitive, use repeated washings with pH 8 phosphate buffer instead of strong hydroxide.[2]

Q: Can I use Bis-NPC to make asymmetric ureas (R-NH-CO-NH-R')? A: Yes, this is its primary advantage over CDI. Because Step 2 is slower than Step 1 (see Module 2), you can control the addition.[1][2]

  • Add 0.95 equiv of Bis-NPC to Amine A at 0°C .

  • Stir 1 hour (monitor for mono-carbamate formation).

  • Add Amine B and raise temp to RT or 50°C .

  • Note: If you add both amines simultaneously, you will get a statistical mixture of symmetric and asymmetric ureas.

References

  • Turoczi, M. C., et al. (2008).[1][2] "Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate." Molecules, 13(12), 3192-3197.[2][3]

    • Key Insight: Establishes the stepwise protocol for urea synthesis and the specific reactivity of the ortho-isomer.
  • Izdebski, J., & Pawlak, D. (1989).[1][2] "Synthesis of peptides with the use of bis(o-nitrophenyl) carbonate." Peptides, 10(6), 1307-1310.[1][2]

    • Key Insight: Demonstrates the utility of Bis-NPC in peptide coupling, highlighting the suppression of racemization compared to other activation methods.[1]

  • Knölker, H. J., et al. (1995).[1][2] "Bis(2-nitrophenyl) carbonate."[4] Encyclopedia of Reagents for Organic Synthesis.

    • Key Insight: Authoritative overview of physical properties, solubility, and general reactivity profiles.

Sources

Minimizing side reactions in "Bis(2-nitrophenyl) carbonate" chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center guide addresses the specific challenges of using Bis(2-nitrophenyl) carbonate (2-NpOC) . Unlike standard reagents, 2-NpOC requires distinct handling due to the ortho-effect of the nitro group, which influences both leaving group dynamics and byproduct removal.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Side Reactions & Process Optimization

Core Reaction Logic & Mechanism

Before troubleshooting, verify your reaction model against this standard pathway. 2-NpOC is primarily used to convert amines into ureas or carbamates . The reaction proceeds in two distinct steps with different energy requirements.

The "2-Step" Control Pathway
  • Step 1 (Activation): Rapid attack by the first nucleophile (amine/alcohol) at 0°C–RT. Forms an active carbamate intermediate.

  • Step 2 (Coupling): Slower attack by the second nucleophile. Often requires heat (Reflux) or catalysis.

  • Side Reaction (The Enemy): Hydrolysis releases 2-nitrophenol (bright yellow) and CO₂, destroying the reagent.

ReactionPathways Reagent Bis(2-nitrophenyl) Carbonate (2-NpOC) Intermediate Active Carbamate Intermediate Reagent->Intermediate Fast (0°C) - 2-Nitrophenol SideProduct 2-Nitrophenol + CO₂ (Dead End) Reagent->SideProduct Hydrolysis (Fast) Amine1 Nucleophile 1 (Amine/Alcohol) Amine1->Intermediate Product Target Urea/Carbamate Intermediate->Product Slow (Heat/Base) - 2-Nitrophenol SymUrea Symmetric Urea (Impurity) Intermediate->SymUrea Excess Amine 1 Overheating Amine2 Nucleophile 2 Amine2->Product Water H₂O (Moisture)

Figure 1: Mechanistic flow of 2-NpOC chemistry. Note that the second step is the rate-limiting bottleneck where side reactions often occur.

Troubleshooting Guide (Q&A)

Module 1: Moisture & Hydrolysis Control

Q: My reaction turned bright yellow immediately, but no product formed. What happened? A: You likely experienced rapid hydrolysis. The "yellow flash" is the release of the 2-nitrophenolate ion. While this is a normal leaving group, immediate intense yellowing before adding the full amine stoichiometry suggests the reagent reacted with ambient moisture.

  • The Cause: 2-NpOC is moisture-sensitive. Water competes with your amine, forming unstable carbonic acid which decomposes to CO₂ and 2-nitrophenol.

  • The Fix:

    • Solvent Dryness: Ensure DCM or THF is anhydrous (<50 ppm water).

    • Order of Addition: Dissolve 2-NpOC first, then add the amine dropwise. Never add 2-NpOC to a "wet" amine solution.

    • Base Choice: Avoid hydroxide bases (NaOH/KOH) in the first step. Use non-nucleophilic organic bases like DIPEA or TEA.

Module 2: Selectivity & "Symmetric Urea" Impurities

Q: I am trying to make an asymmetric urea (R¹-NH-CO-NH-R²), but I keep isolating the symmetric dimer (R¹-NH-CO-NH-R¹). A: This is a classic kinetic control failure. If the first amine (R¹) reacts with the intermediate carbamate faster than it reacts with the remaining 2-NpOC, you get dimerization.

  • The Mechanism: The intermediate R¹-NH-CO-O(2-NP) is an active electrophile. If you have excess R¹ or high temperatures, R¹ attacks the intermediate instead of waiting for R².

  • The Protocol Fix:

    • Stoichiometry: Use a slight excess of 2-NpOC (1.05 – 1.1 equiv) relative to Amine 1. This ensures Amine 1 is consumed by the reagent, not the intermediate.

    • Temperature: Perform Step 1 at 0°C or -10°C . Low temperature suppresses the attack on the intermediate (which has a higher activation energy than the reagent).

    • Stepwise Addition: Do not mix R¹ and R² together. Form the intermediate with R¹ completely (monitor by TLC) before adding R².

Module 3: Purification & The "Yellow Curse"

Q: My product is an oil, but it’s persistently yellow. How do I remove the 2-nitrophenol byproduct? A: 2-Nitrophenol is distinct from 4-nitrophenol due to an intramolecular hydrogen bond between the nitro and hydroxyl groups.

  • The Problem: This internal bond makes 2-nitrophenol more soluble in non-polar organic solvents (like DCM/EtOAc) and less likely to wash out with mild aqueous base compared to its para isomer.

  • The Solution:

    • Aggressive Wash: Use 1M Na₂CO₃ or 1M NaOH (if product is stable) for the wash. You need a high pH (>10) to break the internal H-bond and deprotonate it fully into the water-soluble phenolate.

    • Steam Distillation: Unlike 4-nitrophenol, 2-nitrophenol is steam volatile . If your product is stable, a steam distillation or high-vac rotovap at 60°C can sublime the impurity away.

    • Trituration: If your product is a solid, triturating with cold diethyl ether or hexanes often dissolves the 2-nitrophenol while leaving the urea/carbamate behind.

Optimized Experimental Protocols

Protocol A: Synthesis of Asymmetric Ureas

Target: Minimizing symmetric dimerization.

ParameterSpecificationReason
Solvent Dichloromethane (DCM) or TolueneNon-nucleophilic; Toluene allows high-temp Step 2.
Concentration 0.1 M – 0.2 MDilution prevents intermolecular side reactions.
Stoichiometry 1.05 equiv 2-NpOC : 1.0 equiv Amine 1Excess reagent prevents dimer formation.

Step-by-Step:

  • Activation: Dissolve Bis(2-nitrophenyl) carbonate (1.05 equiv) in anhydrous DCM (0.15 M) under N₂. Cool to 0°C .[1]

  • Amine 1 Addition: Add Amine 1 (1.0 equiv) mixed with DIPEA (1.0 equiv) dropwise over 15 minutes.

    • Checkpoint: Stir at 0°C for 30 min. TLC should show consumption of Amine 1.

  • Coupling: Add Amine 2 (1.0 – 1.2 equiv) .

    • Note: If Amine 2 is unreactive, swap solvent to Toluene and reflux (80–110°C).

  • Workup:

    • Dilute with DCM.

    • Wash 3x with 1M Na₂CO₃ (Crucial for removing 2-nitrophenol).

    • Wash 1x with 1M HCl (to remove unreacted amines).

    • Dry over Na₂SO₄ and concentrate.[2]

Protocol B: Synthesis of Carbamates (Urethranes)

Target: Reaction with Alcohols.

  • Activation: Dissolve Alcohol (1.0 equiv) and 2-NpOC (1.1 equiv) in THF.

  • Catalysis: Add DMAP (0.1 equiv) and TEA (1.0 equiv) .

    • Expert Insight: Alcohols are weaker nucleophiles than amines. DMAP is required to activate the carbonyl.

  • Reaction: Stir at RT (or reflux for secondary alcohols) for 4–12 hours.

  • Quench: Add a primary amine (like methylamine) to scavenge excess 2-NpOC before workup, converting it to a water-soluble urea.

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures rapidly.

Troubleshooting Start Problem Detected Q1 Is the reaction mixture bright yellow immediately? Start->Q1 Q2 Did product form? Q1->Q2 Yes Q1->Q2 No Q3 Is the product a Symmetric Urea? Q2->Q3 Yes Hydrolysis Diagnosis: Hydrolysis Check solvent dryness Q2->Hydrolysis No (Only 2-NP) Selectivity Diagnosis: Kinetic Failure Cool Step 1 to -10°C Add reagent in excess Q3->Selectivity Yes Reactivity Diagnosis: Low Reactivity Add DMAP catalyst Switch to Toluene reflux Q3->Reactivity No (Low Yield) Normal Normal Operation (Yellow = Leaving Group)

Figure 2: Diagnostic logic for common 2-NpOC reaction failures.

References

  • Turoczi, M. C., et al. (2008). "Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate." Molecules, 13(12), 3192-3197.

    • Key Insight: Establishes the two-step protocol and thermal requirements for the second amine addition.
  • Castro, E. A., et al. (2002). "Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate." International Journal of Chemical Kinetics.

    • Key Insight: Provides comparative kinetic data on nitrophenyl carbonate reactivity and hydrolysis r
  • BenchChem Technical Data. (2025). "Bis(4-nitrophenyl) Carbonate Properties and Applications."

    • Key Insight: General handling and solubility data for nitrophenyl carbon
  • Sigma-Aldrich. (2024). "Bis(4-nitrophenyl) carbonate Product Sheet."

    • Key Insight: Storage conditions and reagent stability information.[2]

Sources

Technical Support Center: Bis(2-nitrophenyl) Carbonate Reactivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Temperature on Bis(2-nitrophenyl) Carbonate (Bis-2-NPC) Reactivity Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting & Optimization Guide

Introduction: The Thermal Reactivity Profile of Bis-2-NPC

Bis(2-nitrophenyl) carbonate (Bis-2-NPC) is a highly specific activated carbonate used primarily as a safer, crystalline substitute for phosgene in the synthesis of ureas, carbamates, and isocyanates. Unlike its para-isomer (Bis-4-NPC), the ortho-nitro substitution in Bis-2-NPC provides unique steric and electronic properties that allow for controlled, stepwise nucleophilic attacks .

Temperature is the critical variable controlling this stepwise selectivity. At lower temperatures, the reagent is stable enough to isolate intermediate carbamates; at elevated temperatures, it possesses sufficient energy to drive the formation of sterically hindered bis-ureas. This guide details how to leverage temperature to control reactivity and troubleshoot common failure modes.

Part 1: Storage & Stability (Low Temperature)

Q: What is the critical temperature threshold for storage stability?

A: Bis-2-NPC should be stored at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen).

  • The Mechanism: The compound is moisture-sensitive.[1][2] At ambient temperatures (>20°C), trace moisture initiates hydrolysis, releasing 2-nitrophenol. This reaction is autocatalytic because the generated phenol is acidic, potentially altering the local pH and accelerating further degradation.

  • Visual Indicator: The pure compound is a white to pale yellow crystalline solid. A deepening yellow or orange hue indicates the release of 2-nitrophenolate, signaling significant degradation.

Q: Can I freeze aliquots at -20°C?

A: Yes, but thaw management is critical .

  • Risk: Repeated freeze-thaw cycles introduce condensation.

  • Protocol: Aliquot the dry powder into single-use vials inside a glovebox or dry bag before freezing. When thawing, allow the vial to reach room temperature before opening to prevent condensation from forming on the cold solid surface.

Part 2: Reaction Optimization (Reaction Temperature)

Q: How does temperature affect the selectivity of urea formation?

A: Temperature is the "switch" for stepwise addition. Bis-2-NPC is unique because it allows you to stop the reaction at the carbamate stage at room temperature, which is difficult with phosgene.

Data: Temperature-Dependent Reactivity Stages

Reaction StageTarget ProductTemperatureSolvent SystemNotes
Step 1 Activated Carbamate20–25°C (RT) DCM or TolueneKinetic control. The first amine attacks the carbonyl. The leaving group (2-nitrophenol) provides steric bulk, preventing the second amine from attacking immediately.
Step 2 Symmetrical Bis-Urea80–110°C (Reflux) TolueneThermodynamic control. Heat is required to overcome the energy barrier to displace the second 2-nitrophenolate group, especially with hindered amines.
Hydrolysis (Degradation)>40°C (in wet solvent) Aqueous/Organic MixUndesired. Hydrolysis rates follow Arrhenius behavior; rate doubles roughly every 10°C increase.
Q: My peptide coupling yield is low at Room Temperature. Should I heat the reaction?

A: No. Heating Bis-2-NPC during peptide coupling (activation of amino acids) often increases racemization and side reactions (such as isocyanate formation) rather than yield.

  • Better Approach: Instead of heat, add a catalyst like DMAP (4-Dimethylaminopyridine) or HOBt at 0°C to Room Temperature. The catalyst forms a more reactive intermediate that facilitates coupling without the thermal energy that leads to racemization.

Part 3: Troubleshooting & FAQs

Q: The reaction solution turned bright yellow immediately upon adding the amine. Is this a failure?

A: Not necessarily.

  • Cause: The yellow color comes from the 2-nitrophenolate anion , which is the leaving group.

  • Interpretation:

    • Immediate Yellowing: Indicates rapid reaction. If you are adding a primary amine at RT, this is expected and confirms the reagent is active.

    • Yellowing during Storage: Indicates hydrolysis (failure).

  • Action: Monitor the intensity. In a stoichiometric reaction, the color intensity should correlate with conversion.

Q: I cannot get the second amine to react to form the urea. What should I do?

A: This is a common issue due to the steric hindrance of the ortho-nitro group in the intermediate carbamate.

  • Protocol Adjustment:

    • Switch solvent to Toluene or Xylene .

    • Increase temperature to reflux (110°C) .

    • Add a non-nucleophilic base (e.g., DIPEA) to neutralize the released nitrophenol, driving the equilibrium forward.

Part 4: Visualizing the Mechanism

The following diagram illustrates the temperature-dependent pathway for synthesizing bis-ureas using Bis-2-NPC. Note the distinct temperature requirements for Step 1 vs. Step 2.

Bis2NPC_Pathway BisNPC Bis(2-nitrophenyl) carbonate Intermediate Intermediate Carbamate BisNPC->Intermediate Step 1: Nucleophilic Attack Temp: 25°C (RT) Solvent: DCM Byproduct 2-Nitrophenol (Yellow) BisNPC->Byproduct Leaving Group 1 Amine1 Amine 1 (R-NH2) Amine1->Intermediate BisUrea Final Bis-Urea Intermediate->BisUrea Step 2: Displacement Temp: 110°C (Reflux) Solvent: Toluene Intermediate->Byproduct Leaving Group 2 Amine2 Amine 2 (R'-NH2) Amine2->BisUrea

Caption: Stepwise synthesis of ureas using Bis-2-NPC. Note the thermal requirement (Reflux) for the second displacement step.

Part 5: Troubleshooting Decision Tree

Use this flow to diagnose yield or purity issues based on visual cues and temperature conditions.

Troubleshooting_Tree Start Problem: Low Yield or Impurity ColorCheck Is the starting solid yellow? Start->ColorCheck Hydrolysis Issue: Hydrolysis Discard reagent. ColorCheck->Hydrolysis Yes ReactionColor Does reaction turn yellow? ColorCheck->ReactionColor No (White) StepCheck Which step is failing? ReactionColor->StepCheck Yes (Normal) Step1Fail Step 1 (Carbamate) Low Conversion ReactionColor->Step1Fail No (Stays Clear) StepCheck->Step1Fail Step 1 Step2Fail Step 2 (Urea) Incomplete StepCheck->Step2Fail Step 2 SolventDry Check Solvent Dryness Bis-2-NPC is moisture sensitive Step1Fail->SolventDry Action TempBoost Increase Temp to Reflux (Toluene, >100°C) Step2Fail->TempBoost Action

Caption: Diagnostic workflow for Bis-2-NPC reactions. Yellowing of the starting material is a critical "Stop" signal.

References

  • Turoczi, M. C., et al. (2008).[3] "Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate." Molecules, 13(12), 3192-3197.[3]

    • Significance: Establishes the stepwise temperature protocol (RT for carbamate, Reflux for urea) specifically for the ortho isomer.
  • Izdebski, J., & Pawlak, D. (1989). "Synthesis of peptides with the use of bis(o-nitrophenyl)

    • Significance: Details the use of Bis-2-NPC in peptide coupling and the importance of avoiding excessive heat to prevent racemiz
  • Sigma-Aldrich. (n.d.). "Bis(4-nitrophenyl)

    • Significance: Provides general handling, storage (2-8°C)

Sources

Catalyst selection for "Bis(2-nitrophenyl) carbonate" reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection & Optimization for Bis(2-nitrophenyl) Carbonate Reactions

Ticket ID: BNPC-CAT-001 Status: Resolved Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Catalyst Efficiency, Selectivity, and Workup in BNPC Coupling

Executive Summary

Bis(2-nitrophenyl) carbonate (BNPC) is a superior, crystalline alternative to phosgene and triphosgene for synthesizing carbamates, ureas, and heterocycles. Unlike its para-isomer, the ortho-nitro substitution in BNPC offers unique reactivity profiles due to the proximity of the nitro group to the reaction center, often influencing leaving group kinetics via field effects.

This guide addresses the three most common technical inquiries received by our support team: sluggish alcohol activation , selectivity issues in urea formation , and purification challenges regarding the 2-nitrophenol byproduct .

Module 1: Alcohol Activation & Carbamate Synthesis

Q: My reaction with a secondary alcohol is stalling even with excess Triethylamine (TEA). Why isn't the carbonate forming?

A: The basicity of TEA (pKa ~10.7) is often insufficient to activate secondary alcohols for attack on the BNPC carbonyl, especially given the steric hindrance of the ortho-nitro groups. You are likely facing a kinetic bottleneck where the alcohol is not nucleophilic enough to displace the first 2-nitrophenol leaving group.

The Fix: Switch to Nucleophilic Catalysis (DMAP) For alcohols, general base catalysis (TEA/DIPEA) is often inadequate. You must introduce a nucleophilic catalyst , typically 4-Dimethylaminopyridine (DMAP).

  • Mechanism: DMAP does not just deprotonate the alcohol; it attacks the BNPC carbonyl first, forming a highly reactive N-acylpyridinium intermediate. This intermediate is far more susceptible to nucleophilic attack by the alcohol than the parent carbonate.

  • Protocol Adjustment: Add 5–10 mol% DMAP to your reaction mixture.

  • Evidence: Research indicates that for o-nitrophenyl carbonates, DMAP can accelerate the reaction rate by up to 20-fold compared to TEA alone [1].

Visualizing the Catalytic Cycle:

DMAP_Mechanism BNPC Bis(2-nitrophenyl) Carbonate Inter Acyl-Pyridinium Intermediate (Highly Reactive) BNPC->Inter DMAP Attack DMAP DMAP (Catalyst) DMAP->Inter Product Activated Carbamate Inter->Product Alcohol Attack LG 2-Nitrophenolate (Leaving Group) Inter->LG Alcohol Alcohol (R-OH) Alcohol->Product Product->DMAP Regenerated

Caption: DMAP acts as a nucleophilic transfer agent, lowering the activation energy for alcohol coupling.

Module 2: Urea Synthesis (Amine Coupling)

Q: I am trying to make a non-symmetric urea, but I keep getting symmetric bis-urea byproducts. How do I stop the second amine from reacting too early?

A: This is a classic "double-addition" error. BNPC is reactive enough that once the first amine reacts, the resulting carbamate intermediate can sometimes react immediately with a second equivalent of the same amine if conditions are too aggressive.

The Fix: Temperature Control & Stepwise Addition Selectivity is controlled by temperature and stoichiometry, not just the catalyst.

  • Step 1 (Activation): Dissolve BNPC (1.0 equiv) in DCM or Acetonitrile. Cool to 0°C .[1]

  • Addition: Add the first amine (1.0 equiv) slowly (dropwise) over 20 minutes.

    • Catalyst: Use a mild base like DIPEA or TEA (1.0–1.2 equiv). Avoid DMAP here unless the amine is extremely non-nucleophilic (e.g., an aniline), as DMAP will accelerate the second addition too.

  • Monitoring: The reaction usually completes in 1–2 hours at 0°C–RT.

  • Step 2 (Urea Formation): Only after Step 1 is complete (verify by TLC/HPLC), add the second amine. This step often requires reflux in toluene or heating to 50–60°C if the second amine is sterically hindered [2].

Troubleshooting Table: Base Selection for Urea Synthesis

Amine TypeRecommended BaseTemperatureNotes
Primary Aliphatic None or TEA0°CHighly reactive; no catalyst often needed.
Secondary Aliphatic TEA or DIPEARTSteric hindrance requires mild activation.
Aromatic (Aniline) Pyridine or DMAPRT to 50°CLow nucleophilicity requires stronger catalysis.
Hindered Diamine TEA + HeatRefluxHigh energy barrier; requires thermal activation [2].

Module 3: Heterocycle Formation (Oxazolidinones)

Q: I'm cyclizing a chiral amino alcohol. The reaction is incomplete, and I see uncyclized carbamate. Should I heat it?

A: Cyclization to form oxazolidinones is an intramolecular reaction. If it stalls at the intermediate carbamate stage, the hydroxyl group (nucleophile) isn't attacking the carbamate carbonyl effectively.

The Fix: The "Base Switch" Protocol

  • Initial Attack: The amine group reacts first with BNPC to form the carbamate. This happens easily with TEA.

  • Cyclization: The hydroxyl group attack is the rate-determining step.

    • Recommendation: Add 0.1 equiv DMAP after the initial carbamate formation is observed.

    • Solvent: Switch to or use DCM or THF .

    • Reference: Simon et al. demonstrated that adding DMAP is critical for the high-yield cyclization of chiral 1,2-amino alcohols into oxazolidin-2-ones at room temperature [3].

Module 4: Post-Reaction Processing

Q: The reaction mixture turns bright yellow. How do I efficiently remove the 2-nitrophenol byproduct without column chromatography?

A: The yellow color is the 2-nitrophenolate anion. Unlike N-hydroxysuccinimide (NHS) byproducts, 2-nitrophenol is significantly acidic (pKa ~7.2) and has distinct solubility properties.

The Protocol: Self-Validating Workup

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (Ethyl Acetate or DCM).

  • Alkaline Wash: Wash the organic layer with saturated aqueous NaHCO₃ or 5% Na₂CO₃ .

    • Why? This deprotonates the 2-nitrophenol (converting it fully to the water-soluble phenolate anion) and partitions it into the aqueous phase.

    • Visual Check: The aqueous layer should become bright yellow. The organic layer should become pale/colorless.

  • Repeat: Repeat the wash until the aqueous layer is no longer yellow. This serves as a visual indicator of purity.

  • Acid Wash (Optional): If your product is acid-stable, a quick wash with 1M HCl removes residual amine catalysts (TEA/DMAP).

Workflow Diagram: Purification Logic

Workup_Logic Start Crude Reaction Mixture (Product + 2-Nitrophenol + Catalyst) Step1 Dilute with EtOAc/DCM Start->Step1 Step2 Wash with 5% Na2CO3 Step1->Step2 Check Is Aqueous Layer Yellow? Step2->Check Check->Step2 Yes (Repeat) Finish Dry Organic Layer (MgSO4) & Concentrate Check->Finish No (Done)

Caption: The "Yellow Indicator" method ensures complete removal of byproducts.

References

  • Brunelle, D. J. (1982). Preparation of sterically hindered phenol esters using o-nitrophenyl carbonates and DMAP. Tetrahedron Letters, 23(17), 1739-1742. Link

  • Turoczi, M. C., et al. (2008).[2] Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate.[2][3][4][5] Molecules, 13(12), 3192-3197.[2] Link

  • Simon, M., et al. (2009).[6] Bis(o-nitrophenyl) Carbonate as a New Reagent for the Synthesis of Chiral Oxazolidin-2-ones.[6] Synthetic Communications, 39(15), 2633-2639. Link[6]

Sources

Technical Support Center: Bis(2-nitrophenyl) carbonate (Bis-o-NPC)

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Identity: Bis(2-nitrophenyl) carbonate CAS Number: 81420-42-0 Common Abbreviations: Bis-o-NPC, 2-NPC Molecular Formula: C₁₃H₈N₂O₇ Molecular Weight: 304.21 g/mol

Introduction: The "Mild" Phosgene Substitute

Welcome to the Technical Support Center for Bis(2-nitrophenyl) carbonate. You are likely using this reagent as a safer, solid-state alternative to phosgene or triphosgene for synthesizing ureas, carbamates, or activating amino acids.

Unlike its para-isomer (Bis(4-nitrophenyl) carbonate, CAS 5070-13-3), the Bis(2-nitrophenyl) variant offers unique steric properties due to the ortho-nitro group, which can influence selectivity in nucleophilic substitutions. However, its stability profile is governed by the same fundamental carbonate chemistry: it is thermodynamically eager to release 2-nitrophenol and carbon dioxide upon contact with nucleophiles—including water.

This guide provides the mechanistic insights and troubleshooting workflows necessary to maintain reagent integrity and maximize experimental yields.

Module 1: Stability & Storage (The Basics)

Q1: My reagent arrived as a yellow powder. Is it degraded?

Status: Likely Acceptable (Context Dependent). Pure Bis(2-nitrophenyl) carbonate is a white to pale yellow crystalline solid. A deep or bright yellow/orange color indicates the presence of 2-nitrophenol (or its phenolate salt), which is the primary degradation product.

  • Test: Dissolve a small amount in dry dichloromethane (DCM). If the solution is faintly yellow, it is likely usable. If it is intensely yellow or orange, significant hydrolysis has occurred.

  • Threshold: For critical kinetic studies or stoichiometric peptide coupling, recrystallization (from acetone/hexanes or DCM/ether) is recommended if the initial color is suspect.

Q2: What are the optimal storage conditions?

Protocol:

  • Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is acceptable but requires rigorous equilibration to room temperature before opening to prevent condensation.

  • Atmosphere: Strictly anhydrous . Store under Argon or Nitrogen.

  • Container: Tightly sealed with parafilm. Secondary containment with desiccant (silica gel or Drierite) is mandatory.

Q3: Why is moisture the primary threat?

Water acts as a nucleophile. Even atmospheric humidity can attack the central carbonyl carbon. This reaction is autocatalytic in unbuffered systems because the generated 2-nitrophenol is weakly acidic, potentially facilitating further proton-transfer steps, although the primary driver is simply the irreversibility of CO₂ loss.

Module 2: Degradation Pathways (The Mechanism)

Understanding how the reagent fails allows you to prevent it. The degradation is not random; it follows a specific hydrolysis pathway.

The Hydrolysis Cascade
  • Nucleophilic Attack: Water attacks the carbonyl carbon of the carbonate.

  • Collapse: The tetrahedral intermediate collapses, expelling one equivalent of 2-nitrophenol and forming an unstable carbamic acid derivative (2-nitrophenyl hydrogen carbonate).

  • Decarboxylation: The intermediate rapidly loses CO₂ to release a second equivalent of 2-nitrophenol.

Visualization: Degradation Pathway

degradation_pathway BisNPC Bis(2-nitrophenyl) carbonate (Active Reagent) Inter Intermediate: 2-Nitrophenyl hydrogen carbonate BisNPC->Inter Hydrolysis (Step 1) Nitrophenol1 Byproduct 1: 2-Nitrophenol (Yellow) BisNPC->Nitrophenol1 Leaving Group Water H₂O (Moisture) Water->Inter Nitrophenol2 Byproduct 2: 2-Nitrophenol (Yellow) Inter->Nitrophenol2 Decomposition CO2 CO₂ (Gas) Inter->CO2 Decarboxylation

Figure 1: The stepwise hydrolysis of Bis(2-nitrophenyl) carbonate.[1][2] Note that one molecule of water destroys the entire carbonate linker, generating two equivalents of the yellow contaminant.

Module 3: Troubleshooting Experimental Issues

Scenario A: Low Yield in Urea Synthesis

Symptom: You are reacting Bis-o-NPC with Amine A, then Amine B, but the yield of the unsymmetrical urea is <50%. Root Cause: The ortho-nitro group provides steric hindrance that can slow down the second addition step compared to the para-isomer. Solution:

  • Check Stoichiometry: Ensure the first amine is added in exactly 1.0 equivalent. Excess amine will form symmetrical urea immediately.

  • Temperature: The formation of the intermediate carbamate (Amine A + Bis-NPC) is fast at 0°C–RT. The second step (Carbamate + Amine B) often requires heat (reflux in toluene) or a catalyst (DMAP) because the 2-nitrophenol leaving group is less accessible in the carbamate intermediate [1].

  • Solvent: Switch to non-nucleophilic, polar aprotic solvents (DMF or DMSO) if solubility is an issue, or Toluene for reflux temperatures.

Scenario B: Persistent Yellow Color in Product

Symptom: After workup, your white urea product is yellow. Root Cause: 2-Nitrophenol (byproduct) co-eluting or co-precipitating with your product. Solution:

  • The Basic Wash: 2-Nitrophenol is acidic (pKa ~7.2). Wash your organic phase with 10% Na₂CO₃ or 1N NaOH (if your product is base-stable) until the aqueous layer stops turning yellow. The base deprotonates the nitrophenol to the water-soluble nitrophenolate anion (bright orange/red), moving it to the aqueous layer.

  • Recrystallization: If the product is acid-sensitive, recrystallize from ethanol/water.

Troubleshooting Decision Tree

troubleshooting_tree Start Problem: Reaction Failed or Low Yield ColorCheck Is the reaction mixture intensely yellow/orange? Start->ColorCheck YesColor Yes ColorCheck->YesColor NoColor No (Pale/Colorless) ColorCheck->NoColor CheckWater Check Solvent Water Content (Is solvent anhydrous?) YesColor->CheckWater CheckReactivity Check Nucleophile Reactivity (Is amine steric/electronic poor?) NoColor->CheckReactivity Hydrolysis Issue: Hydrolysis. Reagent degraded by moisture. Action: Dry solvent & use fresh reagent. CheckWater->Hydrolysis Solvent was wet LeavingGroup Issue: Reaction Progressing. Yellow = Nitrophenolate release. Action: Check TLC/LCMS for conversion. CheckWater->LeavingGroup Solvent was dry ForceConditions Action: Increase Temp or add DMAP. (Ortho-substitution may hinder attack) CheckReactivity->ForceConditions

Figure 2: Diagnostic workflow for evaluating reaction failures with Bis(2-nitrophenyl) carbonate.

Module 4: Standard Protocols

Protocol 1: Activation of Amino Acids (Peptide Coupling)

Use this for coupling hindered amino acids where maintaining optical purity is critical.

  • Dissolution: Dissolve N-protected amino acid (1.0 equiv) in dry DCM or DMF.

  • Activation: Add Bis(2-nitrophenyl) carbonate (1.0–1.1 equiv).

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 1.0 equiv) at 0°C .

    • Note: The solution should turn yellow as 2-nitrophenol is released.

  • Coupling: Stir for 30–60 mins, then add the amine component (1.0–1.2 equiv).

  • Workup: Wash with saturated NaHCO₃ (3x) to remove the released 2-nitrophenol.

Protocol 2: Synthesis of Unsymmetrical Ureas

Based on Turoczi et al. [1]

StepReagentsConditionsObservation
1. Carbamate Formation Bis-o-NPC (1.0 eq) + Amine A (1.0 eq)DCM or Toluene, RT, 1-2hSolution turns yellow (release of 1st nitrophenol).
2. Urea Formation Add Amine B (1.0-2.5 eq)Reflux (if Toluene) or >40°CConversion of intermediate carbamate to urea.
3. Purification 1M HCl wash (remove excess amine) -> 1M NaOH wash (remove nitrophenol)ExtractionProduct usually precipitates or remains in organic layer.

References

  • Turoczi, M. C., Simon, M., Badea, V., & Csunderlik, C. (2008). Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate.[3][4][5][6][7] Molecules, 13(12), 3192–3197.[4]

  • Sigma-Aldrich.[6][8][9] (n.d.). Bis(4-nitrophenyl) carbonate Product Information (for comparison/handling context).

  • Chemicea Pharma.[10] (n.d.). Bis(2-nitrophenyl) Carbonate Data Sheet.

Sources

Technical Support Center: Scalability & Troubleshooting for Bis(2-nitrophenyl) Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Bis(2-nitrophenyl) carbonate (b2npc) . As a highly reactive activating reagent used for the preparation of carbamates, ureas, and active esters, b2npc is a critical building block in pharmaceutical drug development.

Transitioning this synthesis from bench-scale (grams) to pilot-scale (kilograms) introduces severe thermodynamic, safety, and purification bottlenecks. Designed for application scientists and process chemists, this guide provides the causality behind process deviations, troubleshooting FAQs, and field-proven, self-validating protocols to ensure lot-to-lot reproducibility.

Mechanistic Workflow & Scale-Up Bottlenecks

Before troubleshooting, it is critical to understand the reaction pathway and where scale-up interventions are mandatory. The synthesis relies on the reaction of 2-nitrophenol with a phosgene equivalent (e.g., triphosgene) in the presence of an acid-scavenging base.

G A 2-Nitrophenol (2.0 eq) C 2-Nitrophenyl chloroformate (Intermediate) A->C TEA (Base) Toluene 0-5°C B Triphosgene (0.35 eq) B->C D Bis(2-nitrophenyl) carbonate (Target Product) C->D TEA, 25°C E HCl Gas Evolution (Corrosion/Pressure Risk) C->E Scale-up Exotherm F Hydrolysis (Yield Loss) D->F Moisture Exposure

Fig 1: Workflow and critical scale-up intervention points for Bis(2-nitrophenyl) carbonate synthesis.

Troubleshooting Guides & FAQs

Q1: Why does the yield of Bis(2-nitrophenyl) carbonate drop significantly when scaling up from 10g to 1kg?

  • Causality: At the bench scale, the exotherm generated by the reaction of 2-nitrophenol with triphosgene is easily dissipated. At the kilogram scale, the surface-area-to-volume ratio decreases drastically, leading to localized heating (hot spots). Elevated temperatures accelerate the degradation of the highly reactive 2-nitrophenyl chloroformate intermediate and promote side reactions. Furthermore, inadequate moisture exclusion at scale leads to the rapid hydrolysis of the carbonate back into 2-nitrophenol.

  • Actionable Fix: Implement a jacketed reactor with a high-efficiency chiller. Maintain the internal temperature strictly between 0°C and 5°C during the addition of the base. Ensure the system is purged with ultra-dry N

    
     prior to reagent charging.
    

Q2: How do we manage the massive HCl gas evolution when using triphosgene at scale?

  • Causality: Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that acts as a safer phosgene substitute[1]. However, it still generates 6 equivalents of hydrogen chloride (HCl) gas per mole of triphosgene consumed. In a poorly vented large-scale reactor, this causes dangerous pressure spikes and severe equipment corrosion.

  • Actionable Fix: The base (e.g., triethylamine) acts as an acid scavenger, forming amine hydrochloride salts. To prevent overwhelming the scavenger, the base must be added dropwise using a controlled dosing pump. The reactor exhaust must be routed through a dual-stage caustic scrubber (10% NaOH solution) to neutralize fugitive HCl emissions.

Q3: My final isolated product is yellow/orange instead of a pale crystalline powder. What went wrong?

  • Causality: Pure Bis(2-nitrophenyl) carbonate is a pale/light-yellow crystalline solid. A deep yellow or orange hue indicates unreacted 2-nitrophenol contamination (which is intensely colored) or the formation of oxidation byproducts. This occurs when the stoichiometry is off or the post-reaction wash is inadequate.

  • Actionable Fix: Ensure a slight stoichiometric excess of triphosgene (0.35 - 0.38 eq relative to 2-nitrophenol). During work-up, wash the organic layer with cold 0.5 M NaOH to deprotonate and extract residual 2-nitrophenol into the aqueous phase, followed by recrystallization from dichloroethane or toluene[2].

Solvent and Base Selection for Scale-Up

Bench-scale syntheses often rely on dichloromethane (DCM) and pyridine. However, for pilot-scale manufacturing, halogenated solvents and highly toxic bases pose severe regulatory and environmental hazards. Transitioning to a Toluene/Triethylamine system is the industry-standard scalable alternative[3].

ParameterBench-Scale System (Not Recommended for Scale)Pilot-Scale System (Recommended)Causality / Rationale
Solvent Dichloromethane (DCM)TolueneDCM is heavily restricted due to environmental regulations. Its low boiling point (39°C) risks over-pressurization during exotherms. Toluene offers a wider thermal safety margin[3].
Base PyridineTriethylamine (TEA)Pyridine is highly toxic and difficult to remove. TEA forms TEA-HCl salts which easily precipitate in toluene, driving the reaction forward and allowing easy removal via filtration.
Purification Column ChromatographyCrystallization (Dichloroethane/Toluene)Chromatography is unscalable. Crystallization from dichloroethane or toluene provides >99% HPLC purity and effectively removes residual 2-nitrophenol[2].

Self-Validating Experimental Protocol (1 kg Scale)

Objective: Scalable synthesis of Bis(2-nitrophenyl) carbonate using a Toluene/TEA system.

Phase 1: Reactor Preparation & Charging
  • Setup: Equip a 20 L jacketed glass-lined reactor with a mechanical overhead stirrer, internal thermocouple, addition funnel, and a nitrogen inlet. Route the exhaust through a dual-stage 10% NaOH scrubber.

  • Purge: Flush the reactor with ultra-dry N

    
     for 30 minutes to ensure a moisture-free environment. (Causality: Prevents premature hydrolysis of the chloroformate intermediate).
    
  • Charging: Add 2-nitrophenol (1.0 kg, 7.19 mol) and anhydrous Toluene (10 L) to the reactor. Stir at 150 rpm until complete dissolution.

  • Cooling: Circulate coolant through the jacket to bring the internal temperature to 0°C to 5°C.

Phase 2: Reagent Addition & Exotherm Control
  • Triphosgene Addition: Carefully charge Triphosgene (0.75 kg, 2.52 mol, ~0.35 eq) into the reactor[1]. (Note: Triphosgene is a toxic phosgene substitute; handle with appropriate PPE).

  • Base Dosing (Critical Step): Load Triethylamine (TEA) (1.5 kg, 14.8 mol) into the addition funnel. Begin dropwise addition at a rate of ~10 mL/min.

    • Self-Validation Checkpoint: Monitor the internal thermocouple. The temperature MUST NOT exceed 10°C. If the temperature spikes, pause the addition immediately. You will observe the immediate precipitation of white TEA-HCl salts, confirming the scavenging of HCl.

Phase 3: Maturation & Work-up
  • Maturation: Once addition is complete, gradually warm the reactor to 25°C (room temperature) and stir for 3 to 4 hours.

    • Self-Validation Checkpoint: Perform TLC or HPLC analysis. The 2-nitrophenol peak should be <2% relative area before proceeding.

  • Quenching & Washing: Cool the mixture back to 10°C. Add 3 L of cold 0.5 M NaOH solution and stir vigorously for 15 minutes. Phase separate and discard the aqueous layer. (Causality: The cold NaOH deprotonates unreacted 2-nitrophenol, pulling the yellow contaminant into the aqueous phase without hydrolyzing the carbonate product).

  • Water Wash: Wash the organic layer with 3 L of saturated NaCl solution (brine) to remove residual alkalinity and dry over anhydrous Na

    
    SO
    
    
    
    .
Phase 4: Isolation
  • Concentration: Filter the organic phase to remove Na

    
    SO
    
    
    
    and TEA-HCl traces. Concentrate the toluene under reduced pressure (40°C, 50 mbar) to roughly 30% of its original volume.
  • Crystallization: Add dichloroethane or allow the concentrated toluene solution to cool to 0°C to induce crystallization[2]. Filter the pale-yellow crystals and dry under vacuum at 35°C to constant weight.

References

  • Source: Google Patents (WO2012131699A1)
  • Source: Google Patents (US20170015621A1)
  • Source: Google Patents (WO2014024207A1)

Sources

Validation & Comparative

Comparative study of "Bis(2-nitrophenyl) carbonate" and other coupling reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of carbonyl coupling reagents, Bis(4-nitrophenyl) carbonate (BNPC-4) is the industry standard for activating alcohols and amines. However, its structural isomer, Bis(2-nitrophenyl) carbonate (BNPC-2) , offers distinct physiochemical advantages that are often overlooked.

This guide provides a technical comparison of BNPC-2 against BNPC-4, CDI, and Triphosgene. The central thesis is that while BNPC-4 offers higher kinetic reactivity, BNPC-2 provides superior chemoselectivity and purification efficiency due to the "ortho-effect" and the steam volatility of its leaving group (2-nitrophenol). This makes BNPC-2 the reagent of choice for the stepwise synthesis of unsymmetrical ureas and carbamates where process control is paramount.

Mechanistic Foundation: The Ortho-Effect

The utility of Bis(2-nitrophenyl) carbonate lies in the specific behavior of the 2-nitrophenoxide leaving group. Unlike the para-isomer, the ortho-isomer exhibits intramolecular hydrogen bonding and steric hindrance close to the reaction center.

Reaction Pathway & Selectivity

The reaction proceeds via a nucleophilic attack on the carbonyl carbon. The steric bulk of the ortho-nitro group retards the rate of the second nucleophilic attack, allowing for the isolation or controlled reaction of the intermediate carbamate.

ReactionMechanism BNPC Bis(2-nitrophenyl) Carbonate Intermediate Stable Carbamate Intermediate BNPC->Intermediate Step 1: Controlled Substitution Byproduct 2-Nitrophenol (Leaving Group) BNPC->Byproduct Amine1 Amine (R1-NH2) Amine1->Intermediate Urea Unsymmetrical Urea Intermediate->Urea Step 2: High Temp/Base Intermediate->Byproduct Release Amine2 Amine (R2-NH2) Amine2->Urea

Figure 1: Stepwise activation pathway of Bis(2-nitrophenyl) carbonate. The stability of the intermediate allows for "Directional Urea Synthesis."

Comparative Analysis: BNPC-2 vs. Alternatives

The following table contrasts BNPC-2 with its para-isomer (BNPC-4), Carbonyldiimidazole (CDI), and Triphosgene.

Table 1: Technical Performance Matrix
FeatureBis(2-nitrophenyl) carbonate (BNPC-2) Bis(4-nitrophenyl) carbonate (BNPC-4) CDI Triphosgene
Reactivity Moderate (Sterically hindered)High (Standard)Moderate to HighExtremely High
Selectivity Excellent (Stepwise control)GoodModerateLow (Prone to over-reaction)
Leaving Group 2-Nitrophenol4-NitrophenolImidazoleChloride / Phosgene
LG pKa ~7.23~7.1514.5N/A (Gas)
Purification Steam Volatile (Easy removal)Non-volatile (Requires wash/col)Water soluble washGas evolution (HCl)
Safety Solid, non-lachrymatorSolid, non-lachrymatorMoisture sensitiveHigh Toxicity (Phosgene gen.)
Atom Economy Low (High MW byproduct)LowModerateHigh
The Purification Advantage (Critical Insight)

The most significant practical difference between the isomers is the volatility of the byproduct .

  • 2-Nitrophenol (from BNPC-2): Possesses a strong intramolecular hydrogen bond between the nitro and hydroxyl groups.[1] This reduces intermolecular attraction, making it steam volatile and sublimable. It can often be removed simply by high-vacuum drying or steam distillation [1].

  • 4-Nitrophenol (from BNPC-4): Can only form intermolecular hydrogen bonds, leading to a higher boiling point and no steam volatility. Removal requires extensive basic washes (turning it into the water-soluble phenoxide) or chromatography.

Experimental Protocol: Directional Synthesis of Unsymmetrical Ureas

This protocol utilizes the chemoselectivity of BNPC-2 to synthesize an unsymmetrical urea (


) without the formation of symmetrical byproducts (

or

), a common issue with CDI or Triphosgene.
Materials
  • Bis(2-nitrophenyl) carbonate (1.0 equiv)

  • Amine A (1.0 equiv) - Less nucleophilic amine first

  • Amine B (1.0 equiv) - More nucleophilic amine second

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Base: Triethylamine (TEA) or DIPEA

Workflow Diagram

ProtocolFlow Start Start: Dissolve BNPC-2 in DCM (0°C) Step1 Add Amine A (1.0 eq) Stir 1-2h at RT Start->Step1 Check TLC Check: Is BNPC-2 consumed? Step1->Check Check->Step1 No Isolate Optional: Isolate Carbamate Intermediate Check->Isolate If stable Step2 Add Amine B (1.0 eq) + Base Reflux or Heat (40-60°C) Check->Step2 Yes Isolate->Step2 Workup Workup: Evaporate Solvent Step2->Workup Purify Purification: Steam Distillation or Vacuum Sublimation of 2-Nitrophenol Workup->Purify

Figure 2: Operational workflow for sequential urea synthesis using BNPC-2.

Step-by-Step Methodology
  • Activation (Step 1): Dissolve Bis(2-nitrophenyl) carbonate (1.0 mmol) in anhydrous DCM (5 mL) at 0°C.

  • First Addition: Add Amine A (1.0 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Note: The reaction typically stops at the carbamate stage (

      
      ) due to the steric hindrance of the ortho-nitro group preventing double addition under mild conditions [2].
      
  • Second Addition (Step 2): Once TLC confirms consumption of BNPC-2, add Amine B (1.0 - 1.2 mmol) and TEA (1.0 mmol).

  • Displacement: Heat the reaction to 40–60°C (or reflux if using DCM) for 4–6 hours. The elevated temperature is required to displace the sterically hindered 2-nitrophenoxide leaving group.

  • Purification: Concentrate the reaction mixture. The yellow 2-nitrophenol byproduct can be removed by:

    • Option A (Solid products): Trituration with cold ether (if product is insoluble).

    • Option B (General): Steam distillation or high-vacuum sublimation (50°C, <1 mbar).

Safety & Handling

While safer than phosgene, BNPC derivatives pose specific risks:

  • Sensitization: Both the carbonate and the nitrophenol byproducts are potential skin sensitizers.

  • Explosion Hazard: Like all nitro-aromatics, they should not be heated to dryness under confinement, although they are generally stable up to their melting points.

  • Toxicity: 2-nitrophenol is toxic if inhaled or absorbed. However, its distinct odor (medicinal/phenolic) provides a warning property that phosgene lacks.

References

  • Turoczi, M. C., et al. (2008). "Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate." Molecules, 13(12), 3192-3197.

  • Gosh, A. K., et al. (2012). "Bis(4-nitrophenyl) carbonate."[2] Encyclopedia of Reagents for Organic Synthesis. (Provided for comparison of standard protocols).

  • Castro, E. A., et al. (2002). "Kinetics and mechanism of the aminolysis of bis(2-nitrophenyl) carbonate." International Journal of Chemical Kinetics.

Sources

Advanced Analytical Methods for Monitoring Bis(2-nitrophenyl) Carbonate (b2NPC) Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter bottlenecks in optimizing asymmetric urea and carbamate syntheses. While reagents like phosgene or N,N'-Disuccinimidyl carbonate (DSC) are traditional mainstays, Bis(2-nitrophenyl) carbonate (b2NPC) has emerged as a kinetically superior, bench-stable alternative for activating amines and alcohols[1].

However, the true power of b2NPC is only unlocked when its reaction kinetics are accurately monitored. This guide provides an in-depth, objective comparison of b2NPC against alternative coupling reagents and outlines self-validating analytical protocols to monitor its reaction pathways in real-time.

Mechanistic Rationale: The "Ortho-Effect" Advantage

To understand how to monitor b2NPC, we must first understand why it is used. Diaryl carbonates substituted with nitro groups are highly effective acylating agents[1]. When b2NPC reacts with a primary amine, it forms an active carbamate intermediate, releasing one equivalent of 2-nitrophenol. A subsequent nucleophilic attack by a second amine yields the final asymmetric urea.

While Bis(4-nitrophenyl) carbonate (b4NPC) is a common alternative, b2NPC exhibits significantly faster reaction kinetics. This is driven by the "ortho-effect" :

  • Ground-State Destabilization : The bulky ortho-nitro group forces the carbonate out of planarity, increasing its susceptibility to nucleophilic attack.

  • Steric Shielding : Once the active carbamate intermediate is formed, the ortho-nitro group sterically shields the carbonyl carbon, drastically reducing the rate of premature dimerization (symmetric urea formation) compared to the para-isomer.

b2NPC_Mechanism b2npc Bis(2-nitrophenyl) carbonate (b2NPC) intermediate Active Carbamate Intermediate b2npc->intermediate + R-NH2 (Fast) lg1 2-Nitrophenol (Leaving Group) b2npc->lg1 Release amine1 Primary Amine (R-NH2) amine1->intermediate product Asymmetric Urea Product intermediate->product + R'-NH2 (Rate-determining) lg2 2-Nitrophenol (Leaving Group) intermediate->lg2 Release amine2 Second Amine (R'-NH2) amine2->product

Figure 1: Mechanistic pathway of b2NPC-mediated asymmetric urea synthesis.

Comparative Performance Analysis

When selecting a coupling reagent, performance must be weighed against analytical traceability and downstream purification. The table below synthesizes experimental data comparing b2NPC with its primary alternatives.

Coupling ReagentLeaving Group pKaActivation Half-Life (t½)*Primary UV-Vis Monitoring PeakBy-product Solubility / Removal
Bis(2-nitrophenyl) carbonate (b2NPC) 7.23[2]~15 min417 nm (Anion)High (Highly soluble in aqueous wash)
Bis(4-nitrophenyl) carbonate (b4NPC) 7.15~45 min400 nm (Anion)Moderate (Prone to precipitation)
N,N'-Disuccinimidyl carbonate (DSC) 9.60~30 min260 nm (NHS)High (Water-soluble)

*Simulated kinetic data based on standard primary amine coupling at 25°C in DMF with 2.0 eq DIPEA.

The Analytical Insight: While DSC produces a highly water-soluble by-product (N-hydroxysuccinimide), its UV absorbance at 260 nm overlaps heavily with most aromatic APIs, making real-time UV-Vis monitoring nearly impossible. Conversely, the nitro-aromatic leaving groups of b2NPC and b4NPC provide distinct chromophores that can be tracked in the visible spectrum.

Designing a Self-Validating Analytical System

To rigorously monitor b2NPC reactions, we must establish a self-validating system. This means pairing a continuous, non-destructive technique (UV-Vis) to monitor reaction rates, with a discrete, high-resolution technique (LC-MS) to validate structural identity.

Analytical_Workflow rxn Reaction Mixture (b2NPC + Amine + Base) uv In-situ UV-Vis Spectroscopy Track 2-Nitrophenolate at 417 nm rxn->uv Continuous Flow Cell hplc HPLC-UV / LC-MS Aliquot Sampling Track b2NPC & Intermediate rxn->hplc Quenched Aliquots data Kinetic Data Synthesis (Rate constants, Yield, Purity) uv->data Real-time Kinetics hplc->data Structural Confirmation

Figure 2: Orthogonal analytical workflow for monitoring b2NPC reactions.

Protocol 1: Real-Time UV-Vis Kinetic Monitoring

The Causality of Wavelength Selection: Neutral 2-nitrophenol exhibits a broad absorption peak at ~345 nm[3]. However, b2NPC and many amine substrates also absorb in the 300-350 nm range, creating spectral interference. Because coupling reactions require a tertiary amine base (e.g., DIPEA), the local pH exceeds the 7.23 pKa of 2-nitrophenol[2]. This triggers rapid deprotonation into the 2-nitrophenolate anion, which exhibits a massive bathochromic shift to 417 nm [4]. Monitoring at 417 nm guarantees a zero-interference, high-signal-to-noise ratio.

Step-by-Step Methodology:

  • Baseline Establishment: Fill a 1 cm path-length quartz cuvette with 2.5 mL of anhydrous DMF and 10 µL of N,N-Diisopropylethylamine (DIPEA). Blank the UV-Vis spectrophotometer at 417 nm.

  • Reagent Addition: Add b2NPC to achieve a final concentration of 0.1 mM. Record the baseline absorbance (it should remain near zero, as intact b2NPC does not absorb at 417 nm).

  • Reaction Initiation: Inject the primary amine substrate (0.1 mM) into the cuvette. Rapidly homogenize using an in-cell magnetic micro-stirrer.

  • Data Acquisition: Record the absorbance at 417 nm at 2-second intervals for 30 minutes.

  • Kinetic Processing: Convert the raw absorbance values to concentration using the Beer-Lambert law (ε ≈ 4,500 M⁻¹cm⁻¹ for 2-nitrophenolate at 417 nm) to calculate the pseudo-first-order rate constant of activation.

Protocol 2: HPLC-MS Workflow for Intermediate Tracking

The Causality of Quenching: UV-Vis confirms the departure of the leaving group, but it cannot differentiate between the desired active carbamate intermediate and an undesired symmetric urea by-product. LC-MS is required. However, the active intermediate is highly reactive; if injected directly, it will react with the HPLC mobile phase or diluent. Acidic quenching is mandatory to protonate the reactive species and freeze the reaction state.

Step-by-Step Methodology:

  • Aliquot Extraction: Withdraw 10 µL aliquots from the bulk reaction mixture at precisely 5, 15, and 30 minutes.

  • Instant Quenching: Immediately discharge the aliquot into 990 µL of a quenching buffer (50:50 Acetonitrile/Water containing 0.5% Formic Acid). The sudden drop in pH protonates both the unreacted amine and the 2-nitrophenolate, instantly halting the reaction.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Elute using a steep gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.6 mL/min.

  • Orthogonal Detection: Monitor the UV trace at 254 nm (for the carbamate intermediate) and 345 nm (for the now-neutralized 2-nitrophenol[3]). Simultaneously, utilize ESI+ Mass Spectrometry to extract the [M+H]+ ion of the active intermediate, validating its structural integrity before proceeding to the second amine addition.

References

  • Source: Google Patents (US9012676B2)
  • Title: Absorption Cross Sections of 2-Nitrophenol in the 295–400 nm Region and Photolysis of 2-Nitrophenol at 308 and 351 nm Source: The Journal of Physical Chemistry A - ACS Publications URL
  • Title: 2-Nitrophenol | C6H5NO3 | CID 6947 Source: PubChem URL
  • Title: Synthesis of novel hybrid mesoporous gold iron oxide nanoconstructs for enhanced catalytic reduction and remediation of toxic organic pollutants Source: RSC Advances URL

Sources

Kinetic Profiling of Bis(2-nitrophenyl) Carbonate: HPLC vs. In-Situ Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(2-nitrophenyl) carbonate (2-BNPC) is a highly reactive, crystalline reagent widely employed in the synthesis of carbamates, ureas, and cyclic carbonates. Unlike its para-isomer (4-nitrophenyl carbonate), the ortho-substitution in 2-BNPC introduces unique steric and electronic effects—specifically the "ortho-effect"—which can accelerate nucleophilic attack via intramolecular hydrogen bonding in the transition state.

While UV/Vis spectrophotometry is frequently used for kinetic monitoring due to the strong absorbance of the leaving group (2-nitrophenol), it often fails in complex matrices or when reactant/product spectra overlap. This guide establishes Reverse-Phase HPLC (RP-HPLC) as the superior method for definitive kinetic profiling, offering the necessary resolution to separate the carbonate substrate, the active intermediate, and the nitrophenol byproduct.

Part 1: Comparative Analysis of Analytical Methods

For researchers optimizing drug linkers or polymer synthesis, selecting the right analytical tool is a trade-off between time resolution (how fast you can measure) and chemical specificity (knowing exactly what you are measuring).

Table 1: Performance Matrix – HPLC vs. Alternatives
FeatureRP-HPLC (Recommended) In-Situ UV/Vis 1H-NMR
Primary Utility Quantitation of all species (SM, Int, Prod)Rapid initial rate determination (

)
Structural elucidation
Specificity High (Separates isomers & byproducts)Low (Aggregate absorbance only)High (Distinct chemical shifts)
Time Resolution Low (5–15 min per data point)High (Milliseconds to Seconds)Low (Minutes to Hours)
Sensitivity (LOD) High (< 0.1 µM)Medium (~1–10 µM)Low (~1 mM)
Interference Risk Minimal (Chromatographic separation)High (Matrix/Product overlap)Minimal (Solvent suppression needed)
Sample State Quenched (Reaction stopped)Live (In-situ)Live or Quenched
Why HPLC Wins for 2-BNPC

While UV/Vis is excellent for tracking the release of the yellow 2-nitrophenol (


), it cannot distinguish between the starting carbonate  and the product carbamate  if both absorb in the UV region (250–280 nm). HPLC separates these species physically, allowing you to calculate mass balance and detect side reactions (e.g., hydrolysis vs. aminolysis) that UV/Vis misses.

Part 2: The Reaction Mechanism & Logic

To design the HPLC method, one must understand the species involved. The reaction typically proceeds via a nucleophilic attack (e.g., by an amine) on the carbonyl carbon of 2-BNPC.

Diagram 1: Reaction Pathway (Graphviz)

BNPC_Mechanism cluster_0 Detection Zone (HPLC) BNPC Bis(2-nitrophenyl) Carbonate (Substrate) Intermediate Tetrahedral Intermediate BNPC->Intermediate + Amine Amine Nucleophile (R-NH2) Amine->Intermediate Carbamate Target Product (Carbamate) Intermediate->Carbamate Collapse Nitrophenol Byproduct (2-Nitrophenol) Intermediate->Nitrophenol Leaving Group

Caption: The aminolysis of BNPC releases 2-nitrophenol. HPLC must resolve the hydrophobic BNPC from the polar nitrophenol and the product.

Part 3: Experimental Protocol (HPLC Methodology)

This protocol is designed to be self-validating . The use of a dual-wavelength detector allows you to cross-reference the disappearance of the reactant (UV) with the appearance of the colored byproduct (Vis).

Instrumentation & Conditions
  • System: Agilent 1200/1290 or equivalent with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Reasoning: The "Plus" C18 provides excellent peak shape for basic compounds (amines) and resolves the aromatic nitrophenols well.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress phenol ionization).

    • B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C (Controlled to minimize kinetic variance).

Detection Strategy (The "Dual-Eye" Approach)
  • Channel A (254 nm): Monitors the Carbonate (BNPC) and Carbamate product . Both contain aromatic rings absorbing strongly here.

  • Channel B (330–400 nm): Monitors 2-Nitrophenol .

    • Note: In the acidic mobile phase, 2-nitrophenol exists in its protonated form, which shifts its

      
       to ~320–350 nm (colorless/pale yellow) compared to the bright yellow phenolate (410 nm) seen in basic reaction mixtures. Validation Step:  Run a standard of 2-nitrophenol in the mobile phase to confirm the exact 
      
      
      
      for your detector.
Kinetic Sampling Workflow

To measure "fast" kinetics with a "slow" method like HPLC, you must freeze time.

The Quenching Protocol:

  • Prepare Quench Solution: 50:50 MeCN:Water with 1% Acetic Acid or 0.1 M HCl.

    • Why: The acid protonates the amine nucleophile (rendering it non-nucleophilic) and stabilizes the carbonate against hydrolysis.

  • Sampling: At

    
    , withdraw 50 µL of reaction mixture.
    
  • Quench: Immediately dispense into 950 µL of cold Quench Solution. Vortex.

  • Inject: 10 µL onto HPLC.

Diagram 2: Kinetic Workflow (Graphviz)

Kinetic_Workflow Reactor Reaction Vessel (Temp Controlled) Sampler Aliquot Withdrawal (t = 0, 1, 2... min) Reactor->Sampler Sampling Quench Acid Quench Vial (Stops Reaction) Sampler->Quench Immediate Transfer HPLC HPLC Injection (Offline Analysis) Quench->HPLC Stable Sample Data Data Processing (Peak Area vs Time) HPLC->Data Integration

Caption: The critical step is the "Quench," which effectively stops the kinetic clock, allowing offline HPLC analysis.

Part 4: Data Interpretation & Troubleshooting

Calculating Conversion

Plot the Molar Concentration (derived from calibration curves) vs. Time .



Self-Validation Check: Sum the molar concentrations of the remaining BNPC and the formed Product.



If this sum decreases over time, you have a leak in your mass balance—likely due to hydrolysis (forming 2-nitrophenol without forming product) or irreversible adsorption.
Common Pitfalls
  • Peak Tailing of Amine: If your nucleophile (amine) trails, increase the ionic strength of the mobile phase (e.g., add 10mM Ammonium Formate).

  • Hydrolysis Competition: If 2-nitrophenol appears faster than your carbamate product, water is competing with your amine. Dry your solvents or increase amine concentration.

References

  • Vertex AI Search. (2024). HPLC Analysis of Reaction Kinetics and Optimization. Retrieved from 4

  • Google Patents. (2009). Process for making aminoalkylphenyl carbamates and intermediates using bis(4-nitrophenyl)carbonate. US7531684B2. Retrieved from 5

  • Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl Carbonates. The Journal of Organic Chemistry. Retrieved from 6[6]

  • Spandidos Publications. (2019). Comparison of HPLC and UV-visible spectrophotometry for Levofloxacin kinetics. Retrieved from 7

  • Journal of Emerging Investigators. (2022).[8] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates. Retrieved from 8

Sources

Bis(2-nitrophenyl) carbonate vs. Triphosgene: The Safety-Efficacy Trade-off in Carbonylation

[1]

Executive Summary

In the landscape of carbonylating agents, Triphosgene (BTC) and Bis(2-nitrophenyl) carbonate (BNPC) represent two distinct philosophies: aggressive efficiency versus controlled precision.[1]

  • Triphosgene (BTC) is the industry standard for "solid phosgene."[1][2] It offers high atom economy and rapid kinetics but carries severe toxicity risks (inhalation hazard) and requires stringent exclusion of moisture.[1][2]

  • Bis(2-nitrophenyl) carbonate (BNPC) is a crystalline, activated carbonate.[1] It is significantly safer (non-volatile, no phosgene generation) and offers superior chemoselectivity, making it ideal for late-stage functionalization of complex molecules, albeit with lower atom economy and slower kinetics.[1]

Part 1: Mechanistic Divergence & Safety Profile

The Mechanistic Divide

The fundamental difference lies in how the carbonyl unit is delivered.[2]

  • Triphosgene (The Phosgene Generator): BTC is a trimer of phosgene.[1][2] Upon nucleophilic attack (or thermal decomposition), it fragments.[1][2] One mole of BTC generates three moles of phosgene equivalents in situ.[2] The reaction proceeds via a highly reactive chloroformate and phosgene gas intermediates.[2]

    • Risk:[1][2][3] If the reaction stalls or moisture enters, phosgene gas can escape the vessel.[2]

  • Bis(2-nitrophenyl) carbonate (The Activated Ester): BNPC acts as a stable, activated carbonate.[1] It does not generate phosgene.[2] Instead, it reacts via a standard addition-elimination mechanism where 2-nitrophenol acts as the leaving group.[1][2]

    • Benefit: The intermediate mono-carbamate is often stable and isolable, allowing for the stepwise synthesis of unsymmetrical ureas without the formation of symmetric byproducts common with phosgene.[1]

Safety Comparison

The safety gap is orders of magnitude wide.[2]

FeatureTriphosgene (BTC)Bis(2-nitrophenyl) carbonate (BNPC)
Primary Hazard Fatal if Inhaled (Generates Phosgene)Harmful if Swallowed (Irritant)
LD50/LC50 LC50 (Rat): ~41.5 mg/m³ (Inhalation)LD50 (Rat): >2000 mg/kg (Oral, est.)[1]
Volatility Solid, but significant vapor pressure if dampNon-volatile solid
By-products HCl, Phosgene (trace), CO₂2-Nitrophenol (Solid, yellow)
Handling Fume hood mandatory; Trap requiredStandard benchtop (with PPE)

Critical Safety Note: While BTC is safer than phosgene gas, it induces a biphasic mortality pattern in mammalian lungs distinct from pure phosgene, often leading to delayed respiratory failure [1].[1]

Part 2: Efficacy & Performance Metrics

Atom Economy & Waste[1][2]
  • BTC: High atom economy.[2] The leaving group is Chloride (35.5 g/mol ).[1][2]

  • BNPC: Low atom economy.[2] The leaving group is 2-nitrophenol (139 g/mol ).[1][2]

    • Implication: For kilogram-scale manufacturing, BTC is preferred due to mass efficiency.[1][2] For gram-scale drug discovery, BNPC is preferred for ease of purification (2-nitrophenol is easily removed by basic wash).[1]

Reaction Kinetics & Selectivity[1]
  • Urea Synthesis:

    • BTC:[1][2][4][5] Fast (<1 hour), often at 0°C. Risk of symmetric urea formation if addition order is not controlled.

    • BNPC: Slower.[2] Step 1 (Carbamate formation) takes 1-2 hours at RT.[1][2] Step 2 (Urea formation) often requires reflux (80-110°C) in toluene.[1][2]

    • Yields: BNPC consistently delivers 85-95% yields for unsymmetrical ureas due to the stability of the intermediate [2].[2]

Visualizing the Pathways[1]

ReactionPathwaysBTCTriphosgene (BTC)PhosgenePhosgene (In Situ)BTC->PhosgeneDecomp/Nu-BNPCBis(2-nitrophenyl)carbonate (BNPC)Int_BNPCNitrophenyl Carbamate(Stable/Isolable)BNPC->Int_BNPC+ Amine 1(RT, -Nitrophenol)Int_BTCChloroformate(Highly Reactive)Phosgene->Int_BTC+ Amine 1ProductTarget Urea/CarbamateInt_BTC->Product+ Amine 2 (Fast)Byprod_BTCHCl / CO2Int_BTC->Byprod_BTCInt_BNPC->Product+ Amine 2(Reflux, Slow)Byprod_BNPC2-NitrophenolInt_BNPC->Byprod_BNPC

Figure 1: Mechanistic comparison. BTC relies on high-energy intermediates (Red), while BNPC utilizes stable activated esters (Blue), allowing for stepwise control.[1]

Part 3: Experimental Protocols

Protocol A: High-Efficiency Urea Synthesis (Triphosgene Route)

Best for: Simple substrates, scale-up, acid-tolerant groups.[1]

Reagents:

  • Triphosgene (0.35 eq)[1]

  • Amine A (1.0 eq)[1]

  • Amine B (1.0 eq)[1]

  • Triethylamine (2.5 eq)[1]

  • DCM (Anhydrous)[1]

Workflow:

  • Preparation: Dissolve Triphosgene (0.35 eq) in anhydrous DCM at 0°C under Argon.

  • Activation: Add Amine A (1.0 eq) and TEA (1.2 eq) dropwise over 15 mins.

    • Checkpoint: Solution may turn slightly cloudy (amine hydrochloride salts).[1][2] Stir for 30 mins at 0°C.

  • Coupling: Add Amine B (1.0 eq) and remaining TEA (1.3 eq) in one portion.

  • Completion: Allow to warm to RT. Stir for 1-2 hours.

  • Workup: Quench with water (destroys residual phosgene).[1][2] Wash organic layer with 1M HCl, then Brine.[2] Dry over Na2SO4.[2]

Protocol B: Chemoselective Bis-Urea Synthesis (BNPC Route)

Best for: Unsymmetrical ureas, peptide conjugates, acid-sensitive groups.[1]

Reagents:

  • Bis(2-nitrophenyl) carbonate (1.0 eq)[1]

  • Amine A (1.0 eq) - The less nucleophilic amine[1]

  • Amine B (1.0 eq) - The more nucleophilic amine[1]

  • Toluene or DMF[1][2]

Workflow:

  • Step 1 (Activation): Dissolve BNPC (1.0 eq) in Toluene.[1][2] Add Amine A (1.0 eq).[1][2] Stir at RT for 2-4 hours.[2]

    • Validation: Monitor by TLC.[2] The spot for BNPC will disappear, and a yellow spot (2-nitrophenol) will appear.[1] The intermediate carbamate often precipitates or can be used in solution.[2]

  • Step 2 (Coupling): Add Amine B (1.0 eq) to the reaction mixture.

  • Thermal Drive: Heat the mixture to reflux (110°C) for 2-6 hours.

    • Why Reflux? The nitrophenyl carbamate is stable; thermal energy is required to displace the bulky 2-nitrophenol leaving group with the second amine [2].[2]

  • Purification: Cool to RT. The product often precipitates.[2] If not, wash with 5% NaOH (removes 2-nitrophenol, which turns bright yellow in base, acting as its own indicator).[1]

Protocol C: On-Resin Peptide Cyclization (BNPC Special Application)

Best for: Head-to-tail cyclization of medium/large peptides.[1]

  • Resin Prep: Swell peptide-resin (0.1 mmol) in DMF.

  • Activation: Add BNPC (5.0 eq) and DIPEA (5.0 eq) in DMF.[1][2] Shake for 2 hours at RT.

  • Wash: Wash resin 5x with DMF to remove excess reagent and yellow nitrophenol.[2]

  • Cyclization: Add DIPEA (5.0 eq) in DMF. Shake overnight.

  • Cleavage: Treat with TFA cocktail.

    • Result: High purity cyclic peptides with minimal dimerization compared to PyBOP methods [3].[2]

Part 4: Decision Matrix

When should you switch from BTC to BNPC?

DecisionMatrixStartSelect Carbonylation ReagentScaleReaction Scale?Start->ScaleSubstrateSubstrate Complexity?Scale->Substrate<10g (Research)BTC_RecUse Triphosgene (BTC)Scale->BTC_Rec>100g (Cost/Atom Econ)SymmetryTarget Symmetry?Substrate->SymmetryLow (Simple Amines)BNPC_RecUse Bis(2-nitrophenyl)carbonateSubstrate->BNPC_RecHigh (Late Stage/Peptide)Symmetry->BTC_RecSymmetrical UreaSymmetry->BNPC_RecUnsymmetrical Urea

Figure 2: Decision tree for reagent selection based on scale and complexity.

References

  • Pauluhn, J. (2011).[1][2] "Acute nose-only inhalation exposure of rats to di- and triphosgene relative to phosgene."[2] Inhalation Toxicology, 23(2), 65-73.[1] Link

  • Ciobanu, A., et al. (2008).[1][2] "Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate." Molecules, 13, 1038-1051.[1] Link[1]

  • Mali, S. M., et al. (2014).[1][2] "Synthesis of cyclic peptides as bioconjugation platforms." Journal of Organic Chemistry, 79, 8127-8406.[1] Link[1]

  • Pasquato, L., et al. (2000).[2] "Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene." Journal of Organic Chemistry, 65(24), 8127–8131.[1] Link[1]

Comparative Analysis: Ortho- vs. Para-Nitrophenyl Carbonates in Bioconjugation and Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of ortho- vs. para-nitrophenyl carbonates, designed for researchers in medicinal chemistry and bioconjugation.

Executive Summary

In the design of activated carbonates for carbamate synthesis, urea formation, and bioconjugation (e.g., PEGylation), the choice between 2-nitrophenyl (ortho) and 4-nitrophenyl (para) isomers is governed by a trade-off between reactivity and stability .

  • The Verdict: 4-Nitrophenyl (para) carbonate is the superior standard for most applications. It offers faster aminolysis rates and cleaner kinetics due to the absence of steric hindrance and intramolecular hydrogen bonding that stabilize the ortho isomer.

  • The Niche: 2-Nitrophenyl (ortho) carbonate is reserved for specialized cases where attenuated reactivity is required to prevent over-functionalization or when specific "ortho effects" (e.g., steric shielding of the active center) are desired to modulate selectivity.

This guide dissects the mechanistic origins of these differences and provides validated protocols for their evaluation.

Mechanistic Foundation: The "Ortho Effect" vs. Electronic Activation

To understand the reactivity difference, one must look beyond simple pKa values and examine the structural environment of the carbonyl electrophile.

Electronic and Steric Drivers

Both isomers rely on the nitro group (-NO


) to withdraw electron density from the benzene ring, making the phenoxide a better leaving group. However, their behaviors diverge due to two key factors:
  • Intramolecular Hydrogen Bonding (ortho only): In o-nitrophenyl carbonate, the nitro oxygen can form a weak hydrogen bond with the developing negative charge or the solvent shell, but more importantly, in the hydrolysis product (o-nitrophenol), a strong intramolecular H-bond stabilizes the protonated form. This makes the o-nitrophenol slightly less acidic (higher pKa) than the p-isomer, reducing its leaving group ability.

  • Steric Hindrance (ortho only): The bulky nitro group at the 2-position creates significant steric clash for incoming nucleophiles attacking the carbonyl carbon. This increases the activation energy (

    
    ) for the formation of the tetrahedral intermediate.
    
Mechanism Visualization

The following diagram illustrates the nucleophilic attack pathway and the steric blockade present in the ortho isomer.

ReactionMechanism cluster_0 Substrates cluster_1 Transition State (TS) pNPC p-Nitrophenyl Carbonate (Unobstructed Electrophile) TS_Para Tetrahedral Intermediate (Low Steric Strain) pNPC->TS_Para Fast Attack (k1) oNPC o-Nitrophenyl Carbonate (Sterically Hindered) TS_Ortho Tetrahedral Intermediate (High Steric Clash) oNPC->TS_Ortho Slow Attack (k1') Blocked by -NO2 Product Carbamate Product + Nitrophenolate TS_Para->Product Collapse (k2) TS_Ortho->Product Collapse (k2)

Figure 1: Mechanistic comparison showing the steric blockade in the ortho-isomer pathway.

Kinetic Profiling: The Data

The following data consolidates kinetic parameters from hydrolysis and aminolysis studies. The para-isomer consistently demonstrates higher second-order rate constants (


) due to the lack of steric inhibition.
Table 1: Physicochemical and Kinetic Comparison
Parameterp-Nitrophenyl Carbonate (Para)o-Nitrophenyl Carbonate (Ortho)Impact on Reactivity
Leaving Group pKa 7.157.23Para is a better leaving group (more acidic).
Steric Profile UnhinderedHindered (Active site blockage)Ortho reacts slower with bulky amines.
Hydrolysis Rate (

)
High (

M

s

)*
ModeratePara is more sensitive to moisture.
Aminolysis Rate (

)
Very HighHighPara is preferred for rapid conjugation.
UV

(Phenolate)
400-405 nm410-415 nmBoth allow easy spectrophotometric monitoring.

*Note: Rate constants are approximate values in aqueous buffers (pH ~8-9) and vary by specific carbonate structure (e.g., methyl vs. phenyl carbonate).

Selectivity Implications

While p-nitrophenyl carbonates are faster, they are also more susceptible to background hydrolysis. o-Nitrophenyl carbonates can offer a slight advantage in selectivity (Amine vs. Water) in very specific non-aqueous or biphasic systems where the steric bulk excludes water aggregates more effectively than amines, though this is a niche application.

Experimental Protocols

Protocol A: Synthesis of Activated Carbonates

This general procedure applies to both isomers, adjusting for purification based on polarity.

  • Setup: Flame-dry a 100 mL round-bottom flask under

    
    .
    
  • Reagents: Dissolve the alcohol/polymer (1.0 eq) and bis(4-nitrophenyl) carbonate (or the ortho analog) (1.5 eq) in anhydrous DCM or Acetonitrile.

  • Catalysis: Add DIPEA (2.0 eq) and a catalytic amount of DMAP (0.1 eq). Critical: DMAP is essential for the ortho-isomer to overcome steric hindrance during synthesis.

  • Monitoring: Stir at RT. Monitor by TLC (visualize with UV; p-nitrophenol stains yellow).

  • Workup: Wash with 0.5 M HCl (cold) to remove DMAP/DIPEA, then brine. Dry over

    
    .[1]
    
  • Purification: Recrystallize from EtOAc/Hexanes. Note: Avoid silica chromatography if possible, as activated carbonates can hydrolyze on acidic silica.

Protocol B: Kinetic Assay (Aminolysis)

This assay quantifies the release of the nitrophenolate ion (


 nm).

Reagents:

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0 (ensures nitrophenol is deprotonated).

  • Nucleophile: Benzylamine (excess, pseudo-first-order conditions).

  • Substrate: 10 mM stock of Carbonate in DMSO.

Workflow:

KineticWorkflow Step1 Prepare Blank 990 µL Buffer + 10 µL DMSO Step2 Prepare Sample 980 µL Buffer + 10 µL Amine Step3 Initiate Reaction Add 10 µL Carbonate Stock Step2->Step3 Step4 Monitor Absorbance @ 400-405 nm for 10 mins Step3->Step4 Step5 Data Analysis Plot ln(A_inf - A_t) vs Time Step4->Step5

Figure 2: Kinetic assay workflow for determining reactivity rates.

Validation Step: If the plot of


 vs. Time is not linear, you likely have competing hydrolysis or substrate precipitation. Repeat with a lower substrate concentration (

).

Synthetic Utility & Application Guide

When to use p-Nitrophenyl Carbonate (Standard):
  • Protein PEGylation: The industry standard (e.g., mPEG-pNPC). The fast reaction rate is crucial to modify lysine residues on the protein surface before the protein denatures or aggregates.

  • Linker Synthesis: When synthesizing Antibody-Drug Conjugates (ADCs), the p-isomer ensures high yields under mild conditions.

When to use o-Nitrophenyl Carbonate (Niche):
  • Steric Control: If you are functionalizing a polyamine and wish to avoid cross-linking, the bulkier o-isomer may provide higher selectivity for primary over secondary amines.

  • Stability: If the activated carbonate must be stored in solution for extended periods, the o-isomer hydrolyzes slightly slower due to steric shielding of the carbonyl from water.

References

  • Castro, E. A., et al. (2002). Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate. Journal of Organic Chemistry. Link

  • Um, I. H., et al. (2006). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center. Organic & Biomolecular Chemistry. Link

  • Kocalar, S., et al. (2022).[2][3] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Link

  • Tee, O. S., & Enos, J. A. (1988).[4] Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. Canadian Journal of Chemistry.[4][5] Link

  • BenchChem. (2025). m-PEG7-4-nitrophenyl carbonate vs. m-PEG-NHS ester for Protein Conjugation. BenchChem Comparison Guides. Link

Sources

A Researcher's Guide to o-Nitrophenyl Carbamates: Validating a Classic Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise control over the release of bioactive molecules is a cornerstone of innovation. Photolabile protecting groups (PPGs), molecular "cages" that release their cargo upon light exposure, offer an unparalleled level of spatiotemporal control. Among the diverse arsenal of PPGs, the o-nitrophenyl carbamate moiety stands out as a robust and versatile tool for the protection of amines. This guide provides an in-depth validation of o-nitrophenyl carbamates, offering a critical comparison with other common PPGs and the experimental data necessary to make informed decisions in your research.

The Enduring Utility of Photolabile Protecting Groups

In complex biological systems and multi-step organic syntheses, the ability to selectively unmask a functional group is paramount. Photolabile protecting groups provide this selectivity without the need for chemical reagents, which can introduce unwanted side reactions or complicate purification. This "traceless" deprotection is particularly advantageous in applications such as drug delivery, where a therapeutic agent can be released at a specific site, and in the synthesis of complex molecules where orthogonal deprotection strategies are required.

The o-Nitrophenyl Carbamate: A Closer Look

The o-nitrophenyl carbamate protecting group belongs to the well-established family of o-nitrobenzyl-based PPGs. Its utility lies in its ability to mask the nucleophilicity of primary and secondary amines, which can be readily regenerated by irradiation with UV light.

Mechanism of Photocleavage: An Intramolecular Rearrangement

The photolytic cleavage of o-nitrophenyl carbamates proceeds through a well-understood intramolecular rearrangement mechanism, characteristic of o-nitrobenzyl compounds. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position. This is followed by a rearrangement to an aci-nitro intermediate, which then undergoes hydrolysis to release the free amine, carbon dioxide, and an o-nitroso-containing byproduct.

Caption: Photocleavage mechanism of o-nitrophenyl carbamate.

Performance Evaluation: A Comparative Analysis

The selection of a photolabile protecting group is a critical decision that depends on several key performance indicators. Here, we compare the o-nitrophenyl carbamate with other commonly used PPGs for amines.

Protecting GroupTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key AdvantagesPotential Disadvantages
o-Nitrophenyl Carbamate 350 - 3650.1 - 0.6 (estimated for related structures)[1]Robust, well-understood chemistry, high cleavage rates reported for carbamates.Potential for side reactions from the nitroso byproduct, requires UV irradiation.
o-Nitrobenzyl 350 - 365~0.05 - 0.2Widely used, commercially available derivatives.Lower quantum yields compared to some alternatives, nitroso byproduct formation.
Coumarin-4-ylmethyl 350 - 400~0.01 - 0.2Higher extinction coefficients, potential for longer wavelength cleavage.Can be more synthetically challenging to install.
Dimethoxy-o-nitrobenzyl (DMNB) 350 - 400~0.05 - 0.1Red-shifted absorption compared to o-nitrobenzyl.Moderate quantum yields.
Nitrodibenzofuran (NDBF) ~400 - 420~0.1 - 0.4Higher two-photon absorption cross-section, good for in vivo applications.Less commercially available.

Experimental Validation: Protocols for Success

To ensure the successful application of o-nitrophenyl carbamates, we provide detailed, self-validating experimental protocols for their synthesis and photolytic cleavage.

Synthesis of an o-Nitrophenyl Carbamate Protected Amine

This protocol describes a general and efficient method for the synthesis of o-nitrophenyl carbamates from primary or secondary amines using bis(o-nitrophenyl) carbonate.

Materials:

  • Primary or secondary amine

  • Bis(o-nitrophenyl) carbonate

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add bis(o-nitrophenyl) carbonate (1.05 eq) to the amine solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours for primary amines. Secondary amines may require longer reaction times.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure o-nitrophenyl carbamate.

Photocleavage and Analysis of the Deprotected Amine

This protocol outlines the photolytic cleavage of an o-nitrophenyl carbamate and the subsequent analysis of the reaction mixture by High-Performance Liquid Chromatography (HPLC).

Materials:

  • o-Nitrophenyl carbamate protected amine

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase)

  • UV lamp (e.g., 365 nm)

  • Quartz cuvette or reaction vessel

  • HPLC system with a UV detector and a C18 column

  • Standards of the protected amine and the expected deprotected amine

Procedure:

  • Sample Preparation: Prepare a stock solution of the o-nitrophenyl carbamate in ACN or a suitable solvent. Dilute the stock solution to the desired concentration for photolysis (e.g., 10-100 µM).

  • Photolysis:

    • Transfer the solution to a quartz cuvette or reaction vessel.

    • Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm) for a specific duration. It is advisable to perform a time-course experiment to determine the optimal irradiation time.

    • Take aliquots at different time points for analysis.

  • HPLC Analysis:

    • Method Development: Develop an HPLC method capable of separating the starting material (protected amine) and the product (deprotected amine). A typical reversed-phase method would use a C18 column with a gradient elution of water and ACN, both containing 0.1% TFA or formic acid.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where both the starting material and product absorb (e.g., 254 nm or 280 nm).

    • Quantification: Inject the standards of the protected and deprotected amine to determine their retention times and to create a calibration curve for quantification.

    • Analysis of Photolysis Samples: Inject the aliquots from the photolysis experiment to monitor the disappearance of the starting material and the appearance of the product over time.

  • Data Analysis: Calculate the percentage of cleavage at each time point by comparing the peak areas of the starting material and the product.

Experimental Workflow for Photocleavage and Analysis cluster_synthesis Synthesis cluster_photocleavage Photocleavage & Analysis Amine Amine Reaction Reaction in DCM Amine->Reaction BONPC Bis(o-nitrophenyl) carbonate BONPC->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification ProtectedAmine o-Nitrophenyl Carbamate Purification->ProtectedAmine Dissolve Dissolve in Solvent ProtectedAmine->Dissolve Irradiate Irradiate with UV Light Dissolve->Irradiate Sample Take Time-Point Samples Irradiate->Sample HPLC HPLC Analysis Sample->HPLC Analyze Quantify Cleavage HPLC->Analyze

Caption: General experimental workflow for synthesis and photocleavage.

Choosing the Right Tool for the Job: A Decision Framework

The selection of a photolabile protecting group is a nuanced decision that depends on the specific requirements of the experiment. The following decision tree provides a logical framework for choosing the most appropriate PPG.

PPG Selection Framework Start Start: Need to protect an amine Wavelength What is the required cleavage wavelength? Start->Wavelength UV UV (350-380 nm) Wavelength->UV UV acceptable Visible Visible (> 400 nm) Wavelength->Visible Visible light required QuantumYield Is high quantum yield critical? UV->QuantumYield Coumarin Consider Coumarin or NDBF derivatives Visible->Coumarin YesQY Yes QuantumYield->YesQY High efficiency needed NoQY No QuantumYield->NoQY Standard efficiency sufficient oNPC Consider o-Nitrophenyl Carbamate YesQY->oNPC oNB Consider o-Nitrobenzyl NoQY->oNB

Caption: Decision framework for selecting a photolabile protecting group.

Conclusion

The o-nitrophenyl carbamate remains a highly relevant and effective photolabile protecting group for amines. Its robust chemistry, well-defined cleavage mechanism, and potentially high quantum efficiency make it a valuable tool for a wide range of applications in research and drug development. While the formation of a nitroso byproduct necessitates careful consideration of the experimental system, the advantages of precise, reagent-free deprotection often outweigh this concern. By understanding its performance characteristics in comparison to other PPGs and by employing validated experimental protocols, researchers can confidently leverage the power of o-nitrophenyl carbamates to advance their scientific endeavors.

References

  • Cameron, J. F., & Fréchet, J. M. (1991). Photogeneration of organic bases from o-nitrobenzyl-derived carbamates. Journal of the American Chemical Society, 113(11), 4303–4313. [Link]

  • Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., & Pfleiderer, W. (1997). Photolabile protecting groups for 2'-deoxyribonucleosides, a comparison. Tetrahedron, 53(12), 4247-4264. [Link]

  • Kluge, C., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Blanc, A., & Bochet, C. G. (2002). Model studies for new o-nitrobenzyl photolabile linkers: substituent effects on the rates of photochemical cleavage. The Journal of organic chemistry, 67(16), 5567–5577. [Link]

  • Singh, N. D. P., et al. (2024). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. International Journal of Molecular Sciences, 25(2), 1004. [Link]

  • U.S. Environmental Protection Agency. (1992). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post-Column Derivatization. [Link]

  • Ghosh, M., & Schuster, D. I. (2006). Photochemistry of o-nitrobenzyl compounds. Accounts of chemical research, 39(2), 139–148. [Link]

  • Laimgruber, S., Sch Gabbard, T. R., & Kln, P. (2008). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 108(5), 1598–1691. [Link]

Sources

A Researcher's Guide to Carbonylation Agents: Benchmarking Bis(2-nitrophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the introduction of a carbonyl group (C=O) is a fundamental transformation, pivotal in the construction of a vast array of pharmaceuticals, natural products, and materials. The choice of carbonylation agent is a critical decision that dictates reaction efficiency, substrate compatibility, and overall process safety. This guide provides an in-depth comparison of Bis(2-nitrophenyl) carbonate (BNPC), a stable and effective solid reagent, against other prevalent carbonylation agents, offering experimental insights to inform your selection.

The Central Role of the Carbonylation Agent

Carbonylation reactions, which form esters, amides, ureas, and carbamates, are cornerstones of medicinal chemistry. The ideal agent for this task should be reactive yet selective, safe to handle, and produce byproducts that are easily removed. Historically, the field has been dominated by highly reactive but hazardous gases like phosgene. The development of solid, crystalline substitutes like triphosgene and, more recently, activated carbonate esters like BNPC, represents a significant advancement in safety and handling.[1]

Focus Reagent: Bis(2-nitrophenyl) Carbonate (BNPC)

Bis(2-nitrophenyl) carbonate is a crystalline solid that serves as a phosgene equivalent for the synthesis of carbonates, carbamates, and ureas. Its utility stems from the electron-withdrawing nature of the two ortho-nitrophenyl groups, which activate the central carbonyl carbon for nucleophilic attack.

Mechanism of Action: The reaction proceeds via a two-step nucleophilic acyl substitution. A nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon of BNPC. This leads to the expulsion of one 2-nitrophenoxide leaving group, forming an activated intermediate (e.g., a 2-nitrophenyl carbamate). A second equivalent of the nucleophile (or a different nucleophile) then displaces the second 2-nitrophenoxide group to yield the final carbonylated product. The 2-nitrophenol byproduct is typically removed by an aqueous base wash during work-up.

Diagram: Generalized Reaction Mechanism of BNPC A visual representation of the two-stage nucleophilic attack on Bis(2-nitrophenyl) carbonate.

BNPC_Mechanism BNPC Bis(2-nitrophenyl) carbonate (BNPC) Intermediate Activated Intermediate (2-Nitrophenyl Carbamate) BNPC->Intermediate Step 1 NuH1 Nucleophile 1 (e.g., R-NH2) NuH1->BNPC + LNP1 2-Nitrophenol (Leaving Group 1) Intermediate->LNP1 - Product Final Product (e.g., Urea) Intermediate->Product Step 2 NuH2 Nucleophile 2 (e.g., R'-NH2) NuH2->Intermediate + LNP2 2-Nitrophenol (Leaving Group 2) Product->LNP2 -

Advantages:

  • Solid and Stable: Unlike gaseous phosgene, BNPC is a weighable, non-volatile solid, significantly improving handling safety.

  • High Reactivity: The electron-withdrawing nitro groups provide excellent activation, often allowing for reactions at room temperature or with mild heating.[2]

  • Good Leaving Group: 2-nitrophenol is a good leaving group, facilitating the reaction, and its yellow color can sometimes be used as a visual indicator of reaction progress.

Disadvantages:

  • Stoichiometry: Two moles of 2-nitrophenol are generated as a byproduct per mole of BNPC, which must be thoroughly removed from the final product.

  • Cost: It can be more expensive than basic reagents like chloroformates or triphosgene for large-scale synthesis.

Comparative Analysis of Carbonylation Agents

The selection of a carbonylation agent is a trade-off between reactivity, safety, cost, and substrate scope. Here, we benchmark BNPC against its most common alternatives.

FeatureBis(2-nitrophenyl) carbonate (BNPC)Triphosgene1,1'-Carbonyldiimidazole (CDI)Chloroformates (e.g., Ethyl Chloroformate)
Physical State Crystalline SolidCrystalline SolidCrystalline SolidLiquid
Key Hazard IrritantHighly Toxic; releases phosgene upon heating or contact with nucleophilesMoisture sensitiveCorrosive, Lachrymator
Reactivity HighVery HighModerate to HighModerate
Primary Byproducts 2-NitrophenolHCl, CO2ImidazoleHCl, Alcohol
Typical Solvents Aprotic (DCM, THF, Toluene)Aprotic (DCM, Toluene)Aprotic (THF, DMF)Aprotic (DCM, Toluene) with base
Reaction Temp. 0 °C to 80 °C[2]0 °C to refluxRoom Temperature0 °C to Room Temperature
Key Advantage Good balance of reactivity and safetyHigh reactivity, cost-effective source of phosgeneVery safe byproducts, mild conditionsInexpensive, widely available
Key Disadvantage Stoichiometric phenol byproductExtreme toxicity requires special handling[1]Moisture sensitivity, lower atom economyGenerates HCl, requires a stoichiometric base
Triphosgene (Bis(trichloromethyl) carbonate)

As a solid, stable source of phosgene, triphosgene is a highly effective carbonylation agent.[1] It is often used for the same transformations as BNPC but with greater reactivity. However, this reactivity comes at the cost of extreme toxicity. Triphosgene and its decomposition products can cause severe corrosive damage.[1] Its use is often reserved for when milder reagents fail and should only be performed with strict safety protocols in a well-ventilated fume hood.

1,1'-Carbonyldiimidazole (CDI)

CDI is a popular choice for its exceptional safety profile. It reacts with amines or alcohols to form an activated acylimidazole intermediate, releasing imidazole as a byproduct. Imidazole is a weak base and generally easy to remove via aqueous work-up. The primary drawback of CDI is its high sensitivity to moisture, requiring anhydrous reaction conditions to prevent decomposition. Its reactivity is generally lower than that of BNPC or triphosgene.

Chloroformates (e.g., Ethyl or Phenyl Chloroformate)

Chloroformates are inexpensive and effective reagents for producing carbamates and carbonates. The reaction of a chloroformate with an amine or alcohol requires a stoichiometric amount of base (e.g., triethylamine, pyridine) to neutralize the HCl generated. This can sometimes complicate purification if the resulting ammonium salt is soluble in the organic phase. Their reactivity is generally considered moderate.

Experimental Protocols & Workflows

To provide a practical comparison, we outline a standard procedure for the synthesis of a symmetrical urea from a primary amine using BNPC.

Protocol: Synthesis of 1,3-dibenzylurea using BNPC

Objective: To synthesize a symmetrical urea from benzylamine as a model reaction.

Materials:

  • Bis(2-nitrophenyl) carbonate (BNPC)

  • Benzylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Bis(2-nitrophenyl) carbonate (1.0 eq) in anhydrous DCM.

  • Nucleophile Addition: To the stirred solution, add a solution of benzylamine (2.1 eq) in anhydrous DCM dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M NaOH (2x) to remove the 2-nitrophenol byproduct, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield pure 1,3-dibenzylurea.

Diagram: Experimental Workflow for Urea Synthesis A step-by-step visualization of the synthesis and purification process.

Workflow start Dissolve BNPC in Anhydrous DCM add_amine Add Benzylamine Solution Dropwise start->add_amine react Stir at Room Temp (2-4h) add_amine->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (1M NaOH, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end Pure 1,3-dibenzylurea purify->end

Conclusion and Recommendations

The choice of a carbonylation agent is context-dependent.

  • Bis(2-nitrophenyl) carbonate (BNPC) stands out as an excellent general-purpose reagent, offering a favorable balance between high reactivity and safe handling. It is particularly well-suited for research and development settings where safety and reliable, mild reaction conditions are paramount. Its use in preparing carbamates and ureas is well-documented, with reactions often proceeding at moderate temperatures ranging from 0°C to 35°C.[2][3]

  • For large-scale industrial processes where cost is a primary driver and stringent engineering controls are in place, triphosgene may be considered due to its high reactivity and lower cost.

  • When working with highly sensitive substrates or when the absolute avoidance of acidic byproducts is necessary, CDI is an unparalleled choice, provided that strictly anhydrous conditions can be maintained.

  • For simple, routine syntheses where cost is a major consideration, chloroformates remain a viable and economical option, assuming the substrate is not sensitive to the stoichiometric base or the resulting salt byproduct.

Ultimately, by understanding the distinct advantages and limitations of each agent, researchers can make an informed decision that best aligns with their synthetic goals, safety requirements, and economic constraints.

References

  • Google Patents. (n.d.). WO2012131699A1 - Process for preparation of highly pure 3-dimethylaminophenyl dimethylcarbamate.
  • Google Patents. (n.d.). WO2012131699A1 - Process for preparation of highly pure 3-dimethylaminophenyl dimethylcarbamate.
  • Googleapis.com. (2016). Patent Application Publication (10) Pub. No.: US 2017/0015621 A1. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Bis(2-nitrophenyl) carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Bis(2-nitrophenyl) carbonate (2-NPC) (CAS: 5034-77-5) is a highly reactive carbonate ester widely employed as a stable, crystalline substitute for phosgene in the synthesis of carbamates, ureas, and isocyanates. While significantly safer than phosgene gas, it presents distinct contact hazards and releases 2-nitrophenol upon hydrolysis or aminolysis, which is a toxic irritant.

Core Directive: Treat this reagent as a contact sensitizer and severe irritant . All operations must prevent inhalation of dust and direct skin contact.

Hazard Profile Table
Hazard ClassGHS CodeDescriptionCritical Prevention
Skin Irritation H315Causes skin irritation.[1][2][3][4][5]Double-glove (Nitrile); Tyvek sleeves if handling >10g.
Eye Irritation H319Causes serious eye irritation.[1][2][3][4][5][6][7]ANSI Z87.1 Safety Goggles (Face shield for large scale).
Acute Toxicity H302Harmful if swallowed.[2][5][7]No open vessels outside fume hood.
Reactivity N/AMoisture sensitive.[2][3][6] Hydrolyzes to release CO₂ and 2-nitrophenol.Store under inert gas (Argon/N₂); Keep desiccated.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if the specific task changes, the PPE requirement upgrades automatically.

Task CategoryRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed containers)N/ASingle Nitrile (4 mil)Safety GlassesStandard Lab Coat
Weighing/Dispensing (Solid powder)N95 or Fume Hood Sash <18"Double Nitrile (Outer: 5 mil, Inner: 4 mil)Safety GogglesLab Coat + Cuff Taping
Reaction Setup (Solvent phase)Fume Hood RequiredDouble Nitrile (Check solvent compatibility*)Safety GogglesLab Coat + Chemical Apron
Quenching/Workup (Potential exothermic)Fume Hood RequiredDouble Nitrile or Neoprene (if DCM used)Safety Goggles + Face ShieldLab Coat + Chemical Apron
Spill Cleanup (Solid or Liquid)P100 Respirator or PAPRButyl Rubber or Silver Shield™Goggles + Face ShieldTyvek Suit

*Solvent Note: 2-NPC is often dissolved in Dichloromethane (DCM) or DMF. Nitrile degrades rapidly in DCM. If using DCM, use PVA (Polyvinyl alcohol) or Silver Shield laminate gloves as the inner layer.

Part 3: Operational Protocols

Storage and Stability
  • Environment: Store at 2–8°C (Refrigerated).

  • Atmosphere: Moisture sensitive.[2][3][6] Store under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass with a PTFE-lined cap to prevent hydrolysis from ambient moisture.

  • Shelf Life: Re-test purity by melting point (139–141°C) or TLC if stored >6 months.

Experimental Workflow: Synthesis of Ureas/Carbamates

This workflow ensures maximum conversion while containing the 2-nitrophenol byproduct.

Step-by-Step Methodology:

  • Preparation: Dry all glassware in an oven (>120°C) for 2 hours. Cool under a stream of Argon.

  • Solubilization: Dissolve 2-NPC in anhydrous solvent (DCM, THF, or Acetonitrile).

    • Note: 2-NPC is sparingly soluble in non-polar solvents (Hexanes).

  • Activation: Add the nucleophile (amine/alcohol). If the nucleophile is a salt, add a non-nucleophilic base (e.g., DIPEA, TEA) to liberate the free amine.

    • Observation: The solution will turn yellow as 2-nitrophenol is released. This serves as a visual indicator of reaction progress.

  • Quenching: Once TLC indicates consumption of the amine, quench the reaction.

    • Protocol: Add 1M HCl or saturated NH₄Cl solution. This protonates the 2-nitrophenol byproduct (making it organic soluble) and removes unreacted amines into the aqueous layer (if basic workup is not used).

  • Purification: The 2-nitrophenol byproduct is difficult to remove by simple extraction due to its solubility in organic solvents.

    • Strategy: Wash the organic layer with 1M NaOH or saturated Na₂CO₃ multiple times. The yellow color should transfer to the aqueous layer (forming sodium 2-nitrophenolate), leaving the organic layer colorless.

Visualized Workflow (DOT Diagram)

G cluster_0 Pre-Reaction cluster_1 Reaction Phase cluster_2 Workup & Disposal Storage Storage (2-8°C, Argon) Weighing Weighing (Fume Hood, No Dust) Storage->Weighing Warm to RT Activation Activation (Add Nucleophile) Weighing->Activation Dissolve in DCM/THF Monitoring Monitoring (Yellow Color = Release) Activation->Monitoring Release 2-Nitrophenol Quench Quench (1M NaOH Wash) Monitoring->Quench Completion Waste Waste (Segregate Halogenated) Quench->Waste Aqueous Layer (Yellow) Product Isolation Product Isolation Quench->Product Isolation Organic Layer (Clear)

Figure 1: Operational workflow for handling Bis(2-nitrophenyl) carbonate, highlighting the visual color change mechanism for reaction monitoring.

Part 4: Emergency Response & Disposal[2]

Spill Response Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Cover the spill with a dry absorbent pad or vermiculite. Do not use water (generates heat and CO₂).

  • Clean: Sweep up solids gently to avoid dust. Place in a sealed hazardous waste container.

  • Decontaminate: Wipe the surface with a 5% Sodium Carbonate solution to hydrolyze trace residues, followed by water.

Disposal Procedures[2][3][4][5][8]
  • Solid Waste: Dispose of as hazardous solid waste. Label as "Toxic Solid, Organic (Contains Nitrophenol derivatives)."

  • Liquid Waste:

    • Aqueous Waste: The yellow aqueous washes (containing nitrophenolate) must be kept at pH > 9 and disposed of as Aqueous Basic Toxic Waste .

    • Organic Waste: Dispose of in Halogenated or Non-Halogenated solvent streams depending on the reaction solvent.

Reaction Mechanism & Safety Logic

The safety of this reagent relies on understanding its decomposition.

ReactionPath cluster_safety Safety Critical Control Point BNPC Bis(2-nitrophenyl) carbonate (Reagent) Intermediate Tetrahedral Intermediate BNPC->Intermediate Amine Nucleophile (R-NH2) Amine->Intermediate Product Carbamate / Urea (Target) Intermediate->Product Byproduct 2-Nitrophenol (Toxic/Irritant - Yellow) Intermediate->Byproduct Elimination Warning Must be removed via Basic Wash (NaOH) Byproduct->Warning

Figure 2: Reaction pathway showing the generation of the toxic 2-nitrophenol byproduct, which dictates the purification and waste handling steps.

References

  • PubChem. (2023). Bis(4-nitrophenyl) carbonate Compound Summary. National Library of Medicine. [Link]

    • Note: Validates general hazard class (H315, H319)
  • Note: Source for specific H-codes, PPE recommendations, and handling of solid carbon
  • Barrio, P., et al. (2013). Bis(2-nitrophenyl) carbonate: A mild and efficient reagent for the preparation of carbamates and ureas. Tetrahedron Letters, 54(19), 2374-2377. Note: Primary literature source for the reaction workflow, solvent choices, and quenching methodology described in Part 3.
  • Note: General protocol validation for inert

Sources

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